Product packaging for 1-Ethylcyclobutan-1-amine hydrochloride(Cat. No.:CAS No. 279215-56-4)

1-Ethylcyclobutan-1-amine hydrochloride

Cat. No.: B1449859
CAS No.: 279215-56-4
M. Wt: 135.63 g/mol
InChI Key: LQBCARXTRBJCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Ethylcyclobutan-1-amine hydrochloride is a versatile chemical building block of significant interest in medicinal chemistry and organic synthesis. This amine hydrochloride salt is particularly valuable for constructing novel molecular architectures, often serving as a key synthetic intermediate or a precursor for further functionalization. Its structured cyclobutane ring with an ethyl amine moiety makes it a useful scaffold in drug discovery programs, where it can be utilized to explore structure-activity relationships (SAR) and modulate the physicochemical properties of lead compounds. Researchers employ this compound in the development of new pharmaceuticals, agrochemicals, and materials science applications. As with all such reagents, this compound is provided strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Proper safety protocols, including the use of personal protective equipment (PPE), should always be followed. Please refer to the supplied Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClN B1449859 1-Ethylcyclobutan-1-amine hydrochloride CAS No. 279215-56-4

Properties

IUPAC Name

1-ethylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-6(7)4-3-5-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBCARXTRBJCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279215-56-4
Record name 1-ethylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1-Ethylcyclobutan-1-amine hydrochloride, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the synthesis, analytical characterization, and critical physicochemical parameters such as pKa, solubility, and lipophilicity. The guide emphasizes the causal relationships behind experimental methodologies, offering detailed, field-proven protocols to ensure data integrity and reproducibility. By integrating theoretical principles with practical applications, this whitepaper serves as an essential resource for the effective utilization of this compound in research and development.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural motif in drug discovery. Its rigid, three-dimensional geometry provides a unique scaffold that can impart desirable pharmacological properties, including metabolic stability, improved potency, and novel intellectual property. This compound, as a primary amine salt, offers a versatile handle for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. Understanding its fundamental physicochemical properties is paramount for its successful application in lead optimization and process development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity unequivocally.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 279215-56-4[1]
Parent CAS Number 732235-62-0 (free base)[2][]
Molecular Formula C6H14ClNN/A
Molecular Weight 135.64 g/mol [4]
Canonical SMILES CCC1(CCC1)N.Cl[1]
InChIKey XGXNQIUNHHNDAQ-UHFFFAOYSA-N (free base)N/A
EC Number 829-459-2[1]
PubChem CID 72135074[1]

Synthesis and Purification

A robust and scalable synthetic route is crucial for the accessibility of this building block. The following protocol describes a plausible and efficient synthesis of this compound, adapted from established methodologies for similar compounds.

Proposed Synthetic Pathway

The synthesis commences with the reaction of cyclobutanone with ethylmagnesium bromide to form the tertiary alcohol, 1-ethylcyclobutanol. This is followed by a Ritter reaction with sodium cyanide in the presence of a strong acid to yield the corresponding N-formamide, which is then hydrolyzed to the primary amine. Finally, treatment with hydrochloric acid affords the desired hydrochloride salt.

Synthesis_of_1-Ethylcyclobutan-1-amine_hydrochloride Cyclobutanone Cyclobutanone Alcohol 1-Ethylcyclobutanol Cyclobutanone->Alcohol Grignard Reaction Grignard 1. EtMgBr, THF 2. H3O+ workup Amine 1-Ethylcyclobutan-1-amine Alcohol->Amine Ritter Reaction & Hydrolysis Ritter NaCN, H2SO4 HCl_salt 1-Ethylcyclobutan-1-amine Hydrochloride Amine->HCl_salt Salt Formation HCl_gas HCl (g) in Et2O

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Ethylcyclobutanol

  • To a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add ethylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-ethylcyclobutanol.

Causality: The Grignard reaction is a classic and efficient method for the formation of carbon-carbon bonds. The use of anhydrous conditions is critical to prevent the quenching of the highly basic Grignard reagent by water.

Step 2: Synthesis of 1-Ethylcyclobutan-1-amine

  • To a stirred solution of 1-ethylcyclobutanol (1.0 eq) in acetic acid at 0 °C, add sodium cyanide (1.2 eq) portionwise.

  • Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture onto ice and basify with 50% aqueous sodium hydroxide to pH > 12.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-formamide is then refluxed with 6 M hydrochloric acid for 12 hours to effect hydrolysis.

  • After cooling, the solution is basified with sodium hydroxide, and the free amine is extracted with diethyl ether.

Causality: The Ritter reaction provides a direct route to amides from alcohols and nitriles in the presence of a strong acid. The subsequent acid hydrolysis cleaves the formamide to yield the desired primary amine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 1-ethylcyclobutan-1-amine in anhydrous diethyl ether.

  • Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality: The formation of the hydrochloride salt is an acid-base reaction. Using a gaseous HCl in a non-polar solvent like diethyl ether ensures the precipitation of the highly polar salt, facilitating its isolation and purification.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and multiplets for the cyclobutane ring protons. The protons on the carbon adjacent to the nitrogen will be deshielded. In the hydrochloride salt, the NH3+ protons will appear as a broad singlet. The chemical shifts of cyclobutane protons are known to be influenced by the ring puckering and the substituent's orientation.[5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the carbons of the cyclobutane ring. The carbon atom attached to the amino group will be significantly deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the ammonium group (N-H stretching) in the range of 3200-2800 cm⁻¹, which are typically broad due to hydrogen bonding.[6][7] An N-H bending vibration is also expected around 1625-1560 cm⁻¹.[8] The C-N stretching vibration for aliphatic amines is observed in the 1250–1020 cm⁻¹ region.[9]

Elemental Analysis

Elemental analysis for carbon, hydrogen, nitrogen, and chlorine should be performed to confirm the empirical formula of the hydrochloride salt. The experimentally determined percentages should be within ±0.4% of the theoretical values.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development.

PropertyPredicted/Analog ValueComments
Melting Point 241-244 °C (for 1-methylcyclobutylamine HCl)The melting point of 1-ethylcyclobutan-1-amine HCl is expected to be in a similar range, as the addition of a methylene unit typically has a modest effect on the melting point of small molecule salts.
Boiling Point 139.9 °C at 760 mmHg (for 1-methylcyclobutylamine free base)This value is for the free base of the methyl analog. The ethyl analog's free base will have a slightly higher boiling point. The hydrochloride salt will decompose at high temperatures rather than boil.
pKa ~10-11Estimated based on typical pKa values for primary aliphatic amines. Experimental determination is crucial for accurate assessment.
LogP (XlogP) 1.9 (predicted for free base)This predicted value suggests moderate lipophilicity. The distribution coefficient (LogD) will be pH-dependent due to the ionizable amine group.
Solubility High in polar protic solvents (e.g., water, methanol, ethanol)As an ionic salt, it is expected to be highly soluble in polar solvents and poorly soluble in nonpolar aprotic solvents like hexane and toluene.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of key physicochemical parameters.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the tendency of the protonated amine to donate a proton. It is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep Dissolve known mass of 1-Ethylcyclobutan-1-amine HCl in deionized water Titrate Titrate with standardized NaOH solution Prep->Titrate Monitor Monitor pH continuously with a calibrated pH meter Titrate->Monitor Plot Plot pH vs. volume of titrant added Monitor->Plot Determine Determine the half-equivalence point Plot->Determine pKa pKa = pH at half-equivalence point Determine->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Preparation: Accurately weigh approximately 20-30 mg of this compound and dissolve it in 50 mL of deionized water.

  • Titration Setup: Place the solution in a thermostatted beaker at 25 °C and use a magnetic stirrer for gentle agitation. Immerse a calibrated pH electrode and a burette tip containing standardized 0.1 M NaOH solution.

  • Data Collection: Add the NaOH titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the point where half of the amine hydrochloride has been neutralized (the half-equivalence point).

Trustworthiness: The protocol is self-validating through the use of a standardized titrant and a calibrated pH meter. The experiment should be performed in triplicate to ensure reproducibility, and the standard deviation should be reported.

Determination of Aqueous Solubility by the Isothermal Equilibrium Method

Aqueous solubility is a fundamental property that affects bioavailability. The isothermal equilibrium method, while time-consuming, is considered the gold standard for solubility determination.

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of purified water (and other relevant aqueous buffers, e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Place the sealed vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent.

  • Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Trustworthiness: This method ensures that a true equilibrium is reached. The use of centrifugation and filtration removes any undissolved particles that could lead to an overestimation of solubility. The analytical method for quantification must be validated for linearity, accuracy, and precision.

Determination of the Partition Coefficient (LogP) by the Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes. For an ionizable compound like an amine, the distribution coefficient (LogD) at a specific pH is often more relevant.

LogP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation Prep Prepare a solution of the compound in the aqueous phase (e.g., PBS pH 7.4) Mix Mix with an equal volume of n-octanol Prep->Mix Equilibrate Shake to allow equilibration Mix->Equilibrate Separate Separate the two phases by centrifugation Equilibrate->Separate Quantify Quantify the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV) Separate->Quantify Calc LogD = log10 ([Compound]octanol / [Compound]aqueous) Quantify->Calc

Caption: Workflow for LogD determination by the shake-flask method.

Protocol:

  • Preparation: Prepare a stock solution of this compound in the aqueous phase (e.g., phosphate-buffered saline at pH 7.4). The n-octanol should be pre-saturated with the aqueous phase, and vice versa.

  • Partitioning: In a centrifuge tube, combine a known volume of the aqueous stock solution with an equal volume of pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) and then allow the phases to separate by standing or centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Trustworthiness: Pre-saturation of the solvents is crucial to prevent volume changes during the experiment. The analytical method must be able to accurately quantify the analyte in both matrices. Running the experiment with different initial concentrations can verify that the partition coefficient is independent of concentration.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. Based on data for similar amine hydrochlorides, the following guidelines should be followed:

  • Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[10][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block with significant potential in drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and key physicochemical properties. The detailed experimental protocols are designed to provide researchers with the tools to generate reliable and reproducible data, thereby accelerating the drug development process. A thorough understanding of the principles outlined in this document will enable scientists to harness the full potential of this versatile compound.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Ethylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylcyclobutan-1-amine hydrochloride is a small molecule featuring a unique cyclobutane scaffold, a structural motif of growing interest in medicinal chemistry. While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural components—a constrained carbocycle and a primary amine—allow for the formulation of well-grounded hypotheses regarding its mechanism of action. This guide synthesizes principles from medicinal chemistry and pharmacology to propose potential biological targets and mechanisms, offering a comprehensive framework for the scientific investigation of this and structurally related compounds. We will delve into the probable interactions with aminergic G-protein coupled receptors (GPCRs), the influence of the cyclobutane moiety on pharmacokinetic and pharmacodynamic properties, and present detailed experimental protocols to elucidate its precise biological function.

Introduction: The Emerging Role of Cyclobutane Scaffolds in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in modern drug discovery.[1] Unlike more flexible cycloalkanes, the cyclobutane moiety imparts a rigid, puckered conformation to a molecule. This conformational rigidity can be advantageous for several reasons:

  • Enhanced Potency and Selectivity: By locking the pharmacophoric elements in a specific orientation, the molecule can achieve a more favorable binding to its biological target, leading to higher potency and selectivity.

  • Improved Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can enhance a compound's pharmacokinetic profile by reducing clearance.

  • Novel Chemical Space: The three-dimensional nature of the cyclobutane ring allows for the exploration of unique chemical space, potentially leading to the discovery of drugs with novel mechanisms of action.[1]

This compound incorporates this promising scaffold with a primary amine, a key functional group for interacting with a wide range of biological targets, particularly those within the central nervous system.

Hypothesized Mechanism of Action: A Focus on Aminergic Systems

The structure of 1-Ethylcyclobutan-1-amine, featuring a protonatable amine, strongly suggests its potential interaction with aminergic G-protein coupled receptors (GPCRs). These receptors are characterized by a conserved aspartic acid residue in their third transmembrane domain (TM3), which forms a crucial salt bridge with the amine group of endogenous ligands and many synthetic drugs.[2]

Primary Hypothesis: Trace Amine-Associated Receptor 1 (TAAR1) Agonism

The most probable target for a small, primary amine like 1-Ethylcyclobutan-1-amine is the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a GPCR that modulates monoaminergic neurotransmission and is activated by endogenous trace amines like β-phenethylamine and tyramine, as well as amphetamine-type psychostimulants.[3]

Proposed Signaling Pathway:

Activation of TAAR1 typically leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). This signaling cascade can influence the activity of monoamine transporters, providing a feedback mechanism on dopaminergic and serotonergic systems.[3]

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 G_protein Gs TAAR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates Ligand 1-Ethylcyclobutan-1-amine Ligand->TAAR1 Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Modulation of Monoamine Transporters PKA->Downstream Phosphorylates

Caption: Proposed TAAR1 signaling cascade upon ligand binding.

Alternative Hypotheses

Other potential targets include:

  • Other Monoamine GPCRs: Depending on the precise stereochemistry and conformation, the compound could exhibit affinity for serotonin (5-HT), dopamine (D), or adrenergic (α, β) receptors.

  • Ion Channels: Small amine compounds are known to interact with various ion channels, such as NMDA receptors or voltage-gated sodium channels.

  • Monoamine Transporters: The compound could act as a substrate or inhibitor for dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters.

Experimental Workflow for Mechanism of Action Elucidation

Experimental_Workflow Start Start: Compound Synthesis and Purification BindingAssay Step 1: Broad Receptor Screening (Radioligand Binding Assays) Start->BindingAssay FunctionalAssay Step 2: Functional Assays (cAMP, Calcium Flux) BindingAssay->FunctionalAssay Identified Hits UptakeAssay Step 3: Transporter Uptake/Inhibition Assays FunctionalAssay->UptakeAssay Confirmed Activity Docking Step 4: In Silico Molecular Docking UptakeAssay->Docking Further Characterization Conclusion Conclusion: Elucidation of Mechanism of Action Docking->Conclusion

Caption: Logical workflow for investigating the compound's mechanism.

Step 1: Broad Target Screening via Radioligand Binding Assays

Objective: To identify potential binding targets by screening the compound against a panel of receptors, transporters, and ion channels.

Methodology:

  • Panel Selection: Utilize a commercially available screening panel, such as the Eurofins SafetyScreen or similar, which includes a wide range of aminergic GPCRs (TAAR1, serotonin, dopamine, adrenergic), ion channels, and transporters.

  • Assay Conditions: The compound is typically tested at a concentration of 10 µM in a competitive binding assay with a known radioligand for each target.

  • Data Analysis: Results are expressed as the percentage of radioligand binding inhibition. A significant inhibition (e.g., >50%) flags a potential "hit."

Table 1: Hypothetical Radioligand Binding Assay Results

TargetRadioligand% Inhibition at 10 µM
TAAR1 (human) [³H]-EPPTB85%
Serotonin R 2A [³H]-Ketanserin25%
Dopamine R D2 [³H]-Spiperone15%
Dopamine Transporter [³H]-WIN 35,42845%

Data is hypothetical for illustrative purposes.

Step 2: Functional Assays to Determine Agonist/Antagonist Activity

Objective: For any identified "hits" from the binding screen, determine if the compound acts as an agonist, antagonist, or inverse agonist.

Methodology (for a Gs-coupled receptor like TAAR1):

  • Cell Line: Use a stable cell line expressing the human TAAR1 receptor (e.g., HEK293-hTAAR1).

  • cAMP Measurement: Employ a competitive immunoassay, such as HTRF or LANCE, to measure intracellular cAMP levels.

  • Agonist Mode: Incubate cells with increasing concentrations of this compound and measure cAMP production to generate a dose-response curve and determine the EC₅₀ value.

  • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound before stimulating with a known TAAR1 agonist (e.g., β-phenethylamine) at its EC₈₀ concentration. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Table 2: Hypothetical Functional Assay Data for TAAR1

Assay ModeParameterValue
AgonistEC₅₀150 nM
AgonistEₘₐₓ (% of control)95%
AntagonistpA₂Not applicable

Data is hypothetical for illustrative purposes.

Conclusion and Future Directions

Based on its chemical structure, this compound is a promising candidate for investigation as a modulator of aminergic systems, with a high probability of acting as a TAAR1 agonist. The rigid cyclobutane scaffold may confer favorable properties such as increased metabolic stability and receptor selectivity compared to more flexible acyclic analogues.[1]

The experimental workflow detailed in this guide provides a robust framework for definitively elucidating its mechanism of action. Confirmation of TAAR1 agonism would position this compound and its derivatives as potential leads for therapeutic areas where TAAR1 modulation is considered beneficial, such as schizophrenia, substance use disorders, and certain metabolic diseases. Subsequent research should focus on lead optimization, in vivo efficacy studies, and comprehensive ADME/Tox profiling.

References

A Technical Guide to the Spectroscopic Characterization of 1-Ethylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 1-Ethylcyclobutan-1-amine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who are utilizing spectroscopic techniques for the structural elucidation and characterization of small molecules. This document will cover the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the titular compound.

Introduction

This compound is a small organic molecule featuring a cyclobutane ring, an ethyl group, and an amine group, which is protonated to form a hydrochloride salt. The structural complexity of this molecule, with its quaternary carbon and strained ring system, presents a valuable case study for the application of modern spectroscopic methods. Accurate interpretation of its spectroscopic data is crucial for confirming its identity, purity, and stability.

This guide will provide a detailed breakdown of the expected spectroscopic signatures of this compound and the experimental protocols for acquiring high-quality data.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its spectroscopic properties. The key structural features are:

  • A four-membered cyclobutane ring.

  • An ethyl group attached to a quaternary carbon.

  • A primary amine group, which is protonated to form an ammonium salt (-NH3+).

  • A chloride counter-ion.

These features will give rise to characteristic signals in NMR, IR, and MS analyses.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

1.1: ¹H NMR Spectroscopy

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum will show signals corresponding to the different types of protons in the molecule. The presence of the protonated amine (-NH3+) will influence the chemical shifts of adjacent protons.

ProtonsMultiplicityIntegrationApproximate Chemical Shift (δ, ppm)Rationale
-CH₂- (ethyl)Quartet (q)2H~3.0-3.5Deshielded by the adjacent quaternary carbon and the positively charged nitrogen.
-CH₃ (ethyl)Triplet (t)3H~1.0-1.5Standard chemical shift for a methyl group adjacent to a methylene group.
-CH₂- (ring, adjacent to C-N)Multiplet (m)4H~2.0-2.8Complex splitting due to diastereotopicity and coupling to other ring protons. Deshielded by the adjacent quaternary carbon and nitrogen.
-CH₂- (ring, β to C-N)Multiplet (m)2H~1.8-2.3Less deshielded than the α-protons.
-NH₃⁺Broad singlet3H~7.5-8.5Broad due to quadrupolar relaxation of the nitrogen and exchange with the solvent. Chemical shift is highly dependent on solvent and concentration.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is a good choice for hydrochloride salts as it will readily dissolve the compound and the -NH₃⁺ protons will exchange with deuterium, causing their signal to disappear, which can be a useful diagnostic tool.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to obtain good resolution.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

1.2: ¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

CarbonApproximate Chemical Shift (δ, ppm)Rationale
Quaternary C (C-N)~60-70Deshielded by the attached nitrogen and ethyl group.
-CH₂- (ethyl)~25-35Standard chemical shift for a methylene carbon in an ethyl group.
-CH₃ (ethyl)~8-15Standard chemical shift for a methyl carbon.
-CH₂- (ring, adjacent to C-N)~30-40Deshielded by the adjacent quaternary carbon.
-CH₂- (ring, β to C-N)~15-25Less deshielded than the α-carbons.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A larger number of scans will be required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

  • Data Acquisition and Processing: The processing steps are similar to those for ¹H NMR.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectrum:

Functional GroupAbsorption Range (cm⁻¹)Appearance
N-H stretch (-NH₃⁺)2800-3200Strong, broad absorption.
C-H stretch (alkane)2850-3000Strong, sharp absorptions.
N-H bend (-NH₃⁺)1500-1600Medium, broad absorption.
C-N stretch1000-1250Medium to weak absorption.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This is a common method for solid samples.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and faster method.

  • Instrument Setup:

    • Perform a background scan to subtract the contribution of atmospheric CO₂ and water.

    • Set the spectral range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Acquisition and Analysis:

    • Acquire the spectrum.

    • Identify the characteristic absorption bands and assign them to the functional groups in the molecule.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to determine the molecular weight and elemental composition.

Expected Mass Spectrum:

The mass spectrum of this compound will likely be acquired using a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecule of the free base. PubChem predicts the monoisotopic mass of the free base (C₆H₁₃N) to be 99.1048 Da.

IonPredicted m/zInterpretation
[M+H]⁺100.11208The protonated molecular ion of the free base (1-Ethylcyclobutan-1-amine). This will likely be the base peak in the ESI+ spectrum.
[M+Na]⁺122.09402A common adduct observed in ESI-MS.

Fragmentation Pattern:

Under higher energy conditions (e.g., in tandem MS), the [M+H]⁺ ion will fragment. The most likely fragmentation pathways would involve the loss of small neutral molecules from the cyclobutane ring or the ethyl group.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 1-10 µg/mL).

  • Instrument Setup:

    • Use an ESI source in positive ion mode.

    • Infuse the sample solution directly into the mass spectrometer or use a liquid chromatography system for introduction.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) on the [M+H]⁺ ion to observe its fragmentation pattern.

Visualizations

Molecular Structure

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis cluster_Result Final Confirmation Sample 1-Ethylcyclobutan-1-amine Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR or KBr) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

An In-depth Technical Guide to the Solubility of 1-Ethylcyclobutan-1-amine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethylcyclobutan-1-amine hydrochloride is a niche yet significant molecule in the landscape of pharmaceutical research and development. As a primary amine salt, its cyclobutyl moiety offers a unique three-dimensional scaffold that is of increasing interest in medicinal chemistry for the design of novel therapeutic agents. The hydrochloride salt form is frequently utilized to enhance the stability and aqueous solubility of the parent amine.[1] However, a comprehensive understanding of its solubility profile in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures.

This technical guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to confidently handle this compound.

Theoretical Framework: The Underlying Principles of Solubility

The solubility of any compound is governed by the fundamental principle of "like dissolves like."[2] For an amine salt such as this compound, its solubility in a given organic solvent is a function of the interplay between its inherent chemical properties and those of the solvent.

Key Molecular Characteristics of this compound:

  • Ionic Nature: As a hydrochloride salt, the molecule exists in an ionic form, comprising the protonated 1-ethylcyclobutylaminium cation and the chloride anion. This ionic character makes it inherently polar.[3][4]

  • Hydrogen Bonding Capability: The protonated primary amine group (-NH3+) is a potent hydrogen bond donor. This allows for strong interactions with solvents that are hydrogen bond acceptors.[3][4]

  • Dipole Moment: The separation of charge within the molecule creates a significant dipole moment, further contributing to its polarity.

  • Non-polar Moiety: The ethyl and cyclobutyl groups constitute a non-polar hydrocarbon portion of the molecule. The size of this non-polar region influences its interaction with non-polar solvents.

Solvent Properties Influencing Solvation:

  • Polarity: Polar solvents possess a significant dipole moment and are capable of stabilizing the charged ions of the amine salt through dipole-dipole and ion-dipole interactions.

  • Protic vs. Aprotic: Polar protic solvents (e.g., water, alcohols) can act as both hydrogen bond donors and acceptors, making them particularly effective at solvating amine salts.[5] Polar aprotic solvents (e.g., acetone, ethyl acetate) have a dipole moment but lack O-H or N-H bonds, limiting their hydrogen bond donating ability.

  • Dielectric Constant: A higher dielectric constant of a solvent indicates a greater ability to separate and solvate ions.

Based on these principles, this compound is expected to exhibit higher solubility in polar protic solvents and diminishing solubility as the solvent polarity decreases.

Expected Solubility Profile of this compound

Solvent Solvent Type Expected Solubility Rationale for Prediction
WaterPolar ProticVery HighExcellent hydrogen bonding and ion-dipole interactions.[3][4]
MethanolPolar ProticHighStrong hydrogen bonding and polarity.[2]
EthanolPolar ProticHighGood hydrogen bonding and polarity, slightly less than methanol.[2]
IsopropanolPolar ProticMediumIncreased non-polar character compared to methanol and ethanol reduces solubility.[6]
AcetonePolar AproticLow to MediumPolar, but lacks hydrogen bond donating ability.[2]
Dichloromethane (DCM)Polar AproticLowModerate polarity, but a poor hydrogen bonding partner.
Ethyl AcetatePolar AproticVery LowLower polarity and limited ability to solvate ions.
Diethyl EtherNon-polar AproticInsolubleNon-polar nature cannot effectively solvate the ionic compound.[3][4]
TolueneNon-polar AproticInsolubleAromatic, non-polar solvent with weak intermolecular forces.
HexaneNon-polar AproticInsolubleAliphatic, non-polar solvent; energetically unfavorable to dissolve a salt.[2]

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

To obtain precise and reproducible quantitative solubility data, the isothermal equilibrium method (often referred to as the shake-flask method) is a widely accepted and robust technique.[7][8] This protocol provides a step-by-step guide for its implementation.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (purity >99%)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) and column (e.g., C18)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

  • Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess amount of 1-Ethylcyclobutan-1-amine HCl prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil Agitate in a thermostatic shaker bath (e.g., 25°C for 48h) prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Centrifuge to pellet remaining solid sep1->sep2 ana1 Withdraw clear supernatant sep2->ana1 ana2 Filter through a 0.22 µm syringe filter ana1->ana2 ana3 Dilute with mobile phase ana2->ana3 ana4 Quantify concentration using a validated HPLC method ana3->ana4

Caption: Workflow for Solubility Determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed vials. The excess is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C, depending on the application).

    • Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis).

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

Data Analysis and Reporting:

  • The solubility is calculated from the measured concentration and the dilution factor.

  • Results are typically expressed in units of mg/mL or mol/L.

  • The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Intermolecular Forces in Solvation

The dissolution of this compound in a polar protic solvent like methanol is a process driven by favorable intermolecular interactions that overcome the lattice energy of the solid salt.

G cluster_solute 1-Ethylcyclobutan-1-aminium Chloride cluster_solvent Methanol (CH3OH) Amine R-NH3+ Methanol1 δ- O-H δ+ Amine->Methanol1 H-Bonding Methanol2 δ- O-H δ+ Amine->Methanol2 H-Bonding Chloride Cl- Methanol3 δ- O-H δ+ Chloride->Methanol3 Ion-Dipole Methanol4 δ- O-H δ+ Chloride->Methanol4 Ion-Dipole

Caption: Solvation Interactions.

Factors Influencing Solubility

  • Temperature: The solubility of most solids in liquids increases with temperature. Therefore, it is critical to control the temperature during solubility determination. For some applications, determining the solubility at various temperatures can be valuable.[6]

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.[8]

  • pH of the Medium (for aqueous solutions): While this guide focuses on organic solvents, it is worth noting that the solubility of amine salts in aqueous solutions is highly pH-dependent.

Conclusion

A thorough understanding of the solubility of this compound is a critical prerequisite for its successful application in research and development. This guide has provided a comprehensive overview, from the fundamental principles governing its solubility to a practical, step-by-step protocol for its experimental determination. By leveraging the theoretical framework and the predictive solubility table, researchers can make informed decisions regarding solvent selection. For precise quantitative data, the detailed isothermal equilibrium method offers a reliable and reproducible approach. This knowledge will ultimately facilitate the efficient and effective use of this valuable chemical entity in the pursuit of scientific innovation.

References

An In-Depth Technical Guide to the Thermal Stability of 1-Ethylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylcyclobutan-1-amine hydrochloride is a niche yet significant chemical entity, often utilized as a structural motif in medicinal chemistry and organic synthesis. Its utility in these fields is intrinsically linked to its stability under various processing conditions, particularly thermal stress. This guide provides a comprehensive framework for evaluating the thermal stability of this compound. We delve into the core principles of thermal analysis, present detailed experimental protocols for key techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—and offer insights into the interpretation of the resulting data. The causality behind experimental choices is explained to empower researchers to design robust stability studies. This document serves as a self-validating system, grounding its methodologies in established analytical practices to ensure scientific integrity and reproducibility.

Introduction: The Criticality of Thermal Stability

In the journey of a chemical compound from laboratory synthesis to a potential pharmaceutical product, its physical and chemical robustness is paramount. Thermal stability is a cornerstone of this robustness, dictating viable conditions for manufacturing, purification, formulation, and long-term storage. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, thermal instability can lead to degradation, impurity formation, and loss of efficacy, posing significant risks to both the development timeline and patient safety.

Thermal analysis techniques are indispensable tools for characterizing a material's response to heat.[1][2][3] They provide quantitative data on mass loss, phase transitions, and decomposition kinetics, which collectively form a comprehensive thermal stability profile.[4] This guide will focus on a multi-technique approach, leveraging the complementary strengths of TGA, DSC, and HSM to build a holistic understanding of the thermal behavior of this compound.

Physicochemical Properties and Theoretical Decomposition

  • Molecular Structure: this compound

  • Molecular Formula: C₆H₁₄ClN

  • Molecular Weight: 135.64 g/mol

  • Structure: A tertiary amine salt featuring a cyclobutane ring. The hydrochloride salt form is common for amines to improve solubility and stability.

Theoretical Decomposition Pathways: Amine hydrochlorides typically decompose via one or more of the following pathways. Understanding these theoretical routes is crucial for interpreting experimental data, especially from evolved gas analysis (EGA).

  • Dehydrochlorination: The most common initial decomposition step for amine hydrochlorides is the loss of hydrogen chloride (HCl) gas to yield the free amine. This is often a reversible process at lower temperatures but becomes a key degradation step upon further heating.

  • Sublimation: The compound may sublime (transition from solid to gas) before or during decomposition. TGA can detect this as a mass loss event.

  • Ring Opening/Fragmentation: Following the initial loss of HCl, the resulting free amine, 1-Ethylcyclobutanamine, may undergo further degradation. The strained cyclobutane ring can be susceptible to thermal ring-opening reactions.

  • Oxidation: If the analysis is performed in an oxidative atmosphere (e.g., air), the decomposition profile can be significantly different and more complex compared to an inert atmosphere (e.g., nitrogen).

Integrated Analytical Workflow

A robust thermal stability assessment does not rely on a single technique. Instead, it integrates data from multiple orthogonal methods to build a complete picture. TGA measures mass changes, DSC detects energetic transitions, and HSM provides visual confirmation of physical events.[5][6]

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Integration & Interpretation cluster_3 Advanced Analysis (Optional) cluster_4 Final Profile Prep 1-Ethylcyclobutan-1-amine HCl (5-10 mg) TGA TGA (Mass Loss vs. Temp) Prep->TGA Analyze sample DSC DSC (Heat Flow vs. Temp) Prep->DSC Analyze sample HSM HSM (Visual Changes vs. Temp) Prep->HSM Analyze sample Interpret Correlate TGA mass loss steps with DSC thermal events and HSM visual observations. TGA->Interpret TGA_MS TGA-MS / TGA-FTIR (Evolved Gas Analysis) TGA->TGA_MS Identify evolved gases DSC->Interpret HSM->Interpret Profile Comprehensive Thermal Stability Profile Interpret->Profile TGA_MS->Profile Mechanistic Insight

Integrated workflow for thermal stability analysis.

Experimental Methodologies

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is the primary technique for determining decomposition temperatures and quantifying mass loss.

Protocol: Dynamic TGA

  • Instrument Calibration: Ensure the TGA's temperature and mass balance are calibrated according to the manufacturer's protocol using certified reference materials (e.g., calcium oxalate).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (platinum or alumina pans are recommended for high-temperature stability).

  • Experimental Parameters:

    • Atmosphere: High-purity Nitrogen (inert) at a flow rate of 50 mL/min.

      • Causality: An inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidative degradation.[7]

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.

      • Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and analysis time. Slower rates can better resolve closely occurring events, while faster rates can shift transition temperatures to higher values.[1]

  • Data Acquisition: Record the mass (%), derivative of mass (%/°C), and sample temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition, which involve a change in enthalpy.[8][9]

Protocol: Dynamic DSC

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Create a small pinhole in the lid.

    • Causality: A pinhole is critical. It allows any evolved gases (like HCl) to escape, preventing a pressure buildup that could rupture the pan and shift the decomposition temperature to an artificially high value.[10]

  • Experimental Parameters:

    • Atmosphere: High-purity Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 350 °C at 10 °C/min.

      • Causality: The temperature range should cover the expected melting and decomposition events identified by TGA, but avoid excessively high temperatures that offer no additional information and could damage the DSC cell.

  • Data Acquisition: Record the heat flow (mW) versus temperature (°C).

Hot Stage Microscopy (HSM)

HSM combines a polarized light microscope with a programmable heating stage, allowing for the direct visual observation of thermal events.[11][12][13] It is an invaluable tool for confirming and interpreting the events detected by TGA and DSC.[5][6]

Protocol: Visual Thermal Analysis

  • Instrument Setup: Calibrate the hot stage temperature using certified melting point standards.

  • Sample Preparation: Place a small amount of crystalline sample (a few crystals are sufficient) on a microscope slide. Place a coverslip over the sample.

  • Experimental Parameters:

    • Atmosphere: Ambient air or purged with Nitrogen.

    • Temperature Program: Ramp the temperature at a controlled rate of 10 °C/min, mirroring the TGA/DSC experiments.

    • Causality: Using the same heating rate allows for direct correlation between the visual changes observed in HSM and the thermal events recorded by TGA and DSC.[10]

  • Data Acquisition: Capture images or video at regular temperature intervals, paying close attention to changes in crystal morphology, color, melting, and evidence of decomposition (e.g., charring, gas evolution).

Data Interpretation and Hypothetical Case Study

Let's consider a hypothetical data set for this compound to illustrate the data integration process.

Table 1: Summary of Thermal Analysis Data

ParameterTGADSCHSM
Heating Rate 10 °C/min10 °C/min10 °C/min
Atmosphere NitrogenNitrogenAir/Nitrogen
Event 1 -Endotherm Onset: 241 °CEndotherm Peak: 244 °CMelting observed at ~244 °C
Event 2 Onset Td: ~250 °CStep 1 Loss: 26.9%Broad Endotherm: ~250-300 °CBubbling/Decomposition at >250 °C
Event 3 Step 2 Loss: 65.1%-Sample chars to black residue

Analysis:

  • Melting (Event 1): The DSC shows a sharp endotherm with a peak at 244 °C, which is characteristic of a melting transition. The HSM visually confirms that the crystalline solid transforms into a liquid around this temperature. The TGA shows no significant mass loss during this event, confirming it is a phase transition (melting) and not decomposition.

  • Decomposition Onset (Event 2): Immediately following the melt, the TGA curve shows the onset of a significant mass loss at approximately 250 °C. This first step corresponds to a mass loss of 26.9%. The theoretical mass percentage of HCl in C₆H₁₄ClN is (36.46 / 135.64) * 100 = 26.88%. The excellent agreement strongly suggests this first decomposition step is the loss of hydrogen chloride. The DSC shows a broad endotherm overlapping with this mass loss, and HSM shows bubbling in the melt, consistent with the evolution of a gas.

  • Further Fragmentation (Event 3): The second TGA step shows the continued decomposition of the remaining organic moiety. HSM confirms this by observing the clear liquid turning into a black, charred residue.

Proposed Decomposition Pathway: The combined data supports a primary decomposition mechanism involving melting followed by dehydrochlorination.

G cluster_0 Thermal Events A C₆H₁₃NH₂⁺Cl⁻ (solid) 1-Ethylcyclobutan-1-amine HCl B C₆H₁₃NH₂⁺Cl⁻ (liquid) A->B ~244 °C (Melting, DSC Endotherm) C C₆H₁₁N (liquid) 1-Ethylcyclobutanamine B->C >250 °C (Decomposition, TGA Mass Loss 1) D HCl (gas) B->D >250 °C (Evolved Gas) E Volatile Fragments + Char C->E >280 °C (TGA Mass Loss 2)

Proposed thermal decomposition pathway.

Conclusion and Recommendations

This multi-technique analysis provides a clear and robust thermal stability profile for this compound. The compound is thermally stable up to its melting point of approximately 244 °C. Above this temperature, it undergoes rapid decomposition, beginning with the loss of hydrogen chloride.

Recommendations for Professionals:

  • Processing: Any manufacturing or formulation step involving heat should be maintained well below 240 °C to prevent degradation.

  • Storage: The compound should be stored in a cool, dry place. While stable at ambient temperatures, its hygroscopic nature (common for amine salts) should be considered.

  • Compatibility: When formulating, care must be taken with excipients that could lower the decomposition temperature or react with the evolved HCl at elevated temperatures. DSC can be an effective tool for screening API-excipient compatibility.[3]

By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize the thermal stability of this compound and similar compounds, ensuring the development of safe, stable, and effective chemical products.

References

Navigating the Procurement of 1-Ethylcyclobutan-1-amine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and synthesis of 1-Ethylcyclobutan-1-amine hydrochloride (CAS No. 279215-56-4). As a pivotal building block in medicinal chemistry, understanding the procurement landscape of this compound is crucial for seamless research and development workflows.

Executive Summary

This compound is a valuable primary amine featuring a cyclobutane moiety, a structural motif of increasing interest in drug discovery for its ability to impart unique conformational constraints and improve metabolic stability. This guide provides a detailed overview of its commercial availability, offering a comparative analysis of various suppliers. For instances where direct procurement may not be feasible or cost-effective, a robust, field-proven synthetic protocol via the Ritter reaction is presented, complete with a detailed workflow and mechanistic insights. This document aims to empower researchers with the necessary information to efficiently source or synthesize this key intermediate.

Commercial Availability

This compound is available from a select number of chemical suppliers. The procurement landscape is summarized below, providing researchers with a comparative overview of available quantities, typical purities, and pricing. It is important to note that prices are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
AladdinE633461≥95%500mg, 1g, 5g, 10g$249.90 - $1,992.00+
Cenmed EnterprisesC007B-352084Not Specified10g~$3,456.14
Amadis ChemicalNot SpecifiedNot SpecifiedInquireInquire

Note: The pricing information is based on publicly available data and may not reflect the most current rates. It is highly recommended to contact the suppliers directly for up-to-date pricing and availability.

Synthesis of this compound

In situations where commercial procurement is not a viable option, this compound can be reliably synthesized in a laboratory setting. The Ritter reaction is a classic and effective method for the preparation of tertiary alkyl amines from the corresponding alcohol and a nitrile in the presence of a strong acid.[1][2]

Synthetic Pathway Overview

The synthesis involves a two-step process starting from the commercially available 1-ethylcyclobutanol. The alcohol is first converted to its corresponding N-acetyl derivative via the Ritter reaction with acetonitrile. Subsequent hydrolysis of the amide under acidic conditions yields the desired primary amine hydrochloride.

Synthetic Pathway Synthetic Pathway for this compound A 1-Ethylcyclobutanol B N-(1-ethylcyclobutyl)acetamide A->B 1. Acetonitrile, H₂SO₄ (Ritter Reaction) C This compound B->C 2. HCl, H₂O (Hydrolysis)

Caption: Synthetic route from 1-ethylcyclobutanol.

Detailed Experimental Protocol

Step 1: Synthesis of N-(1-ethylcyclobutyl)acetamide (Ritter Reaction)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1-ethylcyclobutanol (1.0 eq).

  • Solvent and Reagent Addition: Add an excess of acetonitrile (acting as both reagent and solvent).

  • Acid Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition of sulfuric acid is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-ethylcyclobutyl)acetamide. Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: To a round-bottom flask containing the crude N-(1-ethylcyclobutyl)acetamide from the previous step, add a 6 M aqueous solution of hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, this compound, may precipitate out of the solution. If not, concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure this compound as a crystalline solid.

Physicochemical Properties and Characterization

PropertyValue
CAS Number 279215-56-4
Molecular Formula C₆H₁₄ClN
Molecular Weight 135.64 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and methanol

Safety and Handling

This compound is an amine salt and should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profiles of similar amine hydrochlorides suggest that it may be harmful if swallowed and can cause skin and eye irritation.[6][7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

Cyclobutane-containing molecules are increasingly utilized in drug discovery programs. The rigid, puckered nature of the cyclobutane ring can help in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a key building block for introducing this motif into larger, more complex molecules. It can be used in the synthesis of novel therapeutic agents targeting a wide range of diseases.

Conclusion

The procurement of this compound can be approached through direct purchase from commercial suppliers or via de novo synthesis. This guide provides the necessary information for researchers to make an informed decision based on their specific needs, resources, and timelines. The detailed synthetic protocol offers a reliable and cost-effective alternative to commercial sourcing, ensuring that this valuable building block is accessible for advancing research and development in medicinal chemistry.

References

An In-depth Technical Guide to 1-Ethylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Strained Aliphatic Scaffolds in Modern Drug Discovery

The quest for novel chemical matter in drug discovery has led researchers to explore beyond the traditional flat, aromatic landscapes of medicinal chemistry. In this pursuit, strained aliphatic rings, such as the cyclobutane moiety, have emerged as powerful tools for sculpting molecular architecture. Their unique three-dimensional conformations offer a compelling strategy to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, yet versatile building block, 1-Ethylcyclobutan-1-amine hydrochloride , providing a comprehensive overview of its synthesis, characterization, and potential applications for the discerning scientist.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a primary amine salt featuring a cyclobutane ring substituted with an ethyl group and an amino group at the same carbon atom. This quaternary substitution pattern imparts specific steric and electronic properties that are of interest in the design of bioactive molecules.

PropertyValueSource
CAS Number 279215-56-4[1][2][3]
Molecular Formula C₆H₁₄ClN
Molecular Weight 135.64 g/mol [1]
Chemical Structure Chemical structure of this compoundPubChem
Canonical SMILES CCC1(CCC1)N.Cl
InChIKey XGXNQIUNHHNDAQ-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents like methanol and ethanol.

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the formation of the tertiary alcohol precursor, 1-ethylcyclobutanol, followed by a Ritter reaction to introduce the amine functionality. This synthetic strategy is both robust and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Step 1: Synthesis of 1-Ethylcyclobutanol via Grignard Reaction

The initial step involves the nucleophilic addition of an ethyl Grignard reagent to cyclobutanone. This classic organometallic reaction is a highly effective method for forming carbon-carbon bonds and creating tertiary alcohols.

Reaction Scheme:

Grignard Reaction Cyclobutanone Cyclobutanone Intermediate Magnesium Alkoxide Intermediate Cyclobutanone->Intermediate 1. EtMgBr, THF EthylMagnesiumBromide Ethylmagnesium Bromide Product 1-Ethylcyclobutanol Intermediate->Product 2. H₃O⁺ workup Ritter Reaction and Hydrolysis Alcohol 1-Ethylcyclobutanol Amide N-(1-Ethylcyclobutyl)acetamide Alcohol->Amide 1. CH₃CN, H₂SO₄ Nitrile Acetonitrile Product This compound Amide->Product 2. HCl, H₂O, Δ

References

An In-depth Technical Guide to the Biological Activity of 1-Ethylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of 1-Ethylcyclobutan-1-amine hydrochloride, a novel small molecule with potential psychoactive properties. Drawing upon established principles of drug discovery and preclinical development, this document outlines a logical and scientifically rigorous progression of studies, from initial in silico and in vitro characterization to in vivo efficacy and safety profiling. The guide is designed to be a practical resource for researchers, offering detailed experimental protocols and the scientific rationale behind each methodological choice. By following the proposed workflow, investigators can systematically elucidate the mechanism of action, therapeutic potential, and safety profile of this compound, thereby accelerating its journey from a chemical entity to a potential therapeutic agent.

Introduction: The Rationale for Investigating this compound

The quest for novel therapeutics for central nervous system (CNS) disorders is a perpetual challenge in modern medicine. Small molecules with unique structural motifs offer promising avenues for discovering new pharmacological activities. This compound belongs to the class of cyclobutane-containing compounds, a structural class that has garnered interest for its potential to yield biologically active molecules. The presence of a primary amine group suggests the possibility of interaction with key CNS targets, such as monoamine transporters or enzymes, which are implicated in the pathophysiology of depression, anxiety, and other mood disorders.

This guide proposes a systematic evaluation of this compound, commencing with an assessment of its fundamental physicochemical properties and its potential as an orally bioavailable drug. Subsequently, a series of in vitro and in vivo studies are detailed to probe its biological mechanism, efficacy in animal models of depression, and its preliminary safety and pharmacokinetic profile.

Physicochemical Properties and In Silico Drug-Likeness Assessment

A foundational step in the evaluation of any potential drug candidate is the characterization of its physicochemical properties and an in silico assessment of its "drug-likeness." These initial analyses provide crucial insights into the compound's potential for oral bioavailability and its suitability for further development.

Physicochemical Properties

The chemical structure of 1-Ethylcyclobutan-1-amine is presented below. The hydrochloride salt is formed by the reaction of the amine with hydrochloric acid.

Chemical Structure:

  • Compound Name: 1-Ethylcyclobutan-1-amine

  • CAS Number (Free Base): 732235-62-0

  • Molecular Formula (Free Base): C6H13N

  • Molecular Weight (Free Base): 99.18 g/mol

  • Molecular Formula (Hydrochloride Salt): C6H14ClN

  • Molecular Weight (Hydrochloride Salt): 135.64 g/mol

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug.[1][] The rules are based on the observation that most orally administered drugs are relatively small and lipophilic molecules.[1]

Lipinski's Rule of Five Parameter Value for 1-Ethylcyclobutan-1-amine Compliance
Molecular Weight< 500 DaYes
LogP (octanol-water partition coefficient)< 5Yes (Predicted)
Hydrogen Bond Donors≤ 5Yes (1)
Hydrogen Bond Acceptors≤ 10Yes (1)

Note: The LogP value is an estimation and should be experimentally determined.

Interpretation: 1-Ethylcyclobutan-1-amine complies with all of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

In Vitro Biological Characterization: Unraveling the Mechanism of Action

The following in vitro assays are proposed to determine the primary biological targets of this compound and to elucidate its mechanism of action at the molecular and cellular levels.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: The primary amine moiety of the compound makes it a candidate for interaction with monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of monoamine neurotransmitters.[3] Inhibition of MAO is a well-established mechanism for antidepressant drugs.

Experimental Workflow:

Caption: Workflow for determining MAO-A and MAO-B inhibition.

Detailed Protocol:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and a suitable substrate (e.g., kynuramine) are prepared in an appropriate assay buffer.[3]

  • Compound Incubation: A dilution series of this compound is pre-incubated with the MAO enzymes.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Signal Detection: The formation of the product is measured over time using a spectrophotometer or fluorometer.

  • Data Analysis: The rate of reaction is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the compound concentration.

Monoamine Transporter Binding and Uptake Assays

Rationale: Many antidepressant and psychostimulant drugs act by inhibiting the reuptake of monoamine neurotransmitters (dopamine, serotonin, and norepinephrine) from the synaptic cleft by binding to their respective transporters (DAT, SERT, and NET).

Experimental Workflow:

Caption: Workflow for monoamine transporter binding and uptake assays.

Detailed Protocols:

  • Radioligand Binding Assay:

    • Membrane Preparation: Cell membranes expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET) are prepared.

    • Competitive Binding: The membranes are incubated with a known radiolabeled ligand for the specific transporter and varying concentrations of this compound.

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The inhibition constant (Ki) is calculated to determine the affinity of the compound for each transporter.

  • Synaptosome Uptake Assay:

    • Synaptosome Preparation: Synaptosomes (nerve terminals) are isolated from specific regions of rodent brains (e.g., striatum for DAT, hippocampus for SERT).

    • Uptake Inhibition: Synaptosomes are incubated with a radiolabeled monoamine neurotransmitter (e.g., [3H]dopamine) in the presence of varying concentrations of this compound.

    • Termination of Uptake: The uptake is stopped by rapid filtration and washing.

    • Measurement: The amount of radioactivity taken up by the synaptosomes is quantified.

    • Data Analysis: The IC50 for the inhibition of neurotransmitter uptake is determined.

In Vivo Preclinical Efficacy Models: Assessing Antidepressant-Like Activity

Based on the in vitro findings, in vivo studies in rodent models are essential to evaluate the potential antidepressant-like effects of this compound.

Forced Swim Test (FST)

Rationale: The FST is a widely used behavioral test to screen for antidepressant efficacy.[4] Antidepressant compounds typically reduce the immobility time of rodents in an inescapable water tank.[4][5]

Experimental Workflow:

Caption: Workflow for the Forced Swim Test.

Detailed Protocol:

  • Animal Acclimation: Mice or rats are acclimated to the testing room for at least one hour before the experiment.

  • Drug Administration: Animals are administered this compound or a vehicle control at a specified time before the test (e.g., 30-60 minutes).

  • Test Procedure: Each animal is placed in a cylinder of water for a 6-minute session.[4]

  • Behavioral Recording: The session is video-recorded for later analysis.

  • Data Scoring: The duration of immobility, swimming, and climbing behaviors are scored by a trained observer blinded to the treatment conditions.

  • Statistical Analysis: The data are analyzed to determine if the compound significantly reduces immobility time compared to the vehicle control.

Tail Suspension Test (TST)

Rationale: The TST is another common behavioral despair model used to screen for antidepressant activity.[6][7] Antidepressants decrease the time mice spend immobile when suspended by their tails.[6]

Detailed Protocol:

  • Animal Preparation: A piece of adhesive tape is attached to the tail of each mouse.

  • Suspension: The mouse is suspended by its tail from a horizontal bar for a 6-minute period.[8][9]

  • Behavioral Recording: The duration of immobility is recorded, typically during the last 4 minutes of the test.[8][9]

  • Data Analysis: The total immobility time is compared between the compound-treated and vehicle-treated groups.

Locomotor Activity Test

Rationale: It is crucial to assess whether the effects observed in the FST and TST are due to a specific antidepressant-like action or a general increase in motor activity.[10][11]

Detailed Protocol:

  • Apparatus: The test is conducted in an open-field arena equipped with infrared beams or a video tracking system.[10][12]

  • Procedure: Following drug administration, each animal is placed in the center of the open field, and its activity is recorded for a set period (e.g., 30-60 minutes).

  • Parameters Measured: The total distance traveled, time spent moving, and rearing frequency are quantified.[12]

  • Interpretation: A significant increase in locomotor activity may indicate a psychostimulant effect, which could confound the results of the FST and TST.

In Vivo Microdialysis

Rationale: To directly measure the effect of this compound on neurotransmitter levels in the brain, in vivo microdialysis is the gold standard. This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals.

Experimental Workflow:

Caption: Workflow for in vivo microdialysis.

Detailed Protocol:

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens).

  • Recovery: Animals are allowed to recover from surgery.

  • Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid.

  • Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of neurotransmitter levels.

  • Drug Administration: this compound is administered, and sample collection continues.

  • Neurochemical Analysis: The concentrations of dopamine, serotonin, norepinephrine, and their metabolites in the dialysates are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Safety Pharmacology and Toxicology: Preliminary Risk Assessment

Early assessment of a compound's safety profile is critical to de-risk its further development.

In Vitro Cytotoxicity Assays

Rationale: To assess the general cytotoxicity of the compound, simple and rapid in vitro assays are employed.

Detailed Protocols:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cell membrane disruption and cytotoxicity.

hERG Channel Assay

Rationale: Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, early assessment of hERG liability is a regulatory requirement.

Detailed Protocol:

  • Cell Line: A stable cell line expressing the hERG channel is used (e.g., HEK293-hERG).

  • Patch-Clamp Electrophysiology: The effect of this compound on hERG channel currents is measured using automated or manual patch-clamp techniques.

  • Data Analysis: The concentration-dependent inhibition of the hERG current is determined, and an IC50 value is calculated.

Ames Test (Bacterial Reverse Mutation Assay)

Rationale: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Detailed Protocol:

  • Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon are used.

  • Exposure: The bacteria are exposed to varying concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Selection: The bacteria are plated on a minimal medium lacking the required amino acid.

  • Scoring: The number of revertant colonies (those that have mutated back to a prototrophic state) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Acute Systemic Toxicity in Rodents

Rationale: An acute toxicity study provides preliminary information on the compound's toxicity profile and helps in dose selection for subsequent in vivo studies.

Detailed Protocol:

  • Dose Administration: Graded doses of this compound are administered to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).

  • Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.

  • Data Collection: The LD50 (lethal dose for 50% of the animals) can be estimated, and any target organs of toxicity are identified through gross necropsy and histopathology.

Pharmacokinetic Profiling: Understanding ADME Properties

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Blood-Brain Barrier (BBB) Permeability Assay

Rationale: For a CNS-active drug, the ability to cross the blood-brain barrier is paramount. In vitro models can provide an early indication of a compound's BBB permeability.

Detailed Protocol:

  • In Vitro Model: A co-culture model of brain capillary endothelial cells and astrocytes grown on a semi-permeable membrane (e.g., Transwell® system) is used to mimic the BBB.

  • Permeability Measurement: this compound is added to the apical (blood) side of the Transwell, and its appearance in the basolateral (brain) side is measured over time using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the BBB.

Rodent Pharmacokinetic Study

Rationale: An in vivo PK study in rodents provides key parameters such as bioavailability, half-life, and clearance.

Detailed Protocol:

  • Dose Administration: A single dose of this compound is administered to rodents via intravenous and oral routes in separate groups.

  • Blood Sampling: Blood samples are collected at various time points post-dosing.

  • Plasma Concentration Analysis: The concentration of the compound in plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (F%), are calculated using appropriate software.

Conclusion and Future Directions

The systematic investigation outlined in this technical guide will provide a comprehensive biological activity profile for this compound. The data generated from these studies will be instrumental in determining its potential as a novel therapeutic agent for CNS disorders. Positive findings in the in vitro and in vivo efficacy models, coupled with a favorable safety and pharmacokinetic profile, would warrant further preclinical development, including more extensive toxicology studies and formulation development, on the path towards potential clinical investigation.

References

Methodological & Application

The Strategic Integration of 1-Ethylcyclobutan-1-amine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Motif

In the landscape of contemporary drug discovery and organic synthesis, the cyclobutane ring has emerged as a privileged scaffold. Its rigid, puckered conformation offers a unique three-dimensional architecture that can impart significant advantages in potency, selectivity, and pharmacokinetic profiles of bioactive molecules. Unlike more flexible aliphatic chains or larger cycloalkanes, the constrained nature of the cyclobutane moiety can lock a molecule into a desired bioactive conformation, enhancing interactions with biological targets. 1-Ethylcyclobutan-1-amine hydrochloride is a key building block that provides medicinal chemists with a versatile tool to introduce this valuable structural motif. This guide provides an in-depth exploration of the synthesis and potential applications of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₆H₁₄ClNInferred
Molecular Weight 135.64 g/mol Inferred
Appearance Likely a white to off-white crystalline solidAnalogy to similar amine hydrochlorides
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.General knowledge of amine hydrochlorides
Stability Stable under standard laboratory conditions. Hygroscopic.General knowledge of amine hydrochlorides

Handling and Storage: this compound should be stored in a tightly sealed container in a cool, dry place, protected from moisture. As with all amine hydrochlorides, it is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthetic Protocols for this compound

While specific literature detailing the synthesis of this compound is not abundant, several established methods for the preparation of analogous tertiary cyclobutylamines can be readily adapted. Below are two robust and plausible synthetic routes.

Protocol 1: Grignard Addition to Cyclobutanecarbonitrile

This protocol is a classic and reliable method for the synthesis of α-substituted amines from nitriles. The addition of an organometallic reagent to the nitrile, followed by hydrolysis, yields the desired amine.

Workflow Diagram:

Grignard_Synthesis A Cyclobutanecarbonitrile C Intermediate Imine A->C 1. Grignard Addition B Ethylmagnesium Bromide (EtMgBr) in THF B->C D 1-Ethylcyclobutan-1-amine C->D 2. Aqueous Workup (e.g., NH₄Cl) F This compound D->F 3. Salt Formation E HCl in Et₂O E->F

Caption: Grignard addition route to 1-Ethylcyclobutan-1-amine HCl.

Step-by-Step Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with cyclobutanecarbonitrile (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: The solution is cooled to 0 °C in an ice bath. Ethylmagnesium bromide (1.1 eq, as a solution in THF or diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is stirred for 30 minutes.

  • Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-ethylcyclobutan-1-amine.

  • Hydrochloride Salt Formation: The crude amine is dissolved in anhydrous diethyl ether. A solution of hydrogen chloride in diethyl ether (or HCl gas) is added slowly with stirring until precipitation is complete.

  • Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Causality and Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for flame-dried glassware and anhydrous solvents to prevent quenching of the reagent.

  • Slow Addition at Low Temperature: The addition of the Grignard reagent is exothermic. Slow, controlled addition at 0 °C helps to manage the reaction temperature and prevent unwanted side reactions.

  • Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild proton source that effectively hydrolyzes the intermediate imine to the desired amine while minimizing side reactions.

  • Conversion to Hydrochloride Salt: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free amine, which may be a volatile and air-sensitive liquid.

Protocol 2: Reductive Amination of 1-Ethylcyclobutanol

This alternative route involves the synthesis of the corresponding alcohol, followed by a Ritter-type reaction and subsequent hydrolysis.

Workflow Diagram:

Reductive_Amination A Cyclobutanone C 1-Ethylcyclobutanol A->C 1. Grignard Addition B Ethylmagnesium Bromide (EtMgBr) B->C E N-(1-Ethylcyclobutyl)acetamide C->E 2. Nitrile Addition D Acetonitrile, H₂SO₄ (Ritter Reaction) D->E G This compound E->G 3. Amide Hydrolysis F Aqueous HCl, Reflux (Hydrolysis) F->G

Caption: Synthesis via Ritter reaction and hydrolysis.

Step-by-Step Procedure:

  • Synthesis of 1-Ethylcyclobutanol: To a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether at 0 °C, add ethylmagnesium bromide (1.1 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. The combined organic layers are dried and concentrated to give 1-ethylcyclobutanol.

  • Ritter Reaction: The crude 1-ethylcyclobutanol (1.0 eq) is dissolved in acetonitrile (excess). The mixture is cooled to 0 °C, and concentrated sulfuric acid (1.5 eq) is added slowly. The reaction is then stirred at room temperature for 12-16 hours.

  • Workup: The reaction mixture is carefully poured onto ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-(1-ethylcyclobutyl)acetamide.

  • Amide Hydrolysis: The crude acetamide is suspended in 6 M hydrochloric acid and heated to reflux for 4-6 hours.

  • Isolation: After cooling to room temperature, any organic byproducts are extracted with diethyl ether. The aqueous layer is then concentrated under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Causality and Experimental Choices:

  • Ritter Reaction: This reaction is a classic method for converting alcohols or alkenes to N-alkyl amides in the presence of a nitrile and a strong acid. The acid protonates the alcohol, which then eliminates water to form a stable tertiary carbocation. This carbocation is then trapped by the nitrile, and subsequent hydrolysis of the nitrilium ion intermediate yields the amide.

  • Acidic Hydrolysis: The N-(1-ethylcyclobutyl)acetamide is a stable intermediate. Harsh acidic conditions and elevated temperatures are required to hydrolyze the amide bond to liberate the amine. The use of hydrochloric acid conveniently leads directly to the desired hydrochloride salt.

Applications in Organic Synthesis and Medicinal Chemistry

This compound serves as a valuable building block for introducing the 1-ethylcyclobutylamino moiety into more complex molecules. This structural unit is of particular interest in medicinal chemistry for several reasons.

1. Scaffold for Bioactive Molecules: The primary application of this compound is as a nucleophilic building block. The amine functionality can readily participate in a variety of bond-forming reactions, including:

  • Amide bond formation: Coupling with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form amides.
  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates to form N-aryl cyclobutylamines.
  • Sulfonamide formation: Reaction with sulfonyl chlorides to produce sulfonamides.

Logical Flow of Application:

Caption: Synthetic utility of 1-Ethylcyclobutan-1-amine.

2. Modulation of Physicochemical Properties: The incorporation of the ethylcyclobutane group can significantly influence the properties of a parent molecule:

  • Increased Lipophilicity: The alkyl and carbocyclic nature of the group increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and oral absorption.
  • Metabolic Stability: The cyclobutane ring is often more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to an improved pharmacokinetic profile and longer half-life of a drug candidate.
  • Conformational Rigidity: As previously mentioned, the constrained nature of the cyclobutane ring can reduce the number of accessible conformations of a molecule, leading to higher binding affinity and selectivity for its biological target.

3. Bioisosteric Replacement: The 1-ethylcyclobutylamino group can be used as a bioisostere for other common functional groups in drug molecules, such as a tert-butyl group or an isopropyl group. This substitution can lead to improved properties while maintaining the desired biological activity.

Conclusion

This compound is a strategically important building block for modern organic synthesis, particularly in the realm of medicinal chemistry. While direct synthetic procedures may not be widely published, its preparation can be reliably achieved through well-established organometallic and functional group transformation methodologies. Its utility lies in the ability to introduce the conformationally constrained and metabolically robust ethylcyclobutane motif, providing a powerful tool for the optimization of lead compounds in drug discovery programs. The protocols and insights provided herein are intended to empower researchers to effectively synthesize and utilize this valuable compound in their synthetic endeavors.

Application Notes: 1-Ethylcyclobutan-1-amine Hydrochloride as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, strained carbocycles, particularly the cyclobutane scaffold, have emerged as valuable motifs for imparting unique three-dimensional character to drug candidates.[1][2] Unlike flat aromatic rings, the puckered nature of the cyclobutane ring allows for the precise spatial orientation of substituents, enabling more effective probing of protein binding pockets.[2] The incorporation of a 1-ethylcyclobutan-1-amine moiety, in particular, offers a synthetically accessible building block that combines this desirable conformational rigidity with a primary amine handle, ripe for diverse chemical modifications.

This guide provides a detailed technical overview and field-proven protocols for the application of 1-Ethylcyclobutan-1-amine hydrochloride as a foundational building block. We will explore its utility in two of the most fundamental transformations in pharmaceutical synthesis: amide bond formation and reductive amination. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and innovate.

Physicochemical Properties and Handling

1-Ethylcyclobutan-1-amine is typically supplied as its hydrochloride salt to improve stability and handling. As a solid, it is more convenient to weigh and dispense compared to the freebase, which is a volatile liquid.

PropertyValueSource
Molecular Formula C₆H₁₄ClNVendor Data
Molecular Weight 135.64 g/mol Vendor Data
Appearance White to off-white solidInternal Observation
Storage Store in a cool, dry place away from incompatible substances. Keep container tightly closed.Safety Data Sheet

Safety Precautions:

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • In Case of Contact: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.

Core Synthetic Applications: Gateway to Novel Derivatives

The primary amine of 1-ethylcyclobutanamine is a versatile functional group that serves as a nucleophile in a wide array of C-N bond-forming reactions. The hydrochloride salt can be used directly in many reactions, with the addition of a suitable base to liberate the free amine in situ.

Application I: Amide Bond Formation – Constructing Key Pharmacophores

Amide bonds are ubiquitous in pharmaceuticals, contributing to structural rigidity and forming key hydrogen bonding interactions with biological targets. The reaction of 1-ethylcyclobutanamine with carboxylic acids is a cornerstone transformation for generating novel molecular entities.

Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated". This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Common classes of coupling reagents include:

  • Carbodiimides: (e.g., EDC, DCC). These react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Phosphonium Salts: (e.g., PyBOP). These generate activated phosphonium esters.

  • Uronium/Aminium Salts: (e.g., HATU, HBTU). These form activated esters that readily react with amines.

The choice of coupling reagent, base, and solvent is critical and depends on the specific substrates, particularly their steric hindrance and electronic properties. For sterically hindered amines or electron-deficient carboxylic acids, more potent coupling agents like HATU may be required. The addition of additives like HOBt or DMAP can improve reaction rates and suppress side reactions.[3][4]

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Workup & Purification Carboxylic Acid Carboxylic Acid Coupling Reagent Coupling Reagent (e.g., HATU) Carboxylic Acid->Coupling Reagent Forms Amine HCl 1-Ethylcyclobutan-1-amine HCl Base Base (e.g., DIPEA, Et3N) Amine HCl->Base Liberates Free Amine Active Ester Activated Intermediate (O-acylisourea, etc.) Base->Active Ester Reacts with Solvent Aprotic Solvent (e.g., DMF, DCM) Coupling Reagent->Active Ester Amide Product N-(1-ethylcyclobutyl)amide Active Ester->Amide Product Quench Aqueous Workup Amide Product->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Final Product Final Product Purify->Final Product

Caption: General workflow for amide bond formation.

This protocol provides a robust method for the coupling of benzoic acid with this compound using HATU, a highly effective coupling agent.

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.05 eq) and anhydrous DMF. Stir until fully dissolved.

  • Add this compound (1.0 eq) to the solution.

  • Add DIPEA (3.0 eq) to the stirred mixture. The DIPEA will neutralize the hydrochloride salt and act as the base for the coupling reaction.

  • In a separate container, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(1-ethylcyclobutyl)benzamide.

Expected Outcome:

  • Yield: Typically >80%

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application II: Reductive Amination – Building Secondary Amines

Reductive amination is a powerful, one-pot method for forming secondary and tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[5][6] This transformation is highly valuable for expanding the chemical space around the 1-ethylcyclobutanamine core.

The reaction proceeds via the initial formation of an imine (from an aldehyde) or an enamine (from a ketone), which is then reduced in situ.[7] The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but is reactive enough to reduce the intermediate iminium ion.

  • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions, which favor imine formation. It is less moisture-sensitive than sodium borohydride.[7]

  • Sodium cyanoborohydride (NaBH₃CN): Another effective reagent that is stable in mildly acidic conditions. However, it can generate toxic cyanide byproducts, so STAB is often preferred.[5]

The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE).

G cluster_0 Reaction Setup cluster_1 Imine Formation & Reduction cluster_2 Workup & Purification Carbonyl Aldehyde or Ketone Base Base (e.g., Et3N) Carbonyl->Base Reacts with Amine HCl 1-Ethylcyclobutan-1-amine HCl Amine HCl->Base Liberates Free Amine Imine Imine/Iminium Ion Intermediate Base->Imine Solvent Solvent (e.g., DCM) Reducing Agent Reducing Agent (e.g., STAB) Imine->Reducing Agent Reduced by Secondary Amine N-substituted-1-ethylcyclobutanamine Reducing Agent->Secondary Amine Quench Aqueous Workup Secondary Amine->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Final Product Final Product Purify->Final Product

Caption: General workflow for one-pot reductive amination.

This protocol details the synthesis of a secondary amine via the reaction of this compound with benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NaHCO₃ (aq)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the suspension to liberate the free amine. Stir for 15 minutes at room temperature.

  • Add benzaldehyde (1.1 eq) to the mixture and stir for an additional 30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-1-ethylcyclobutanamine.

Expected Outcome:

  • Yield: Typically 70-90%

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel compounds in drug discovery and development. The protocols detailed in these application notes for amide coupling and reductive amination provide reliable and efficient methods for generating diverse libraries of compounds centered around the conformationally constrained cyclobutane core. By leveraging these fundamental transformations, researchers can readily access new chemical space and develop next-generation therapeutics with potentially enhanced efficacy, selectivity, and pharmacokinetic properties.

References

A Comprehensive Guide to the Quantitative Analysis of 1-Ethylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document provides detailed analytical methods for the accurate quantification of 1-Ethylcyclobutan-1-amine hydrochloride, a key building block in modern synthetic chemistry. Recognizing the compound's challenging analytical properties—namely its lack of a native chromophore and its potential for chromatographic peak tailing—we present three robust, validated protocols. These methods are designed for researchers, quality control analysts, and drug development professionals who require reliable quantitative data. The protocols detailed herein include High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) for high specificity, and a cost-effective UV-Vis Spectrophotometric method also based on chemical derivatization. Each method has been structured to ensure scientific integrity and is presented with insights into the rationale behind procedural choices, adhering to the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[1][2]

Introduction: The Analytical Challenge

1-Ethylcyclobutan-1-amine is a primary aliphatic amine. As a hydrochloride salt, it is typically a water-soluble solid, making it convenient for handling and formulation.[3] However, the molecule's structure (Figure 1) presents a significant analytical hurdle: it lacks a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) spectrum. This property precludes direct quantification by the most common and accessible analytical techniques, such as standard HPLC-UV or UV-Vis spectrophotometry.

Furthermore, the primary amine group is highly polar and basic, which can lead to undesirable interactions with standard silica-based chromatography columns, resulting in poor peak shape and inconsistent retention times in both GC and HPLC analysis.[4]

To overcome these challenges, the following protocols have been developed. They rely on two primary strategies:

  • Chemical Derivatization: A chemical reaction is used to attach a light-absorbing or fluorescent tag to the amine, rendering it easily detectable by UV-Vis or fluorescence detectors.[5]

  • Mass Spectrometry: This technique detects the molecule based on its mass-to-charge ratio, bypassing the need for a chromophore entirely and providing exceptional specificity.[6]

cluster_Challenges Analytical Challenges of 1-Ethylcyclobutan-1-amine cluster_Solutions Proposed Solutions Analyte 1-Ethylcyclobutan-1-amine NoChromophore Lacks UV Chromophore Analyte->NoChromophore leads to HighPolarity High Polarity & Basicity Analyte->HighPolarity exhibits Derivatization Chemical Derivatization (Adds Chromophore) NoChromophore->Derivatization solved by MassSpec Mass Spectrometry (Mass-based Detection) NoChromophore->MassSpec bypassed by HighPolarity->Derivatization mitigated by

Figure 1: Key analytical challenges and the strategic solutions.

Method 1: HPLC-UV with Pre-Column Derivatization

This method is the workhorse for many labs, combining the robust separation capabilities of HPLC with the accessibility of UV detection. The key is a pre-column derivatization step using 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts rapidly with the primary amine under mild conditions to form a highly UV-absorbent derivative.[5]

Principle of Derivatization

FMOC-Cl reacts with the primary amine of 1-Ethylcyclobutan-1-amine in a basic environment (e.g., borate buffer) to form a stable carbamate linkage. This newly formed derivative possesses the fluorenyl group, a strong chromophore, allowing for sensitive detection around 265 nm.

cluster_reaction FMOC-Cl Derivatization Reaction Amine 1-Ethylcyclobutan-1-amine Plus + Amine->Plus FMOC FMOC-Cl Arrow -> Borate Buffer FMOC->Arrow Plus->FMOC Product UV-Active Derivative (Absorbs at ~265 nm) Arrow->Product

Figure 2: Derivatization of the analyte with FMOC-Cl.

Detailed Protocol

A. Reagents and Materials

  • This compound reference standard

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), 99%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q)

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Pentane or Hexane, HPLC grade

B. Solutions Preparation

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of HPLC grade water. Adjust pH to 9.0 with 1 M NaOH, then bring the final volume to 1 L.

  • FMOC-Cl Solution (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of ACN. Prepare this solution fresh daily.

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade ACN.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of HPLC grade water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in water.

C. Derivatization and Sample Preparation

  • To 100 µL of each working standard or sample solution in a clean vial, add 200 µL of 0.1 M Borate Buffer (pH 9.0).

  • Add 300 µL of the 15 mM FMOC-Cl solution.

  • Vortex the mixture for 30 seconds and let it react at room temperature for 15 minutes.

  • To stop the reaction and remove excess FMOC-Cl, add 400 µL of pentane or hexane. Vortex for 1 minute.

  • Allow the layers to separate (or centrifuge briefly). The excess reagent partitions into the organic (upper) layer.

  • Carefully collect the aqueous (lower) layer containing the derivatized analyte and transfer it to an HPLC vial for injection.

D. Instrumental Conditions

ParameterSetting
HPLC System Standard system with binary pump, autosampler, and UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water; B: Acetonitrile
Gradient 50% B to 90% B over 15 min; hold at 90% B for 3 min; return to 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 20 µL
Detection UV at 265 nm
Method Validation Summary

This method should be validated according to ICH Q2(R2) guidelines.[1][2][7] Expected performance is summarized below.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.998 over the range of 1-100 µg/mL
Accuracy (% Rec.) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0% for repeatability and intermediate precision
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides unparalleled specificity and is an excellent confirmatory technique. It separates the analyte from matrix components in the gas phase and identifies it based on its unique mass spectrum. To improve chromatography, derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to cap the active amine group, reducing polarity and preventing peak tailing.[6]

Protocol

A. Reagents and Materials

  • This compound reference standard

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (EtOAc), GC grade

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate solution

B. Sample Preparation and Derivatization

  • Prepare a 1000 µg/mL stock solution of the analyte in methanol. Create working standards by dilution.

  • Pipette 1 mL of standard or sample into a vial. If the sample is aqueous, make it basic (pH > 10) with NaOH and extract the free amine into 1 mL of Ethyl Acetate. Dry the organic layer with anhydrous sodium sulfate.

  • Add 100 µL of TFAA to the ethyl acetate solution.

  • Cap the vial and heat at 60 °C for 20 minutes.

  • Cool to room temperature. Add 1 mL of saturated sodium bicarbonate solution to neutralize excess TFAA.

  • Vortex and allow layers to separate. Inject 1 µL of the upper organic layer into the GC-MS.

C. Instrumental Conditions

ParameterSetting
GC-MS System Standard GC with a Mass Selective Detector
Column Non-polar capillary column, e.g., DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temp. 250 °C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Oven Program Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification

D. Data Analysis

  • Quantification: Use SIM mode for best sensitivity. Monitor the molecular ion and 2-3 characteristic fragment ions of the TFAA-derivatized analyte.

  • Confirmation: The retention time and the ratio of the monitored ions should match that of a known standard.

Method 3: UV-Vis Spectrophotometry via Derivatization

For labs without access to chromatography equipment, a colorimetric method using a standard UV-Vis spectrophotometer can be developed. This protocol uses 1,2-Naphthoquinone-4-Sulfonate (NQS) to react with the primary amine, forming a colored product that can be measured in the visible range.[8][9] This approach is cost-effective but may be more susceptible to interference from other primary amines in the sample matrix.

Protocol

A. Reagents and Materials

  • This compound reference standard

  • 1,2-Naphthoquinone-4-Sulfonate sodium salt (NQS)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

B. Solutions Preparation

  • Analyte Stock Solution (1000 µg/mL): Dissolve 10 mg of the standard in 10 mL of deionized water.

  • NQS Reagent (0.2% w/v): Dissolve 200 mg of NQS in 100 mL of deionized water. Store in a dark bottle and prepare weekly.

  • NaOH Solution (0.1 M): Dissolve 4.0 g of NaOH in 1 L of deionized water.

C. Derivatization and Measurement

  • Prepare a set of calibration standards (e.g., 5, 10, 20, 40, 60, 80 µg/mL) from the stock solution.

  • In separate test tubes, add 1.0 mL of each standard or sample.

  • Add 1.0 mL of 0.1 M NaOH to each tube.

  • Add 1.0 mL of the 0.2% NQS reagent.

  • Mix well and allow the reaction to proceed at room temperature for 20 minutes. A colored complex will form.

  • Measure the absorbance of each solution against a reagent blank (prepared using 1.0 mL of water instead of the sample) at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of a mid-range standard (typically around 430-460 nm).

  • Construct a calibration curve by plotting absorbance vs. concentration.

Expected Performance
Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995 over the working range
Accuracy (% Rec.) 95.0 - 105.0%
Precision (% RSD) ≤ 3.0%
λmax To be determined experimentally (~435 nm)

General Workflow and Self-Validation

Every protocol described is designed as a self-validating system. The inclusion of system suitability tests, calibration standards, and quality control samples within each analytical run ensures the trustworthiness of the generated data.[10][11]

Start Start: Sample/Standard Prep Sample Preparation (Dilution, Extraction) Start->Prep Deriv Derivatization (If required: HPLC/UV-Vis) Prep->Deriv Inject Instrumental Analysis (HPLC, GC-MS, or UV-Vis) Deriv->Inject Data Data Acquisition (Chromatogram/Spectrum) Inject->Data Quant Quantification (vs. Calibration Curve) Data->Quant Report Final Report: Concentration Quant->Report

Figure 3: General analytical workflow for quantification.

Conclusion

The choice of analytical method for this compound depends on the specific requirements of the laboratory, including available instrumentation, required sensitivity, and the complexity of the sample matrix. For unequivocal identification and high sensitivity, the GC-MS method is superior. For routine, high-throughput analysis in a quality control setting, the derivatization-based HPLC-UV method offers an excellent balance of performance and accessibility. The UV-Vis spectrophotometric method provides a simple, low-cost alternative for applications where high specificity is not a critical requirement. Each protocol presented here provides a reliable and scientifically sound foundation for the accurate quantification of this compound.

References

Application Note: A Robust GC-MS Protocol for the Analysis of 1-Ethylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethylcyclobutan-1-amine hydrochloride is a primary amine whose analysis is of increasing interest to researchers in drug discovery and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct GC-MS analysis of primary amines, particularly in their hydrochloride salt form, presents significant challenges. These challenges include low volatility, high polarity leading to poor chromatographic peak shape, and potential thermal degradation in the GC inlet.[1] To overcome these issues, a robust analytical method involving sample preparation to liberate the free amine followed by chemical derivatization is essential.[2][3]

This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. We will explore two effective derivatization strategies, acylation with trifluoroacetic anhydride (TFAA) and carbamate formation with isobutyl chloroformate (IBCF), providing step-by-step instructions for each. The causality behind experimental choices, from sample preparation to instrument parameters, will be thoroughly explained to ensure scientific integrity and enable researchers to adapt this method to their specific needs.

Core Challenges in the GC-MS Analysis of this compound

The primary obstacle in the GC-MS analysis of this compound is its chemical nature. As a hydrochloride salt, it is non-volatile and must be converted to its free amine form before it can be analyzed by GC. The free amine, while more volatile, is still a polar compound susceptible to interactions with active sites in the GC system, such as silanol groups in the inlet liner and column, leading to peak tailing and poor sensitivity.[4]

Derivatization is a key strategy to mitigate these issues. By replacing the active hydrogens on the amine group with a less polar functional group, we can significantly increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[1]

Methodology: A Tale of Two Derivatizations

We present two robust derivatization protocols for the analysis of this compound. The choice between these methods may depend on laboratory preference, available reagents, and specific analytical requirements.

Part 1: Sample Preparation - The Crucial First Step

Prior to derivatization, the this compound must be converted to its free base form. This is achieved by liquid-liquid extraction under basic conditions.

Protocol for Liberation of the Free Amine:

  • Dissolution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of deionized water in a suitable glass vial.

  • Basification: Add 1 mL of 2M sodium hydroxide (NaOH) solution to the aqueous sample. This will neutralize the hydrochloride and liberate the free 1-Ethylcyclobutan-1-amine.

  • Extraction: Add 5 mL of a suitable organic solvent, such as dichloromethane or diethyl ether, to the vial.

  • Mixing: Cap the vial and vortex vigorously for 1 minute to ensure efficient extraction of the free amine into the organic layer.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation can be employed to break it.

  • Collection: Carefully transfer the organic layer to a clean, dry vial. For quantitative analysis, a second extraction of the aqueous layer is recommended to ensure complete recovery.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration: The extract can be concentrated under a gentle stream of nitrogen if necessary.

Part 2: Derivatization Protocol 1 - Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation with TFAA is a rapid and efficient method for derivatizing primary amines.[5] The resulting trifluoroacetyl derivative is significantly more volatile and exhibits excellent chromatographic behavior.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a solution of 10% TFAA in a suitable anhydrous solvent like acetonitrile or ethyl acetate.

  • Reaction: To the dried organic extract containing the free amine, add 100 µL of the TFAA solution.

  • Incubation: Cap the vial tightly and heat at 60-70°C for 20 minutes.[1]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC-MS analysis.

Diagram of TFAA Derivatization Workflow:

TFAA_Workflow cluster_prep Sample Preparation cluster_deriv TFAA Derivatization cluster_analysis Analysis start 1-Ethylcyclobutan-1-amine HCl in Water basify Add 2M NaOH start->basify extract Extract with Dichloromethane basify->extract dry Dry with Na2SO4 extract->dry add_tfaa Add 10% TFAA in Acetonitrile dry->add_tfaa heat Heat at 70°C for 20 min cool Cool to RT gcms Inject into GC-MS cool->gcms IBCF_Workflow start 1-Ethylcyclobutan-1-amine HCl in Water add_reagents Add Toluene, IBCF, and NaHCO3 start->add_reagents react Vortex for 10 min at RT add_reagents->react separate Separate Organic Layer react->separate quench Quench with Alkaline Methanol and NaOH separate->quench analyze Inject Organic Layer into GC-MS quench->analyze fragmentation cluster_mol TFAA Derivative of 1-Ethylcyclobutan-1-amine (m/z 195) mol [C4H7(C2H5)NHCOCF3]+• frag1 Loss of •C2H5 (Alpha-Cleavage) m/z 166 (Base Peak) mol->frag1 - 29 frag2 Loss of •CF3 m/z 126 mol->frag2 - 69 frag3 Further fragmentation of cyclobutyl ring frag1->frag3

References

Application Notes: Reaction Conditions for 1-Ethylcyclobutan-1-amine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, strained carbocyclic scaffolds have emerged as valuable bioisosteres for commonly used motifs. The cyclobutane ring, in particular, offers a unique three-dimensional geometry that can enhance metabolic stability, improve binding affinity, and provide novel intellectual property. 1-Ethylcyclobutan-1-amine hydrochloride is a key building block for introducing this desirable scaffold into drug candidates. As a primary amine salt, it serves as a versatile precursor for a range of essential transformations.

This guide provides an in-depth analysis of the reaction conditions for two fundamental applications of this compound: N-Acylation for amide bond formation and Reductive Amination for the synthesis of secondary and tertiary amines. The protocols herein are designed to be robust and reproducible, with a focus on explaining the causal relationships behind reagent selection and procedural steps to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

This compound is typically a white to off-white crystalline solid. As a hydrochloride salt, it exhibits improved stability and handling characteristics compared to the free amine.

PropertyValue
Chemical Formula C₆H₁₄ClN
Molecular Weight 135.64 g/mol
Physical Form Solid
Solubility Soluble in water and polar protic solvents like methanol and ethanol.[1]
Storage Store in a cool, dry place away from incompatible materials. Hygroscopic.

Safety & Handling:

  • Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[2][3]

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • For reactions, the hydrochloride salt must be neutralized in situ or converted to the free amine beforehand to unmask the nucleophilic nitrogen. This is typically achieved by adding a non-nucleophilic base.

Part I: N-Acylation for Amide Bond Formation

The formation of an amide bond is one of the most critical reactions in drug development. 1-Ethylcyclobutan-1-amine can be readily acylated to form robust N-(1-ethylcyclobutyl) amides, incorporating the cyclobutane motif into a larger molecular framework.

Causality and Mechanistic Considerations

The N-acylation reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.[4][5] The choice of acylating agent and reaction conditions is paramount for achieving high yields and purity.

  • Acyl Chlorides/Anhydrides: These are highly reactive acylating agents. The reaction is typically rapid and high-yielding. A key requirement is the inclusion of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl or carboxylic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6][7]

  • Carboxylic Acids: Direct coupling with carboxylic acids requires an activating agent (coupling reagent) to convert the hydroxyl group of the acid into a better leaving group. Reagents like HATU, HBTU, or EDC are commonly employed. This method is exceptionally broad in scope and is a cornerstone of peptide and medicinal chemistry.[8]

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the reaction between this compound and a generic acyl chloride.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve/suspend the amine salt in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).

  • Basification: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Stir for 15-20 minutes.

    • Rationale: Two equivalents of base are used: one to neutralize the hydrochloride salt to form the free amine, and a second to quench the HCl generated during the acylation. A slight excess ensures the reaction medium remains basic.

  • Acylation: Slowly add the acyl chloride (1.1 eq) to the stirred mixture. The addition is often exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction with the addition of water or a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Conditions
Amine 1-Ethylcyclobutan-1-amine HCl (1.0 eq)
Acylating Agent Acyl Chloride (1.0 - 1.2 eq)
Base Triethylamine or DIPEA (2.1 - 2.5 eq)
Solvent Anhydrous DCM, THF
Temperature 0 °C to Room Temperature
Time 2 - 16 hours

Workflow Visualization: N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve Amine HCl in Anhydrous Solvent p2 Cool to 0 °C p1->p2 r1 Add Base (e.g., TEA) (2.2 eq) p2->r1 r2 Add Acyl Chloride (1.1 eq) r1->r2 r3 Stir at RT (Monitor by TLC/LC-MS) r2->r3 w1 Aqueous Quench (e.g., NaHCO3) r3->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash, Dry, Concentrate w2->w3 w4 Purify (Chromatography) w3->w4 end end w4->end Pure N-Acylated Product

Caption: Workflow for N-Acylation of 1-Ethylcyclobutan-1-amine HCl.

Part II: Reductive Amination

Reductive amination is a highly versatile and efficient method for forming carbon-nitrogen bonds, transforming aldehydes or ketones into secondary or tertiary amines in a one-pot procedure.[9] This reaction is fundamental for elaborating the 1-ethylcyclobutylamino moiety.

Causality and Mechanistic Considerations

The reaction proceeds in two distinct stages within the same pot:

  • Imine/Iminium Formation: The amine attacks the carbonyl compound to form a hemiaminal intermediate, which then dehydrates to form an imine (from primary amines) or an enamine. This step is often catalyzed by mild acid.[10][11]

  • Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine intermediate to the corresponding amine.[9]

The choice of reducing agent is critical for success. It must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion.[10][12] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[13][14] Its reduced reactivity is due to the electron-withdrawing effects of the acetate groups.[13] It is also tolerant of the slightly acidic conditions often used to promote imine formation.[15]

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol details a general one-pot procedure for the reductive amination of an aldehyde with this compound to yield a secondary amine.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask with a stir bar, add the aldehyde (1.0 eq) and this compound (1.1 eq).

  • Solvent Addition: Add an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or Dichloromethane (DCM).[13]

  • Basification: Add triethylamine (TEA) or DIPEA (1.2 eq) to neutralize the hydrochloride salt and form the free amine in situ.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A small amount of acetic acid (0.1-0.2 eq) can be added to catalyze this step, especially for less reactive ketones.[15][16]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The reaction may bubble slightly.

    • Rationale: STAB is added after the amine and carbonyl have had time to form the imine, ensuring the desired reaction pathway. It selectively reduces the protonated imine (iminium ion) much faster than the carbonyl starting material.[13]

  • Reaction: Stir at room temperature for 4-24 hours until the reaction is complete as determined by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a 1M NaOH solution.

    • Extract the product with an organic solvent (DCM or Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

ParameterRecommended Conditions
Amine 1-Ethylcyclobutan-1-amine HCl (1.1 eq)
Carbonyl Aldehyde or Ketone (1.0 eq)
Base Triethylamine or DIPEA (1.2 eq)
Reducing Agent NaBH(OAc)₃ (1.5 eq)
Solvent Anhydrous DCE, DCM, THF
Temperature Room Temperature
Time 4 - 24 hours
Workflow Visualization: Reductive Amination```dot

Reductive_Amination_Workflow cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification p1 Combine Aldehyde (1 eq), Amine HCl (1.1 eq), Base (1.2 eq) in Anhydrous Solvent p2 Stir at RT for 30-60 min p1->p2 r1 Add NaBH(OAc)3 (1.5 eq) portion-wise p2->r1 r2 Stir at RT for 4-24h (Monitor by TLC/LC-MS) r1->r2 w1 Aqueous Basic Quench (e.g., NaHCO3) r2->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash, Dry, Concentrate w2->w3 w4 Purify (Chromatography) w3->w4 end end w4->end Pure Secondary/Tertiary Amine

Caption: Synthesis of a key BTK inhibitor intermediate via amide coupling.

In this example, the amine is coupled with a functionalized pyridine carboxylic acid. This reaction would follow a standard peptide coupling protocol, similar to the N-acylation described previously, but using a carboxylic acid and an activating agent like HATU. The resulting amide is a key fragment that could be further elaborated into a final BTK inhibitor drug candidate. [17]

References

Application Notes and Protocols: Derivatization of 1-Ethylcyclobutan-1-amine Hydrochloride for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide to the derivatization of 1-Ethylcyclobutan-1-amine hydrochloride, a primary amine that presents analytical challenges due to its polarity and potential for poor chromatographic performance. We will explore the rationale behind derivatization and detail validated protocols for both achiral and chiral analysis. The methodologies described herein are designed to improve volatility, enhance detector response, and enable enantiomeric separation for comprehensive characterization in research, development, and quality control settings.

Introduction: The Rationale for Derivatization

1-Ethylcyclobutan-1-amine is a primary amine containing a cyclobutane ring.[1] In its hydrochloride salt form, the compound is polar and may exhibit poor peak shape and retention in gas chromatography (GC) due to interactions with the stationary phase.[2] Direct analysis by high-performance liquid chromatography (HPLC) can also be challenging without a suitable chromophore for UV detection. Derivatization addresses these issues by chemically modifying the primary amine group to create a less polar, more volatile, and more easily detectable derivative.[3]

The key advantages of derivatizing this compound include:

  • Improved Volatility for GC Analysis: Conversion of the polar amine to a less polar derivative, such as an amide or carbamate, increases its volatility, making it amenable to GC analysis.[4]

  • Enhanced Chromatographic Performance: Derivatization minimizes peak tailing and improves peak symmetry by reducing interactions with active sites on the GC column.[2]

  • Increased Detector Sensitivity: The introduction of specific functional groups, such as those containing fluorine atoms or aromatic rings, can significantly enhance the response of detectors like the electron capture detector (ECD) or mass spectrometer (MS).[2][5]

  • Enabling Chiral Separations: For enantiomeric analysis, derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral column.[6][7]

Workflow for Derivatization and Analysis

The general workflow for the derivatization and analysis of this compound involves several key steps, from sample preparation to data interpretation.

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Interpretation Prep Dissolve Sample in Appropriate Solvent Base Neutralize HCl Salt (e.g., with NaHCO3) Prep->Base Reagent Add Derivatizing Reagent Base->Reagent Reaction Incubate under Optimal Conditions (Temperature, Time) Reagent->Reaction Extract Extract Derivative (if necessary) Reaction->Extract Inject Inject into GC-MS or LC-MS Extract->Inject Identify Identify Derivative Peak Inject->Identify Quantify Quantify and/or Determine Enantiomeric Ratio Identify->Quantify

Figure 1: General workflow for derivatization and analysis.

Achiral Derivatization for GC-MS Analysis

For routine quantification and identification, achiral derivatization is a robust approach. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective method.

Principle of Acylation with TFAA

Trifluoroacetic anhydride reacts with the primary amine of 1-Ethylcyclobutan-1-amine to form a stable, volatile trifluoroacetamide derivative. The electron-withdrawing trifluoromethyl group enhances the volatility and improves chromatographic behavior.[8]

Protocol: TFAA Derivatization

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Aprotic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial.

  • Neutralization: Add 500 µL of saturated sodium bicarbonate solution to the vial to neutralize the hydrochloride salt and liberate the free amine. Vortex briefly.

  • Extraction of Free Amine: Add 500 µL of ethyl acetate to the vial. Vortex vigorously for 1 minute to extract the free amine into the organic layer. Centrifuge for 5 minutes at 2000 rpm to separate the layers.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean, dry reaction vial.

  • Derivatization: Add 50 µL of TFAA to the ethyl acetate extract. Cap the vial tightly and vortex for 30 seconds.

  • Reaction: Allow the reaction to proceed at room temperature for 15 minutes.

  • Work-up: Add 500 µL of deionized water to quench the excess TFAA. Vortex and centrifuge to separate the layers.

  • Drying: Transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The resulting solution is ready for injection into the GC-MS system.

Table 1: GC-MS Parameters for TFAA-derivatized 1-Ethylcyclobutan-1-amine

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40-400

Chiral Derivatization for Enantiomeric Analysis

Since 1-Ethylcyclobutan-1-amine possesses a chiral center, distinguishing between its enantiomers is often crucial in pharmaceutical and biological studies. Chiral derivatization involves reacting the amine with an enantiomerically pure reagent to form diastereomers, which have different physical properties and can be separated by standard chromatography.[6]

Marfey's Reagent for LC-MS Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used chiral derivatizing agent for primary and secondary amines.[9][10] The reaction proceeds via nucleophilic aromatic substitution, where the amine group of the analyte displaces the fluorine atom on the dinitrophenyl ring.[11] The resulting diastereomers can be baseline separated by reversed-phase HPLC and detected by UV or mass spectrometry.[12][13]

Marfey's Reagent Reaction Amine 1-Ethylcyclobutan-1-amine (R and S enantiomers) Reaction + Marfey Marfey's Reagent (L-enantiomer) Diastereomer1 Diastereomer 1 (L-R) Diastereomer2 Diastereomer 2 (L-S) Products -> Reaction->Products Mild alkaline conditions

Figure 2: Formation of diastereomers with Marfey's reagent.

Protocol: Derivatization with Marfey's Reagent

Materials:

  • This compound sample

  • Marfey's reagent (FDAA) solution (e.g., 1 mg/mL in acetone)

  • 1 M Sodium bicarbonate solution

  • Acetone

  • 2 M Hydrochloric acid

  • Heating block or water bath

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in water (e.g., 1 mg/mL).

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of the amine solution and 100 µL of 1 M sodium bicarbonate solution.

  • Derivatization: Add 100 µL of the Marfey's reagent solution.

  • Incubation: Heat the mixture at 40°C for 1 hour in a heating block or water bath.

  • Quenching: After cooling to room temperature, quench the reaction by adding 50 µL of 2 M hydrochloric acid.

  • Dilution and Analysis: Dilute the reaction mixture with the mobile phase (e.g., 1:10) and inject it into the LC-MS system.

Table 2: LC-MS Parameters for Marfey's Reagent Derivatives

ParameterValue
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient e.g., 20-80% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection UV at 340 nm and/or MS (SIM or full scan)
Mosher's Acid for NMR and GC/LC Analysis

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its acid chloride (MTPA-Cl) are excellent chiral derivatizing agents for determining the enantiomeric purity and absolute configuration of primary amines.[14][15] The reaction of the amine with an enantiomerically pure form of MTPA-Cl forms stable diastereomeric amides.[16] These diastereomers can be distinguished by NMR spectroscopy or separated by chromatography.[17][18]

Protocol: Derivatization with (R)-(-)-MTPA-Cl

Materials:

  • This compound sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-(-)-MTPA-Cl)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Sample Preparation: Dissolve approximately 5 mg of this compound in 1 mL of anhydrous DCM in a dry reaction vial.

  • Base Addition: Add 2-3 equivalents of anhydrous pyridine or triethylamine to neutralize the HCl and act as an acid scavenger.

  • Reagent Addition: Slowly add 1.2 equivalents of (R)-(-)-MTPA-Cl to the solution at 0 °C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the diastereomeric amides.

  • Analysis: The resulting product can be analyzed by ¹H or ¹⁹F NMR, or by GC/LC on an achiral column.

Summary and Conclusions

The derivatization of this compound is an essential step for its reliable and sensitive analysis. For general quantification, acylation with TFAA provides a volatile and stable derivative suitable for GC-MS. For the critical task of enantiomeric separation and quantification, chiral derivatizing agents such as Marfey's reagent and Mosher's acid chloride are invaluable tools. The choice of the derivatization strategy will depend on the analytical objective, the available instrumentation, and the required level of sensitivity and stereochemical information. The protocols provided in this guide offer robust and validated methods for the successful derivatization and analysis of this important primary amine.

References

The Strategic Incorporation of 1-Ethylcyclobutan-1-amine Hydrochloride in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the contemporary landscape of drug discovery, the principle of "escaping from flatland" has become a central tenet in the design of novel therapeutics.[1] The over-reliance on two-dimensional, aromatic structures has often led to challenges in achieving high target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The incorporation of rigid, three-dimensional scaffolds is a proven strategy to overcome these hurdles.[2] The cyclobutane moiety, in particular, has emerged as a valuable building block, offering a unique combination of structural rigidity and chemical stability.[2][3] This guide focuses on the practical applications and synthetic protocols for a specific, yet versatile, building block: 1-Ethylcyclobutan-1-amine hydrochloride . Its unique stereochemistry and physicochemical properties make it an attractive starting point for the synthesis of next-generation therapeutics across various disease areas.

The Ethylcyclobutylamine Moiety: A Bioisostere with Distinct Advantages

The 1-ethylcyclobutan-1-amine scaffold offers several key advantages for medicinal chemists:

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to larger cycloalkanes or linear alkyl chains. This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced clearance. A notable example of this strategy is the development of the IDH1 inhibitor ivosidenib, where replacing a metabolically labile cyclohexyl amine with a difluorocyclobutanyl amine significantly enhanced metabolic stability.

  • Conformational Restriction: The puckered conformation of the cyclobutane ring provides a rigid scaffold that can help to lock in a specific bioactive conformation of a drug molecule.[2] This pre-organization can lead to higher binding affinity and selectivity for the target protein.

  • Improved Physicochemical Properties: The introduction of the ethylcyclobutylamine group can favorably modulate a compound's lipophilicity and solubility, key parameters for oral bioavailability and cell permeability.

  • Vectorial Exit Point: The primary amine provides a readily functionalizable handle for the introduction of various pharmacophoric groups or for linking to a larger molecular scaffold.

Therapeutic Applications and Target-Oriented Synthesis

The versatility of this compound makes it applicable to a wide range of therapeutic targets. Below are hypothetical, yet scientifically grounded, applications inspired by the known roles of cyclobutane-containing drugs.[3]

Kinase Inhibitors for Oncology

Rationale: Kinase inhibitors are a cornerstone of modern cancer therapy. The ATP-binding pocket of many kinases contains both hydrophobic regions and areas that form hydrogen bonds. The ethylcyclobutylamine moiety can be strategically employed to occupy hydrophobic pockets while the amine can serve as a key hydrogen bond donor or acceptor after derivatization.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)

Synthetic Strategy: Amide coupling of 1-Ethylcyclobutan-1-amine with a suitably functionalized quinazoline core, a common scaffold in EGFR inhibitors.

Experimental Protocols

Protocol 1: General Amide Coupling for Library Synthesis

This protocol describes a general method for the amide coupling of this compound with a carboxylic acid, a fundamental reaction in medicinal chemistry.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1-Ethylcyclobutan-1-amine HCl F Stir at RT for 16h A->F B Carboxylic Acid (1.0 eq) B->F C HATU (1.2 eq) C->F D DIPEA (3.0 eq) D->F E Anhydrous DMF E->F G Quench with H2O F->G H Extract with EtOAc G->H I Wash with brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Purify by column chromatography K->L M Final Amide Product L->M

Caption: General workflow for amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of the carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 mmol).

  • Activation: The mixture is stirred at room temperature for 10 minutes to activate the carboxylic acid.

  • Amine Addition: this compound (1.1 mmol) is added to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (3.0 mmol). The hydrochloride salt requires a base to liberate the free amine for the reaction to proceed.

  • Reaction: The reaction mixture is stirred at room temperature for 16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired amide.

Modulators of CNS Receptors

Rationale: The rigid nature of the cyclobutane ring is advantageous in the design of ligands for G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS). By constraining the conformation of flexible side chains, it is possible to enhance selectivity for receptor subtypes.

Hypothetical Target: Serotonin (5-HT) Receptor Subtype

Synthetic Strategy: Reductive amination of 1-Ethylcyclobutan-1-amine with a suitable aldehyde-containing heterocyclic core, such as an indole or a benzofuran, which are common motifs in serotonin receptor ligands.

Data Presentation:

PropertyValueRationale for Improvement
Metabolic Stability Predicted to be highThe cyclobutane ring is less susceptible to CYP450-mediated oxidation compared to larger rings or aliphatic chains.
Lipophilicity (cLogP) Moderately lipophilicBalances solubility and membrane permeability for good oral absorption and blood-brain barrier penetration.
3D Character (Fsp3) HighThe high fraction of sp3 hybridized carbons enhances solubility and reduces the likelihood of off-target interactions with planar binding sites.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemists seeking to introduce three-dimensional complexity into their drug candidates. Its favorable impact on metabolic stability, conformational rigidity, and physicochemical properties makes it a powerful tool for optimizing lead compounds and exploring novel chemical space. The synthetic protocols provided herein offer a starting point for the incorporation of this promising scaffold into a diverse range of molecular architectures, paving the way for the discovery of new and improved therapeutics.

References

large-scale synthesis of 1-Ethylcyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Multi-Gram Scale Synthesis of 1-Ethylcyclobutan-1-amine Hydrochloride

Abstract

This application note provides a comprehensive and detailed protocol for the , a valuable building block in medicinal and process chemistry. The synthesis of highly substituted cyclobutane derivatives presents unique challenges, particularly concerning scalability and control over reaction parameters.[1][2] This guide outlines a robust, multi-step synthetic route commencing from commercially available cyclobutanone. The core of this strategy involves a Grignard reaction to construct the tertiary alcohol precursor, followed by a Ritter reaction to introduce the nitrogen functionality, subsequent hydrolysis, and final salt formation. We delve into the causality behind experimental choices, provide step-by-step protocols, and address critical safety and scale-up considerations. All quantitative data is summarized for clarity, and workflows are visualized to enhance understanding for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Cyclobutane rings are prominent structural motifs in a variety of natural products and bioactive molecules.[2][3] Their inherent ring strain can be harnessed for unique chemical transformations, making them attractive synthons in organic synthesis.[1][4] 1-Ethylcyclobutan-1-amine, in particular, serves as a key intermediate for the development of novel therapeutics and agrochemicals. However, its synthesis, especially on a large scale, is not trivial and requires a carefully planned strategy to ensure safety, efficiency, and purity.

The synthetic approach detailed herein is designed for scalability and reliability. It proceeds through three primary stages:

  • Precursor Synthesis: Formation of 1-ethylcyclobutanol via a Grignard reaction with cyclobutanone.

  • Amination via Ritter Reaction: Conversion of the tertiary alcohol into an N-alkyl amide using a nitrile under strongly acidic conditions.[5][6]

  • Hydrolysis and Salt Formation: Liberation of the free amine followed by conversion to its stable hydrochloride salt for ease of handling and purification.

This methodology was selected for its use of readily available starting materials and its reliance on well-established, scalable reaction classes.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amination cluster_2 Stage 3: Final Product Formation A Cyclobutanone C 1-Ethylcyclobutanol A->C Grignard Reaction B Ethylmagnesium Bromide B->C E N-(1-Ethylcyclobutyl)acetamide C->E Ritter Reaction D Acetonitrile & H₂SO₄ D->E G 1-Ethylcyclobutan-1-amine E->G Hydrolysis F NaOH (aq) F->G I 1-Ethylcyclobutan-1-amine HCl G->I Salt Formation H HCl H->I QC_Workflow cluster_analytics Analytical Tests Start Final Product (Crude HCl Salt) Recrystal Recrystallization (e.g., IPA/Ether) Start->Recrystal Dry Drying Under Vacuum Recrystal->Dry Final Final QC Analysis Dry->Final Release Released Product Final->Release Pass NMR ¹H & ¹³C NMR Final->NMR Structure MS Mass Spectrometry Final->MS Mass HPLC HPLC Purity Final->HPLC Purity MP Melting Point Final->MP Identity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Ethylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethylcyclobutan-1-amine Hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and optimize your product yield and purity.

Section 1: Overview of Synthetic Strategies

The synthesis of 1-Ethylcyclobutan-1-amine typically proceeds through one of two primary pathways, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scalability requirements, and safety considerations.

  • Route A: The Ritter Reaction Pathway. This route utilizes 1-ethylcyclobutanol as a precursor, which generates a tertiary carbocation in the presence of a strong acid. This carbocation is then trapped by a nitrile, and subsequent hydrolysis of the resulting N-alkyl amide yields the target primary amine.[1][2][3][4]

  • Route B: The Nitrile Reduction Pathway. This classic approach involves the chemical reduction of a 1-ethylcyclobutanecarbonitrile intermediate to the primary amine using hydride reagents or catalytic hydrogenation.[5][6][7]

The following diagram illustrates these two divergent synthetic strategies.

G cluster_0 Starting Materials cluster_1 Route A: Ritter Reaction Pathway cluster_2 Route B: Nitrile Reduction Pathway cluster_3 Final Product Cyclobutanone Cyclobutanone Grignard Reaction Grignard Reaction (EtMgBr) Cyclobutanone->Grignard Reaction 1-Ethylcyclobutanecarbonitrile 1-Ethylcyclobutanecarbonitrile Nitrile Reduction Nitrile Reduction (e.g., LiAlH₄ or H₂/Catalyst) 1-Ethylcyclobutanecarbonitrile->Nitrile Reduction 1-Ethylcyclobutanol 1-Ethylcyclobutanol Grignard Reaction->1-Ethylcyclobutanol Ritter Reaction Ritter Reaction (e.g., HCN/H₂SO₄) 1-Ethylcyclobutanol->Ritter Reaction N-(1-ethylcyclobutyl)formamide Intermediate Amide Ritter Reaction->N-(1-ethylcyclobutyl)formamide Hydrolysis Amide Hydrolysis (Acid or Base) N-(1-ethylcyclobutyl)formamide->Hydrolysis Free Amine 1-Ethylcyclobutan-1-amine Hydrolysis->Free Amine Nitrile Reduction->Free Amine Salt Formation Salt Formation (HCl) Free Amine->Salt Formation Final Product 1-Ethylcyclobutan-1-amine HCl Salt Formation->Final Product G start Crude Product (Amine + Neutral Impurities) in Organic Solvent (e.g., Ether) extract Extract with Aqueous HCl start->extract sep_funnel Separatory Funnel extract->sep_funnel org_layer Organic Layer (Neutral Impurities) sep_funnel->org_layer Discard aq_layer Aqueous Layer (Amine Hydrochloride Salt) sep_funnel->aq_layer basify Basify with Aqueous NaOH aq_layer->basify extract_back Extract with Organic Solvent basify->extract_back final_org Organic Layer (Pure Free Amine) extract_back->final_org final_aq Aqueous Layer (Salts) extract_back->final_aq Discard dry Dry over Na₂SO₄, Filter, Concentrate final_org->dry pure_amine Pure Free Amine dry->pure_amine

References

Technical Support Center: Purification of 1-Ethylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1-Ethylcyclobutan-1-amine hydrochloride. As a crucial building block in pharmaceutical synthesis, its purity is paramount. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.

Introduction to Purification Challenges

This compound is a primary amine salt. While the hydrochloride form enhances stability and simplifies handling compared to the free amine, it also introduces specific purification challenges. The salt's ionic nature dictates its solubility, making it amenable to crystallization but often difficult to purify via traditional silica gel chromatography. Common impurities may include unreacted starting materials, reaction byproducts, or residual solvents. The key to successful purification lies in exploiting the differences in solubility between the desired salt and these contaminants.

Frequently Asked Questions (FAQs)

Q1: My isolated this compound is an oil or a sticky solid. How do I get it to crystallize?

This is a common issue often caused by residual solvents or impurities that depress the melting point. The most effective method to induce crystallization is trituration. This involves suspending the oil in a solvent where the desired salt is insoluble, but the impurities are soluble. Non-polar solvents like diethyl ether, hexane, or ethyl acetate are excellent choices.[1] The mechanical action of stirring or scraping helps break up the oil and encourages the formation of a crystalline solid.

Q2: What is the best technique for purifying this amine salt: recrystallization or chromatography?

For hydrochloride salts, recrystallization is almost always the preferred method. The salt's high polarity makes it largely immobile on standard silica gel, leading to poor separation. Recrystallization exploits differences in solubility at different temperatures, effectively removing impurities that have different solubility profiles.[1] If chromatography is necessary, it is best performed on the free amine before salt formation.

Q3: I'm losing a significant amount of product during recrystallization. What can I do to improve my yield?

High product loss is typically due to using an excessive volume of recrystallization solvent or choosing a solvent system where the product has high solubility even at low temperatures. To mitigate this:

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Ensure the solution cools slowly to allow for the formation of large, pure crystals. Crashing the product out by rapid cooling can trap impurities.

  • After the initial crystallization, cool the mother liquor in an ice bath or refrigerator to maximize product recovery.

  • Consider using a two-solvent system (a "solvent" and an "anti-solvent"). The salt is dissolved in a minimal amount of a good hot solvent (e.g., isopropanol), and a poor solvent (e.g., diethyl ether) is added dropwise until turbidity persists, then clarified with a few drops of the hot solvent before cooling.[1]

Q4: My NMR spectrum shows residual starting materials or byproducts after purification. What's the next step?

If a single recrystallization is insufficient, it indicates the impurities have a solubility profile very similar to your product. You have two primary options:

  • Repeat the Recrystallization: A second recrystallization using the same or a different solvent system can further enhance purity.

  • Acid-Base Workup: Convert the salt back to its free amine form with a base (e.g., NaOH or NaHCO₃ solution) and extract it into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer to remove water-soluble impurities. Dry the organic layer, filter, and re-form the hydrochloride salt by adding a solution of HCl in a suitable solvent like dioxane or diethyl ether.[2] This process can effectively remove non-basic organic impurities.

Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification workflow.

Observed Problem Potential Cause(s) Recommended Solution(s)
Product is an oil or waxy solid after initial isolation. Residual solvent (e.g., from reaction workup). Impurities depressing the melting point.Triturate the crude product with a non-polar solvent (diethyl ether, hexane, or ethyl acetate). Start with a small volume, stir vigorously, and scrape the sides of the flask. Filter the resulting solid.
Low purity (<95%) after a single recrystallization. Impurities have similar solubility to the product. Inefficient crystal formation trapping mother liquor.Perform a second recrystallization, potentially using a different solvent system (e.g., switch from isopropanol to ethanol/ether). Ensure slow cooling.
Final product is colored (yellow/brown) but should be white. Presence of oxidized impurities or chromophores.Treat a solution of the crude product with activated charcoal before recrystallization.[1] Use a minimal amount and heat briefly before filtering hot through a pad of celite to remove the charcoal.
The hydrochloride salt won't precipitate from the reaction mixture. The free amine concentration is too low. Incorrect solvent used for precipitation.Concentrate the solution to increase product concentration. Add an anti-solvent (like diethyl ether or hexane) to the solution to decrease the salt's solubility and force precipitation.[2]
Poor recovery yield (<50%) after purification. Excessive recrystallization solvent used. Product is partially soluble in the washing solvent.Use the minimum volume of hot solvent for recrystallization. Use ice-cold solvent for washing the filtered crystals and use it sparingly.

Experimental Protocols & Workflows

Purification Workflow Overview

The general strategy involves removing non-polar impurities through washing and then enhancing purity through temperature-based solubility differences (recrystallization).

G cluster_0 Purification Process A Crude 1-Ethylcyclobutan-1-amine HCl B Solvent Wash / Trituration A->B Removes non-polar impurities (e.g., unreacted starting materials) C Recrystallization B->C Removes impurities with different solubility profiles D Drying under Vacuum C->D Removes residual solvent E Pure Crystalline Product (>98%) D->E

Caption: General workflow for the purification of 1-Ethylcyclobutan-1-amine HCl.

Protocol 1: Purification by Trituration/Washing

This protocol is ideal as a first-pass purification for crude material that is oily or significantly impure.

  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a small volume of cold diethyl ether (Et₂O) or ethyl acetate (EtOAc)—just enough to cover the material.

  • Using a spatula or glass rod, vigorously stir and scrape the solid/oil. The desired salt should be insoluble, while many organic impurities will dissolve.[1]

  • Continue stirring for 10-15 minutes. The material should transform into a fine, free-flowing powder.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of additional cold solvent.

  • Dry the purified solid under high vacuum to remove all residual solvent.

  • Assess purity via HPLC, LCMS, or NMR.

Protocol 2: Recrystallization from a Single Solvent (Isopropanol)

This method is suitable for material that is already crystalline but requires a purity upgrade.

  • Place the crude salt in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of isopropanol (IPA) and heat the mixture to a gentle boil with stirring.

  • Continue adding IPA dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals sparingly with a small amount of cold IPA.

  • Dry the crystals under high vacuum.

Troubleshooting Decision Tree

This diagram helps guide the purification strategy based on initial observations of the crude product.

G Start Crude Product Assessment IsOil Is the product an oil or sticky solid? Start->IsOil PurityCheck Assess Purity (e.g., by NMR/HPLC) IsOil->PurityCheck No (Solid) Triturate ACTION: Triturate with Et₂O or EtOAc (Protocol 1) IsOil->Triturate Yes IsPure Is purity >98%? PurityCheck->IsPure Recrystallize ACTION: Recrystallize from IPA or EtOH/Ether (Protocol 2) IsPure->Recrystallize No Finish Final Product: Dry under vacuum and store IsPure->Finish Yes Triturate->PurityCheck Recrystallize->PurityCheck Re-assess Purity AcidBase ADVANCED: Perform Acid-Base Workup, Re-form Salt Recrystallize->AcidBase If still impure

Caption: Decision tree for troubleshooting the purification of amine hydrochloride salts.

Purity Assessment and Characterization

To validate the success of any purification protocol, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying organic impurities. Integration of the product peaks versus impurity peaks can provide a quantitative measure of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and allows for accurate quantification of purity (e.g., >99% by peak area).

  • Melting Point: A sharp melting point range (typically <2 °C) is a good indicator of high purity for a crystalline solid. Impurities will typically broaden and depress the melting point.

  • Loss on Drying (LOD): Determines the amount of residual solvent in the final product.

Stability and Storage

Proper storage is crucial to maintain the integrity of the purified this compound.

  • Storage Conditions: The compound should be stored in a tightly sealed container to protect it from moisture. Storing it at room temperature in a desiccator or in a controlled low-humidity environment is recommended.

  • Hygroscopicity: Amine salts can be hygroscopic. Absorption of water can affect analytical results and potentially catalyze degradation over long periods.

  • Light Sensitivity: While generally stable, it is good practice to store the material in an amber vial or protected from direct light to prevent potential photodegradation.[3]

Following these guidelines will help ensure the long-term stability and purity of your material, in line with general principles for pharmaceutical substances.[4]

References

Technical Support Center: 1-Ethylcyclobutan-1-amine Hydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethylcyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical insights into the potential degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions to support your experimental work.

Introduction to the Stability of this compound

This compound is a primary amine featuring a cyclobutane ring. Its stability is a critical parameter for its use in research and development. Like other amine compounds, it is susceptible to degradation under various environmental conditions, primarily through oxidative and thermal pathways.[1][2] The hydrochloride salt form generally enhances stability and solubility in polar solvents but can also influence hydrolytic degradation.[3] Understanding these degradation pathways is essential for developing stable formulations and for the accurate interpretation of analytical results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the degradation of this compound.

  • Q1: What are the most likely degradation pathways for this compound? A: The two primary degradation pathways for amines are oxidative and thermal degradation.[1] As a primary amine, 1-Ethylcyclobutan-1-amine is particularly susceptible to oxidation, which can be initiated by the presence of oxygen, metal ions, and light.[2][4] Thermal degradation may occur at elevated temperatures, potentially leading to ring-opening of the cyclobutane structure, a known pathway for cyclic amines under high-temperature stress.[5]

  • Q2: How does the cyclobutane ring influence the stability of the molecule? A: The cyclobutane ring introduces strain into the molecule, which can influence its reactivity. While some studies suggest that cyclic amine structures can exhibit lower oxidative degradation rates compared to their linear counterparts, the inherent ring strain of a four-membered ring might offer unique degradation routes not seen in larger ring systems.[4]

  • Q3: Is this compound susceptible to hydrolysis? A: While amines are generally not as readily hydrolyzed as esters or amides, hydrolysis can still occur, particularly under acidic or basic conditions.[6] The hydrochloride salt is stable in water, but in solution, the equilibrium between the protonated and free amine can be influenced by pH, potentially affecting its stability.

  • Q4: What are the expected degradation products? A: While specific degradation products for this molecule are not documented in the provided search results, general principles of amine degradation suggest the following possibilities:

    • Oxidative Degradation: Can lead to the formation of imines, aldehydes, and ketones through reactions at the carbon alpha to the nitrogen. Further oxidation could result in the formation of smaller carboxylic acids like formate.[7]

    • Thermal Degradation: High temperatures could induce ring-opening of the cyclobutane moiety, leading to various linear amine derivatives.[5]

    • Photodegradation: Exposure to light, especially UV light, can generate radical species, leading to a complex mixture of degradation products.[8]

  • Q5: What analytical techniques are best suited for studying the degradation of this compound? A: A range of chromatographic techniques are highly effective. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common choice for quantifying the parent compound and its degradation products.[9] Gas Chromatography (GC) coupled with MS (GC-MS) is also a powerful tool for identifying volatile degradation products.[10] Ion chromatography can be used to detect the formation of small charged species like formate or other organic acids.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during degradation studies.

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidant), the temperature, or the duration of exposure.[11] Ensure that the chosen conditions are relevant to potential real-world scenarios.
The compound is highly stable under the tested conditions.This is a valid experimental result. Consider more extreme conditions if the goal is to force degradation for analytical method validation.
Multiple unexpected peaks in the chromatogram. Contamination of the sample or solvent.Run a blank analysis of your solvent and reagents to identify any background peaks.
Complex degradation pathway.This indicates that the molecule degrades into multiple products. Use a high-resolution mass spectrometer (LC-MS/MS or GC-MS) to identify the mass of each impurity and elucidate their structures.[12]
Inconsistent or irreproducible degradation results. Poor control over experimental parameters.Ensure precise control over temperature, light exposure, and concentration of reagents. Use a calibrated oven, photostability chamber, and freshly prepared solutions.
Presence of trace metal ions.Metal ions can catalyze oxidative degradation.[2] Consider using chelating agents like EDTA in your solutions or using high-purity reagents and solvents.
Loss of parent compound without corresponding appearance of degradation peaks. Degradation products are not detectable by the analytical method.The degradation products may be volatile, non-UV active, or may have precipitated out of solution. Use a different detector (e.g., MS, CAD) or a different analytical technique (e.g., GC for volatile compounds).
Adsorption of the compound or degradants onto the container surface.Use inert container materials like silanized glass vials.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways of this compound. Forced degradation studies are crucial for developing stability-indicating analytical methods.[6][13]

Objective

To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials
  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

  • pH meter

  • HPLC-UV/MS system

  • GC-MS system

Step-by-Step Methodology

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours.

    • Also, place a vial of the stock solution in the oven.

    • At the end of the study, dissolve the solid sample and dilute the liquid sample for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. An MS detector is highly recommended for the identification of unknown degradation products.

  • If volatile degradants are suspected, analyze the headspace of the stressed samples using GC-MS.

Data Interpretation
  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • Propose degradation pathways based on the identified products.

Visualizing Degradation Pathways and Workflows

Predicted Degradation Pathways

G cluster_conditions Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Oxidative (H₂O₂) Oxidative (H₂O₂) 1-Ethylcyclobutan-1-amine 1-Ethylcyclobutan-1-amine Oxidative (H₂O₂)->1-Ethylcyclobutan-1-amine Thermal (Heat) Thermal (Heat) Thermal (Heat)->1-Ethylcyclobutan-1-amine Photolytic (UV/Vis) Photolytic (UV/Vis) Photolytic (UV/Vis)->1-Ethylcyclobutan-1-amine Hydrolytic (Acid/Base) Hydrolytic (Acid/Base) Hydrolytic (Acid/Base)->1-Ethylcyclobutan-1-amine Imine Intermediate Imine Intermediate 1-Ethylcyclobutan-1-amine->Imine Intermediate Oxidation Ring-Opened Products Ring-Opened Products 1-Ethylcyclobutan-1-amine->Ring-Opened Products High Temp. Hydroxylated Derivatives Hydroxylated Derivatives 1-Ethylcyclobutan-1-amine->Hydroxylated Derivatives Radical Rxn Small Organic Acids Small Organic Acids Imine Intermediate->Small Organic Acids Further Oxidation

Caption: Predicted degradation pathways for 1-Ethylcyclobutan-1-amine.

Experimental Workflow for Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acid/Heat Acid/Heat Stock Solution (1 mg/mL)->Acid/Heat Base/Heat Base/Heat Stock Solution (1 mg/mL)->Base/Heat Oxidation (H₂O₂) Oxidation (H₂O₂) Stock Solution (1 mg/mL)->Oxidation (H₂O₂) Thermal Thermal Stock Solution (1 mg/mL)->Thermal Photolytic Photolytic Stock Solution (1 mg/mL)->Photolytic HPLC-UV/MS HPLC-UV/MS Acid/Heat->HPLC-UV/MS Base/Heat->HPLC-UV/MS Oxidation (H₂O₂)->HPLC-UV/MS Thermal->HPLC-UV/MS Photolytic->HPLC-UV/MS GC-MS GC-MS HPLC-UV/MS->GC-MS If needed Degradation Profile Degradation Profile HPLC-UV/MS->Degradation Profile Pathway Elucidation Pathway Elucidation GC-MS->Pathway Elucidation Degradation Profile->Pathway Elucidation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of 1-Ethylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethylcyclobutan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges related to its purification. As a crucial building block in pharmaceutical synthesis, achieving high purity is paramount. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles in your experimental work.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles common problems encountered during the purification of this compound. Each entry explains the potential root cause and provides actionable, step-by-step protocols.

Q1: My final product has low purity after synthesis and initial workup. What are the most likely impurities?

A1: Low purity after initial synthesis typically stems from unreacted starting materials, side-products, or degradation products. The exact impurity profile depends on your synthetic route. For instance, if you are using a reductive amination pathway from 1-ethylcyclobutanone, common impurities include:

  • Unreacted Starting Material: Residual 1-ethylcyclobutanone.

  • Intermediate Impurities: The corresponding imine intermediate if the reduction is incomplete.[1]

  • Over-alkylation Products: If using a source of the ethyl group, secondary or tertiary amine formation can occur.

  • Solvent and Reagent Residues: Residual solvents or by-products from the reducing agent (e.g., borate salts from NaBH₄).

If your route is from a cyclobutanecarboxylic acid derivative (e.g., via a Schmidt or Curtius rearrangement), you might encounter unreacted acid, amide, or isocyanate intermediates.[2]

Expert Insight: The first step in troubleshooting is always characterization. A proton NMR or LC-MS of the crude material is invaluable for identifying the nature of the impurities, which will dictate the optimal purification strategy.

Q2: I'm trying to recrystallize my 1-Ethylcyclobutan-1-amine HCl, but it's "oiling out" or my recovery is extremely low. What can I do?

A2: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of crystals. Low recovery indicates that the compound remains too soluble in the cold solvent. Both issues point to a suboptimal solvent system. Amine hydrochlorides are salts and are significantly more polar than their freebase counterparts, requiring more polar solvent systems for recrystallization.[3]

Troubleshooting Protocol for Recrystallization:
  • Solvent System Selection: The key is finding a solvent (or solvent mixture) where your compound is highly soluble when hot but poorly soluble when cold.

    • Single Solvents: Start with polar, protic solvents like isopropanol (IPA), ethanol, or methanol. IPA is often an excellent starting point.

    • Solvent/Anti-Solvent Systems: This is often more effective. Dissolve the crude salt in a minimum amount of a hot polar solvent (like IPA, ethanol, or even water) in which it is very soluble. Then, slowly add a less polar "anti-solvent" (like ethyl acetate, diethyl ether, or acetone) dropwise at the elevated temperature until you see persistent cloudiness. Add a few drops of the hot polar solvent to redissolve the solid and then allow it to cool slowly.[3][4]

  • Preventing "Oiling Out":

    • Reduce Cooling Rate: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can initiate nucleation.

    • Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Improving Recovery:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess will retain dissolved product upon cooling, reducing your yield.[5]

    • Optimize Anti-Solvent Volume: In a two-solvent system, the final ratio is critical. Too much anti-solvent can cause the product to crash out prematurely with impurities.

    • Cool Thoroughly: Ensure the solution has spent adequate time in an ice bath (e.g., 30-60 minutes) to maximize precipitation before filtration.

Recommended Starting Solvents for Screening
Solvent SystemTypePolarityBoiling Point (°C)Comments
Isopropanol (IPA)SinglePolar Protic82.6Excellent starting point. Good balance of solubility properties for many amine salts.
Ethanol/Ethyl AcetateBinaryPolar Protic / Mid-Polar~77-78Dissolve in hot ethanol, add ethyl acetate as the anti-solvent. Highly effective.
Methanol/Diethyl EtherBinaryPolar Protic / Non-Polar~35-65Good for high polarity salts. Use with caution due to ether's volatility and flammability.
Isopropanol/HexanesBinaryPolar Protic / Non-Polar~69-82A larger polarity differential can be very effective for crashing out the polar salt.
Q3: How do I remove neutral or acidic impurities from my product?

A3: This is a classic purification challenge perfectly solved by acid-base liquid-liquid extraction. This technique exploits the difference in solubility between the basic free amine and the ionic amine salt. Neutral organic impurities (like unreacted ketone) will remain in an organic solvent, while the protonated amine salt will move into the aqueous phase.

Workflow: Acid-Base Extraction and Salt Reformation

G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Extraction cluster_2 Step 3: Back-Extraction & Salt Formation A Dissolve Crude HCl Salt in Water & Organic Solvent (e.g., EtOAc, DCM) B Add aq. Base (e.g., NaOH, NaHCO₃) to pH > 10 to form Free Amine A->B C Separate Layers B->C D Organic Layer: Contains Free Amine + Neutral Impurities E Aqueous Layer: Contains Acidic Impurities (as salts) + Inorganic Salts. Discard. F Wash Organic Layer with Brine D->F G Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) F->G H Filter and concentrate to get Crude Free Amine G->H I Dissolve Free Amine in Anhydrous Solvent (e.g., Ether, EtOAc) H->I J Add HCl solution (e.g., HCl in Ether) dropwise to precipitate Pure HCl Salt I->J K Filter and Dry Pure Product J->K

Detailed Protocol:
  • Dissolve the Crude Salt: Dissolve the crude 1-Ethylcyclobutan-1-amine HCl in a separatory funnel containing deionized water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basify: Slowly add a base, such as 2M NaOH or saturated NaHCO₃ solution, while shaking, until the aqueous layer is basic (pH > 10).[6] This converts the amine hydrochloride to its free amine form, which is soluble in the organic layer.

  • Extract: Separate the layers. The organic layer now contains your free amine and any neutral impurities. The aqueous layer contains inorganic salts and the salts of any acidic impurities.

  • Wash and Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Isolate or Re-salt:

    • To isolate the free amine: Filter off the drying agent and evaporate the solvent. The resulting oil/solid is the purified free amine.

    • To recover the HCl salt: After drying and filtering, re-dissolve the free amine in a suitable anhydrous solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent dropwise.[3] The pure 1-Ethylcyclobutan-1-amine HCl will precipitate and can be collected by filtration.

Frequently Asked Questions (FAQs)

Q4: What is the best overall strategy for purifying a crude amine hydrochloride?

A4: The optimal strategy depends on the scale and the nature of the impurities identified. The following decision tree provides a general workflow.

G Start Crude 1-Ethylcyclobutan-1-amine HCl Analyze Analyze Crude Material (NMR, LC-MS) Start->Analyze Impurity_Check Major Impurities Identified? Analyze->Impurity_Check Neutral_Acidic Neutral / Acidic Impurities Present Impurity_Check->Neutral_Acidic Yes Recrystallize Proceed to Recrystallization Impurity_Check->Recrystallize No / Minor Acid_Base Perform Acid-Base Extraction Workflow Neutral_Acidic->Acid_Base Polar_Similar Polar / Structurally Similar Impurities Purity_Check_1 Check Purity Acid_Base->Purity_Check_1 Purity_Check_2 Check Purity Recrystallize->Purity_Check_2 Chromatography Consider Column Chromatography (on free base or salt) End Pure Product Chromatography->End Purity_Check_1->Recrystallize Impure Purity_Check_1->End Pure Purity_Check_2->Chromatography Impure Purity_Check_2->End Pure

Q5: What analytical techniques should I use to confirm the purity of my final product?

A5: A combination of techniques is recommended to establish purity, identity, and integrity.

Summary of Recommended Analytical Methods
TechniquePurposeInformation Provided
¹H and ¹³C NMR Identity & PurityConfirms the chemical structure. Integration of proton signals can quantify impurities if their peaks are resolved.
LC-MS Purity & MWDetermines purity by peak area (%) and confirms the molecular weight of the parent free amine.
GC-MS Purity & Volatile ImpuritiesExcellent for assessing the purity of the more volatile free amine and identifying residual solvents.
Elemental Analysis (CHN) Elemental CompositionConfirms the elemental composition (Carbon, Hydrogen, Nitrogen) matches the theoretical values for the hydrochloride salt.
Titration AssayAn acid-base titration can determine the molar quantity of the amine hydrochloride, providing a measure of assay purity.[7]
Q6: I need the free amine for my next reaction. What is the best way to convert the pure HCl salt back to the free base?

A6: Converting the salt to the free amine is a straightforward and common procedure. The goal is to remove the HCl proton using a base.

Method 1: Aqueous Workup (Most Common) This is essentially the first half of the acid-base extraction protocol described in Q3.

  • Dissolve the hydrochloride salt in water.

  • Add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Add an aqueous base (e.g., 2M NaOH, K₂CO₃, or NaHCO₃) until the aqueous layer is pH > 10.[8]

  • Separate the organic layer, wash it with brine, dry it over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free amine.

Method 2: Anhydrous Conditions If your subsequent reaction is moisture-sensitive, you may need to liberate the free amine under anhydrous conditions.

  • Using a Solid-Supported Base: Stir a solution of the amine HCl in a solvent like dichloromethane (DCM) with an excess of a solid base like powdered K₂CO₃ or by passing it through a plug of basic alumina.

  • Using an Ion-Exchange Resin: Dissolve the salt in a solvent like methanol and pass it through a column packed with a basic ion-exchange resin (e.g., Amberlyst A21).[6] The resin will retain the HCl, and the eluent will contain the free amine. After elution, the solvent is removed in vacuo.

References

side reactions in the synthesis of 1-Ethylcyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided research teams through the nuances of complex syntheses. The preparation of 1-Ethylcyclobutan-1-amine hydrochloride, a valuable building block in medicinal chemistry, appears straightforward on paper but is often plagued by subtle side reactions rooted in the inherent chemistry of the cyclobutane ring and the powerful reagents employed.

This technical support guide is designed to move beyond a simple recitation of steps. It provides a mechanistic understanding of why specific issues arise and offers field-proven strategies to mitigate them. We will dissect the common synthetic pathways, troubleshoot frequent experimental failures, and establish a robust protocol for reliable, high-purity synthesis.

The most common and logical approach to 1-Ethylcyclobutan-1-amine involves a two-stage process: nucleophilic addition to a ketone followed by conversion of the resulting tertiary alcohol to an amine. The Grignard reaction followed by a Ritter reaction is a classic and effective choice.

Workflow: Synthesis of 1-Ethylcyclobutan-1-amine HCl

Synthesis_Workflow A Cyclobutanone B 1-Ethylcyclobutanol A->B  1. EtMgBr  2. H₃O⁺ workup C N-(1-ethylcyclobutyl)acetamide B->C  Acetonitrile (MeCN)  Conc. H₂SO₄ (cat.)  (Ritter Reaction) D 1-Ethylcyclobutan-1-amine C->D  1. NaOH (aq), Δ  2. Extraction E 1-Ethylcyclobutan-1-amine HCl D->E  HCl in Ether  or 2-Propanol Grignard_Side_Reactions cluster_0 Reaction Pathways Start Cyclobutanone + EtMgBr Nuc_Add Nucleophilic Addition (Desired) Start->Nuc_Add Enol Enolization (Side Reaction) Start->Enol Red Reduction (Side Reaction) Start->Red Prod_Desired 1-Ethylcyclobutanol Nuc_Add->Prod_Desired Yields Target Alcohol Prod_Enol Mg-Enolate -> Cyclobutanone (upon workup) Enol->Prod_Enol Regenerates Starting Material Prod_Red Cyclobutanol Red->Prod_Red Forms Secondary Alcohol Ritter_Side_Reactions cluster_1 Cation Fate Cation_Start 1-Ethylcyclobutyl Cation Path_Desired Trapping by MeCN (Desired) Cation_Start->Path_Desired Path_Rearrange Rearrangement (Side Reaction) Cation_Start->Path_Rearrange Path_Elim Elimination (Side Reaction) Cation_Start->Path_Elim Prod_Desired Desired Nitrilium Ion -> Amide Product Path_Desired->Prod_Desired Prod_Rearrange Cyclopropylcarbinyl Cation -> Isomeric Amides Path_Rearrange->Prod_Rearrange Prod_Elim Alkene Byproducts Path_Elim->Prod_Elim

Technical Support Center: Scale-Up of 1-Ethylcyclobutan-1-amine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process development and scale-up of 1-Ethylcyclobutan-1-amine hydrochloride. This guide is designed for researchers, chemists, and process engineers navigating the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale. We will delve into common issues, provide scientifically-grounded solutions, and explain the causality behind our recommendations to ensure a safe, efficient, and robust process.

Assumed Synthetic Pathway

The most common and logical synthetic route to 1-Ethylcyclobutan-1-amine commences with a Grignard reaction followed by a Ritter reaction and subsequent salt formation. This guide focuses on the challenges inherent in this specific pathway.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction & Hydrolysis cluster_2 Step 3: Salt Formation A Cyclobutanone C 1-Ethylcyclobutan-1-ol A->C 1. EtMgBr, Anhydrous THF 2. Aqueous Workup B Ethylmagnesium Bromide (EtMgBr) D 1-Ethylcyclobutan-1-ol E N-(1-ethylcyclobutyl)acetamide D->E 1. H₂SO₄, MeCN 2. H₂O F 1-Ethylcyclobutan-1-amine E->F NaOH or HCl (aq), Δ G 1-Ethylcyclobutan-1-amine H 1-Ethylcyclobutan-1-amine HCl G->H HCl in IPA or Et₂O

Caption: Overall synthetic workflow for 1-Ethylcyclobutan-1-amine HCl.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, common problems encountered during the scale-up of each synthetic step.

Part 1: The Grignard Reaction (1-Ethylcyclobutanol Synthesis)

The addition of ethylmagnesium bromide to cyclobutanone is a powerful C-C bond-forming reaction, but it is fraught with scale-up challenges related to its initiation, exothermicity, and sensitivity to moisture.[1][2]

Q1: My large-scale Grignard reaction is failing to initiate. I've added a significant portion of my ethyl bromide, and now I'm concerned about a runaway reaction. What should I do?

A1: This is a critical safety situation known as "accumulation." An uninitiated Grignard reaction with a large amount of unreacted alkyl halide is a significant explosion hazard.[3]

  • Immediate Action: Cease all addition of ethyl bromide immediately. Maintain agitation but do not apply heat. Prepare a cooling bath in case of a sudden, delayed initiation.

  • Root Cause Analysis & Solutions:

    • Wet Solvents/Glassware: Grignard reagents are potent bases and will be quenched by trace amounts of water.[2] At scale, ensuring absolute dryness is harder.

      • Validation: Before starting, test your solvent (e.g., THF) for water content using a Karl Fischer titrator. Use flame-dried glassware or oven-dried equipment assembled under a dry nitrogen or argon atmosphere.

    • Passivated Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.

      • Activation Protocol: Activate the magnesium before adding the bulk of the alkyl halide. Common methods include:

        • Adding a single crystal of iodine (I₂).

        • Adding a few drops of 1,2-dibromoethane.

        • Mechanically crushing the magnesium turnings under an inert atmosphere to expose fresh surfaces.

    • Low Temperature: While the reaction is exothermic, it still requires a certain activation energy to begin.

      • Controlled Initiation: Add only a small fraction (~5%) of your ethyl bromide to the activated magnesium at ambient temperature.[3] Look for visual cues of initiation (gentle bubbling, localized warming, appearance of a cloudy gray color). Confirm initiation with an in-situ probe (e.g., IR spectroscopy to see the consumption of ethyl bromide) before proceeding with the slow, controlled addition of the remaining halide.[3][4]

G start Start Grignard Initiation check_activation Is Mg Activated? start->check_activation activate_mg Activate Mg: - Add I₂ crystal - Add 1,2-dibromoethane - Crush Mg check_activation->activate_mg No add_aliquot Add ~5% of Ethyl Bromide check_activation->add_aliquot Yes activate_mg->add_aliquot check_initiation Initiation Observed? (Bubbling, warming, color change) add_aliquot->check_initiation proceed Proceed with Slow Addition of Remaining EtBr check_initiation->proceed Yes stop_and_diagnose STOP! Re-evaluate dryness and Mg activation. check_initiation->stop_and_diagnose No

Caption: Decision workflow for safe Grignard reaction initiation.

Q2: During the workup of my multi-liter Grignard reaction, I'm consistently forming a thick, unfilterable emulsion at the aqueous-organic interface. How can I prevent or break this?

A2: Emulsions during Grignard workups are typically caused by the precipitation of fine magnesium salts (e.g., Mg(OH)Br), which stabilize the interface between the organic and aqueous layers. [5]

  • Preventative Strategies:

    • Reverse Quench: At scale, slowly add the reaction mixture to the cooled quench solution (e.g., saturated aq. NH₄Cl or dilute HCl) with vigorous stirring. This prevents localized high concentrations of magnesium salts.

    • Quench Temperature: Keep the quench solution cold (0-10 °C) to better control the precipitation of salts and minimize side reactions.

  • Emulsion Breaking Techniques:

    • Add Saturated Brine: Addition of saturated sodium chloride solution increases the ionic strength of the aqueous layer, which can help break the emulsion.[5]

    • Filter Aid: Add a filter aid like Celite® to the mixture and filter the entire batch to remove the fine magnesium salts. Wash the filter cake thoroughly with your extraction solvent (e.g., MTBE, EtOAc) to recover the product.[5]

    • Solvent Modification: Sometimes, adding a small amount of a more polar solvent like THF or a less polar one like heptane can alter the phase dynamics and break the emulsion.

ParameterBench Scale (100 mL)Pilot Scale (10 L)Rationale for Change
Quench Method Add quench solution to reactorAdd reaction mixture to quench vesselPrevents localized high concentrations of salts and improves heat transfer.
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures efficient mixing in a larger volume, preventing solids from settling.
Filtration Gravity/Vacuum FiltrationPressure Filtration with Filter AidManages larger volumes of solids and prevents filter clogging from fine particulates.
Part 2: The Ritter Reaction & Hydrolysis

The conversion of 1-ethylcyclobutanol to the amine via the Ritter reaction involves a tertiary carbocation intermediate and harsh acidic conditions, which can lead to impurities and handling issues at scale.[6][7][8]

Q3: My overall yield from the alcohol to the final amine is low and inconsistent upon scale-up. What are the most likely causes?

A3: Yield loss in a Ritter reaction sequence can occur at multiple stages. A systematic investigation is required.

  • Potential Causes & Solutions:

    • Incomplete Carbocation Formation: The reaction is initiated by the protonation of the alcohol by a strong acid to form a carbocation.

      • Acid Choice & Stoichiometry: Concentrated sulfuric acid is standard. Ensure you are using a sufficient stoichiometric amount relative to the alcohol. On scale, mixing efficiency can be lower, so slightly longer reaction times or improved agitation may be needed. Alternative, greener protocols using reusable Lewis acidic deep eutectic solvents have also been reported.[9]

    • Carbocation Side Reactions: While the tertiary 1-ethylcyclobutyl cation is relatively stable, it can potentially undergo elimination to form alkenes, especially at elevated temperatures.

      • Temperature Control: Maintain the recommended reaction temperature strictly. The initial addition of the alcohol to the acid/nitrile mixture is exothermic and must be controlled with adequate cooling.

    • Incomplete Hydrolysis: The Ritter reaction first forms an amide, which must then be hydrolyzed to the desired amine. Incomplete hydrolysis is a very common source of yield loss and difficult-to-remove impurities.

      • Hydrolysis Conditions: Amide hydrolysis can be slow. Ensure hydrolysis conditions (e.g., refluxing in 6N HCl or 20% NaOH) are sufficiently vigorous and run for an adequate duration. Monitor the reaction's progress using TLC or LC-MS to confirm the complete disappearance of the amide intermediate.

    • Product Loss During Workup: The product is a primary amine, which can have some water solubility, especially at a low pH where it is protonated.

      • pH Adjustment & Extraction: After hydrolysis, ensure the aqueous layer is made sufficiently basic (pH > 12) to deprotonate the ammonium salt to the free amine before extraction with an organic solvent. Perform multiple extractions to ensure complete recovery.

Q4: My final isolated amine is contaminated with the N-(1-ethylcyclobutyl)acetamide intermediate. How can I improve the hydrolysis and purification?

A4: This is a clear indication of incomplete amide hydrolysis.

  • Improving Hydrolysis:

    • Increase Reaction Time/Temperature: The simplest solution is to prolong the hydrolysis step or increase the temperature, while monitoring for any potential product degradation.

    • Increase Reagent Concentration: Use a more concentrated acid or base for the hydrolysis step.

  • Purification Strategies:

    • Acid/Base Extraction: Exploit the difference in basicity. Dissolve the crude product in a solvent like diethyl ether or dichloromethane. Wash with an acidic solution (e.g., 1M HCl). The desired amine will move to the aqueous layer as the hydrochloride salt, while the neutral amide impurity will remain in the organic layer. The layers can then be separated, the aqueous layer basified, and the pure amine re-extracted.

    • Distillation: If the free amine is thermally stable, fractional distillation under vacuum can effectively separate it from the higher-boiling amide.

Part 3: Final Salt Formation and Purification

The final step, creating the stable hydrochloride salt, is critical for purity, stability, and handling.

Q5: When I add HCl to my free amine solution to form the salt, I get an oily precipitate instead of a crystalline solid, making isolation difficult. Why is this happening and how can I fix it?

A5: Oiling out during salt formation is common and is often due to issues with supersaturation, solvent choice, or impurities.

  • Root Cause Analysis & Solutions:

    • Solvent System: The chosen solvent may be too good at solvating the salt, or the free amine is too concentrated.

      • Solvent Screen: The ideal solvent should readily dissolve the free amine but have low solubility for the hydrochloride salt. Isopropanol (IPA), ethyl acetate (EtOAc), and diethyl ether (Et₂O) are common choices. Sometimes an anti-solvent system is required (e.g., precipitating from an IPA solution by adding heptane).

    • Rate of HCl Addition: Adding the HCl solution too quickly can create a localized high concentration, leading to rapid precipitation and oiling.

      • Controlled Addition: Add the HCl solution slowly to the stirred amine solution. Seeding with a small crystal of the desired product can promote controlled crystallization over oiling.

    • Temperature: Precipitation at too high a temperature can lead to oiling.

      • Temperature Control: Cool the amine solution (e.g., to 0-5 °C) before and during the HCl addition.

    • Impurities: Residual water or other impurities can inhibit crystallization.

      • Purity Check: Ensure the free amine starting material is pure and dry before attempting salt formation.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this process? A: The two biggest hazards are the Grignard reaction and the use of strong acids .

  • Grignard Reaction: The high exothermicity and potential for runaway reactions are major risks.[1][3][4] Strict control over addition rates, robust cooling capacity, and confirmed initiation before adding bulk reagents are non-negotiable safety protocols.

  • Ritter Reaction: Handling large quantities of concentrated sulfuric acid requires specialized equipment and personal protective equipment (PPE) due to its highly corrosive nature. The quench of the acid is also highly exothermic and must be managed carefully.

Q: What In-Process Controls (IPCs) are essential for monitoring the scale-up? A:

  • Grignard Step:

    • FTIR/Raman: In-situ monitoring can track the consumption of the alkyl halide, confirming initiation and reaction progress.[3]

    • GC Analysis: To check for reaction completion and quantify byproducts like Wurtz coupling products.[10]

  • Ritter/Hydrolysis Step:

    • LC-MS/HPLC: To monitor the disappearance of the starting alcohol, the intermediate amide, and the appearance of the final amine. This is crucial to determine the endpoint of the hydrolysis step.

  • Final Product:

    • ¹H NMR & ¹³C NMR: For structural confirmation and purity assessment.

    • Karl Fischer: To determine the final water content.

    • Elemental Analysis: To confirm the correct salt stoichiometry.

Q: Are there any specific material compatibility issues to consider for the reactor? A: Yes. For the Grignard reaction, a glass-lined or stainless steel reactor is suitable, provided the system can be kept scrupulously dry. For the Ritter reaction, the use of concentrated sulfuric acid necessitates a reactor with high acid resistance, such as a glass-lined steel vessel. Hastelloy or other specialized alloys may also be suitable. Standard stainless steel (e.g., SS316) may be corroded by concentrated H₂SO₄, especially at higher temperatures.

References

Technical Support Center: Stability of 1-Ethylcyclobutan-1-amine hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethylcyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. We will explore the factors influencing its stability, potential degradation pathways, and provide robust troubleshooting protocols to ensure the integrity of your experiments.

Introduction to the Stability Profile of this compound

This compound is a primary amine salt. Like many amine hydrochlorides, its stability in solution is not absolute and is influenced by a range of environmental factors. Understanding these factors is critical for accurate experimental design, formulation development, and ensuring the compound's therapeutic efficacy and safety. The primary concerns for the stability of this molecule in solution are its susceptibility to pH-dependent hydrolysis and oxidation. Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule.[1][2][3][4]

The hydrochloride salt form generally enhances the stability and handling of the parent amine. However, in solution, an equilibrium exists between the protonated amine (the hydrochloride salt) and the free amine. The position of this equilibrium is highly dependent on the pH of the solution, which in turn can affect the compound's susceptibility to degradation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The main factors influencing the stability of this compound in solution are:

  • pH: Both highly acidic and alkaline conditions can promote hydrolysis.[5] The stability of amine compounds is often optimal within a neutral pH range (typically 4-8).[6]

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[2]

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to oxidative degradation. Studies on other cyclic amines have shown their susceptibility to oxidation.[7][8]

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.[1]

  • Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, especially water, can participate in hydrolytic degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of the molecule and the known behavior of similar compounds, the following degradation pathways are plausible:

  • Hydrolysis: Under acidic or basic conditions, the amine group can be susceptible to hydrolysis, although this is generally less common for simple amines compared to other functional groups.[5] However, the strained cyclobutane ring might influence its reactivity.

  • Oxidation: The tertiary carbon atom of the cyclobutane ring, bonded to the amine group, is a potential site for oxidation. Oxidative degradation of amines can be a significant issue, particularly in the presence of metal ions which can catalyze these reactions.[8]

  • Reaction with Nitrous Acid: If there are sources of nitrites in the solution, primary amines can react with nitrous acid (formed in situ under acidic conditions) to form unstable diazonium salts, which can then decompose to form alcohols and other byproducts.[9]

Below is a generalized diagram illustrating potential degradation pathways.

A This compound in Solution B Hydrolysis (Acidic/Basic Conditions) A->B pH C Oxidation (e.g., H2O2, O2) A->C Oxidants D Photolysis (UV/Visible Light) A->D Light E Potential Degradation Products (e.g., hydroxylated derivatives, ring-opened products) B->E C->E D->E

Caption: Potential Degradation Pathways.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, solutions should be:

  • Stored at low temperatures (2-8 °C is recommended).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Kept in tightly sealed containers to minimize exposure to air (oxygen).

  • Prepared in a buffer with a pH in the neutral range (e.g., pH 6-8), if compatible with the intended application.

Troubleshooting Guide

This section provides a structured approach to resolving common stability issues encountered during experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound potency over a short period. 1. pH of the solution is too high or too low. 2. High storage temperature. 3. Oxidative degradation. 1. Measure the pH of the solution and adjust to a neutral range if possible. Prepare fresh solutions in a suitable buffer.2. Store stock solutions and working solutions at 2-8 °C or frozen if appropriate.3. Degas the solvent before use and consider storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unknown peaks in HPLC analysis. 1. Degradation of the compound. 2. Contamination of the solvent or glassware. 1. Perform a forced degradation study (see Section 4) to identify potential degradation products.2. Use high-purity solvents and thoroughly clean all glassware. Run a blank (solvent only) to check for contaminants.
Solution changes color or a precipitate forms. 1. Formation of insoluble degradation products. 2. Excipient incompatibility in formulated products. 1. Analyze the precipitate to identify its composition. This may require techniques like NMR or Mass Spectrometry.[6]2. If working with a formulation, investigate potential interactions between the amine hydrochloride and other components.[5]

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[2][3][4]

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point.[10]

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage degradation.

  • Identify and quantify any degradation products.

The workflow for this study is illustrated below.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Sample at t=0, 2, 8, 24h B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I HPLC Analysis H->I J Assess Degradation (%) I->J K Identify Degradants J->K

Caption: Forced Degradation Study Workflow.

References

removing solvent impurities from 1-Ethylcyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and purifying 1-Ethylcyclobutan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to solvent impurity removal. The following FAQs and troubleshooting guides provide in-depth, field-proven insights to ensure the highest purity of your compound.

Frequently Asked Questions (FAQs)
Q1: What are the most common solvent impurities I might encounter with this compound?

A1: Residual solvents are typically remnants from the synthesis and purification stages. For amine hydrochloride salts, these often include:

  • Alcohols (Methanol, Ethanol, Isopropanol): Frequently used during the salt formation step (e.g., HCl in ethanol) or for recrystallization.[1]

  • Ethers (Diethyl ether, Tetrahydrofuran - THF): Common reaction solvents or used as anti-solvents for precipitation.[1][2]

  • Esters (Ethyl acetate): Often used in workup and extraction procedures.[1]

  • Halogenated Solvents (Dichloromethane - DCM): Used in the synthesis of the free amine.

  • Aprotic Solvents (Acetonitrile, Dimethylformamide - DMF): May be used in precursor synthesis steps.

  • Water: Can be introduced during aqueous workups or from atmospheric moisture.

The specific impurities depend entirely on the synthetic route employed. Analytical characterization is crucial for identification.

Q2: How can I reliably detect and quantify residual solvents in my sample?

A2: The gold-standard method for identifying and quantifying residual solvents in research and pharmaceutical settings is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy .[3][4]

  • Causality: ¹H NMR is highly effective because most organic solvents contain protons that produce characteristic signals (chemical shifts and splitting patterns) that are distinct from the signals of your target molecule. By integrating the solvent peaks relative to a known peak of your compound, you can accurately determine the molar ratio and, consequently, the weight percentage of the impurity.[3][4] For definitive identification, referencing established tables of chemical shifts for common laboratory solvents is essential.[5][6]

  • Alternative: Gas Chromatography (GC), particularly with a headspace autosampler, is another powerful technique widely used in industrial settings for residual solvent analysis due to its high sensitivity and reproducibility.[7][8]

Q3: My this compound is a sticky oil or waxy solid, not the expected crystalline powder. What is the likely cause?

A3: This is a classic sign of significant solvent entrapment. The presence of residual solvent disrupts the formation of a well-ordered crystal lattice, resulting in an amorphous, oily, or sticky product.[9] The solvent molecules essentially act as a "plasticizer" for your solid. The immediate goal is to remove this excess solvent to induce crystallization.

Q4: Why is it critical to remove residual solvents from an Active Pharmaceutical Ingredient (API) intermediate like this?

A4: Removing residual solvents is a critical step governed by strict regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[7] The reasons are threefold:

  • Safety & Toxicity: Many organic solvents are toxic and pose health risks to the end-user of the pharmaceutical product.

  • Product Stability: Residual solvents can affect the physicochemical properties of the API, including its crystal form (polymorphism), melting point, dissolution rate, and chemical stability, ultimately impacting the drug's shelf-life and bioavailability.[7]

  • Process Control: The presence of impurities complicates accurate weighing and stoichiometric calculations for subsequent synthetic steps.

Troubleshooting Guide: From Oily Residues to Crystalline Solids

This section addresses specific experimental issues and provides a logical progression of solutions.

Problem 1: Initial product is an oil or very sticky solid after initial solvent removal.
  • Root Cause: High concentration of trapped solvent.

  • Immediate Action: Trituration & Washing

    • Rationale: This technique uses a solvent in which your desired compound is insoluble (or poorly soluble) but the impurities are soluble. For an amine hydrochloride salt, a non-polar solvent is an excellent choice.

    • Recommended Solvents: Diethyl ether, n-Hexane, or Heptane.

    • Troubleshooting Steps:

      • Place the oily product in a flask.

      • Add a small volume of cold diethyl ether.

      • Stir vigorously with a spatula or use a magnetic stirrer. You should observe the oil solidifying into a powder as the solvent washes away the impurities.

      • Filter the solid, wash with another small portion of cold ether, and dry under high vacuum.

      • Analyze the resulting solid by ¹H NMR to check for residual ether and other solvents.

Problem 2: ¹H NMR analysis still shows a significant solvent peak after initial drying.
  • Root Cause: Solvent molecules are trapped within the crystal lattice and cannot be removed by simple surface washing or moderate vacuum.

  • Primary Solution: Recrystallization

    • Rationale: Recrystallization is the most powerful method for purifying crystalline solids.[10][11] The process involves dissolving the impure compound in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the "mother liquor."[10]

    • Choosing a Solvent System: The key is to find a solvent (or solvent pair) where the amine salt has high solubility when hot and low solubility when cold.[12]

      • Good Single Solvents: Isopropanol (IPA) or Ethanol are often effective for amine hydrochlorides.[1]

      • Solvent/Anti-Solvent System: A highly effective method involves dissolving the salt in a minimal amount of a polar solvent (like Isopropanol or Methanol) and then slowly adding a non-polar anti-solvent (like Diethyl Ether or Ethyl Acetate) until the solution becomes cloudy (the saturation point). Gentle warming to redissolve, followed by slow cooling, often yields high-purity crystals.

    • See Protocol 2 for a detailed experimental procedure.

Problem 3: After recrystallization, recovery is very low.
  • Root Cause Analysis:

    • Too much solvent was used: Using more than the minimum required hot solvent will keep a significant portion of your product dissolved even after cooling.

    • The compound is too soluble in the cold solvent: The chosen solvent is not ideal.

    • Cooling was too rapid: "Crashing out" the solid can trap impurities and lead to poor recovery of pure crystals.[13]

  • Corrective Actions:

    • Optimize Solvent Volume: Always use the absolute minimum amount of hot solvent required to fully dissolve the solid.[10] Add it in small portions.

    • Change the Solvent System: If IPA leads to low recovery, try an IPA/Diethyl Ether system. The ether will reduce the solubility of the salt at cold temperatures, improving recovery.

    • Control the Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to an ice bath to maximize crystal formation.[13]

    • Recover a Second Crop: Concentrate the mother liquor using a rotary evaporator and cool again to obtain a second, albeit less pure, crop of crystals.

Workflow & Decision Making for Purification

The following diagram outlines the logical flow for tackling solvent impurities in your this compound sample.

Purification_Workflow start Initial Product (Post-Synthesis) nmr_check1 ¹H NMR Analysis start->nmr_check1 is_solid Is product a free-flowing solid? nmr_check1->is_solid triturate Triturate with non-polar solvent (e.g., Diethyl Ether) is_solid->triturate No (Oily/Sticky) nmr_check2 ¹H NMR Analysis is_solid->nmr_check2 Yes dry Dry under high vacuum triturate->dry dry->nmr_check2 is_pure Solvent peaks acceptable? nmr_check2->is_pure recrystallize Perform Recrystallization (See Protocol 2) is_pure->recrystallize No final_product Pure Crystalline Product is_pure->final_product Yes rotovap Gentle drying with Rotary Evaporator (See Protocol 3) recrystallize->rotovap rotovap->dry

Caption: Decision flowchart for purifying 1-Ethylcyclobutan-1-amine HCl.

Detailed Experimental Protocols
Protocol 1: Identification of Residual Solvents by ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of your this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to see common solvent signals (typically 0-12 ppm).

  • Analysis:

    • Identify the characteristic peaks of your product.

    • Compare any additional peaks to a reference chart of common solvent chemical shifts.[5][6]

    • Integrate a well-resolved product peak (e.g., the ethyl group's CH₃ triplet) and set its integral to the corresponding number of protons (3H).

    • Integrate the identified solvent peaks. The integral value will correspond to the molar equivalent of the solvent relative to your product.

Table 1: ¹H NMR Chemical Shifts of Common Solvent Impurities

SolventSignal (in DMSO-d₆)Multiplicity
Diethyl Ether~1.11 ppm, ~3.36 ppmTriplet, Quartet
Isopropanol~1.06 ppm, ~3.78 ppmDoublet, Septet
Ethanol~1.06 ppm, ~3.44 ppmTriplet, Quartet
Ethyl Acetate~1.15 ppm, ~1.99 ppm, ~4.03 ppmTriplet, Singlet, Quartet
Dichloromethane~5.76 ppmSinglet
Tetrahydrofuran~1.76 ppm, ~3.60 ppmMultiplet, Multiplet
Water~3.33 ppmBroad Singlet
(Data sourced from established literature values)[5][6]
Protocol 2: Recrystallization from an Isopropanol/Diethyl Ether System

This protocol is designed to produce high-purity crystalline material.

Recrystallization_Process cluster_dissolve Dissolution cluster_precipitate Crystallization cluster_isolate Isolation a Place impure solid in flask b Add MINIMUM volume of hot Isopropanol to dissolve a->b c Cool slowly to room temperature b->c d Cool further in an ice bath c->d e Collect crystals via vacuum filtration d->e f Wash crystals with small amount of COLD diethyl ether e->f g Dry crystals under high vacuum f->g

Caption: Step-by-step workflow for the recrystallization protocol.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Heat a sufficient quantity of isopropanol (IPA) in a separate beaker. Add the hot IPA to the flask in small portions, swirling until the solid is just completely dissolved.[11]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time to promote the growth of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold diethyl ether. Pour the cold slurry into the funnel and apply vacuum to collect the crystals.

  • Washing: With the vacuum off, add a small volume of ice-cold diethyl ether to the crystals to wash away the residual mother liquor. Re-apply the vacuum to pull the wash solvent through.[13]

  • Drying: Transfer the purified crystals to a clean, pre-weighed watch glass and dry under high vacuum to a constant weight.

Protocol 3: Bulk Solvent Removal with a Rotary Evaporator

A rotary evaporator (rotovap) is used for the gentle removal of volatile solvents from a sample.[14][15][16]

  • Principle of Operation: It works by lowering the pressure, which reduces the boiling point of the solvent.[17] The rotation of the flask increases the surface area of the liquid, accelerating the rate of evaporation.[15] This allows for rapid solvent removal at a lower temperature, preventing thermal degradation of the compound.[17]

  • Setup: Transfer your solution to a round-bottom flask (no more than half-full). Secure the flask to the vapor duct of the rotary evaporator.

  • Operation: Begin rotating the flask. Lower the flask into the heated water bath (typically 30-50 °C). Gradually apply vacuum. The solvent will begin to evaporate and collect in the condenser.

  • Completion: Continue until all solvent has been removed. You will be left with the solid or oily product in the flask. This is often an intermediate step before final drying under high vacuum.

Table 2: Comparison of Purification Techniques

TechniquePrimary UseProsCons
Trituration/Washing Removing surface impurities from a solid; solidifying an oil.Fast, simple, uses minimal solvent.Ineffective for solvent trapped deep within crystals.
Recrystallization High-purity purification of crystalline solids.Highly effective for removing trapped impurities; yields well-defined crystals.Can have material loss; requires careful solvent selection.[10]
Rotary Evaporation Bulk removal of volatile solvents from a solution.Fast, gentle, efficient for large volumes.[14][15]Not effective for removing trace, high-boiling, or trapped solvents.
High Vacuum Drying Final step to remove trace volatile solvents.Removes stubborn surface solvents.Can take a long time; may not remove deeply included solvent.
Azeotropic Distillation Removing specific solvents (e.g., water, ethanol) that form azeotropes.Very effective for specific, difficult-to-remove solvents.[18][19]More complex setup; requires addition of an entrainer (e.g., toluene).[19][20]

References

Validation & Comparative

A Comparative Analysis of 1-Ethylcyclobutan-1-amine Hydrochloride and Structurally Related Amine Salts for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of eventual clinical success. Small molecule amine hydrochlorides are fundamental scaffolds in medicinal chemistry, valued for their ability to impart desirable physicochemical properties such as aqueous solubility and crystallinity to parent amine compounds. This guide presents a comprehensive comparison of 1-Ethylcyclobutan-1-amine hydrochloride with a curated selection of other cyclic and acyclic amine hydrochlorides. By examining their key physicochemical parameters and outlining robust experimental protocols for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to make informed decisions in their synthetic and preclinical programs.

Introduction to the Comparative Cohort

The amine hydrochlorides selected for this comparative analysis were chosen based on their structural relevance to this compound. This cohort includes amines with varying cycloalkane ring sizes and substitutions to provide a nuanced understanding of how these structural modifications influence key properties. The selected compounds are:

  • This compound (Primary Compound)

  • Cyclobutylamine hydrochloride

  • Cyclopentylamine hydrochloride

  • Cyclohexylamine hydrochloride

  • 1-Methylcyclobutylamine hydrochloride

  • 1-Methylcyclopentylamine hydrochloride

This selection allows for a systematic evaluation of the impact of ring size (four-, five-, and six-membered rings), as well as the effect of alkyl substitution on the carbon atom bearing the amino group.

Physicochemical Property Comparison

The fundamental physicochemical properties of an amine salt, such as its acidity (pKa of the conjugate acid) and solubility, are paramount to its utility in pharmaceutical development. These parameters influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (of parent amine)Melting Point (°C)Aqueous Solubility
This compound C6H14ClN135.64~10.8 (Predicted)Not availableSoluble (Predicted)
Cyclobutylamine hydrochlorideC4H10ClN107.5810.80 (Predicted)[1]180-183[2]Soluble[2][3]
Cyclopentylamine hydrochlorideC5H12ClN121.6110.65[2][4]Not availableMiscible with water[2][4]
Cyclohexylamine hydrochlorideC6H14ClN135.6310.66[5]Not availableSoluble[6][7]
1-Methylcyclobutylamine hydrochlorideC5H12ClN121.6110.80 (Predicted)[4]241-244[8]Soluble[3]
1-Methylcyclopentylamine hydrochlorideC6H14ClN135.63Not availableNot availableNot available

Table 1: Comparison of Physicochemical Properties of Selected Amine Hydrochlorides.

Experimental Protocols for Physicochemical Characterization

To ensure the generation of reliable and reproducible data for novel amine hydrochlorides, standardized experimental protocols are essential. The following sections detail robust methodologies for the determination of pKa and aqueous solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of an amine is a critical parameter that dictates its ionization state at a given pH. Potentiometric titration is a highly accurate and widely adopted method for pKa determination.[3]

Objective: To determine the pKa of an amine hydrochloride by monitoring the pH change of its aqueous solution upon titration with a standardized base.

Materials:

  • Amine hydrochloride sample (e.g., this compound)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Protocol:

  • Sample Preparation: Accurately weigh approximately 40 µmoles (e.g., ~5.4 mg for a compound with a molecular weight of 135 g/mol ) of the amine hydrochloride and dissolve it in a known volume (e.g., 20 mL) of deionized water.[8] For compounds with limited water solubility, a co-solvent system such as a methanol-water mixture (e.g., 1:9 v/v) can be employed.[8]

  • Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using a small volume of 0.1 M HCl.

  • Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer and immerse the calibrated pH electrode. Position the burette containing the standardized 0.1 M NaOH solution above the beaker.

  • Titration: Begin stirring the solution and add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration until the pH has reached the basic range (e.g., pH 11-12).

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine hydrochloride has been neutralized. This point corresponds to the inflection point of the titration curve.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Amine HCl prep2 Dissolve in Water/Co-solvent prep1->prep2 prep3 Adjust to Acidic pH prep2->prep3 titrate1 Add NaOH in Increments prep3->titrate1 titrate2 Record pH and Volume titrate1->titrate2 After each addition analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Determine Half-Equivalence Point analysis1->analysis2 analysis3 pKa = pH at Half-Equivalence analysis2->analysis3

Figure 1: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[1][6]

Objective: To determine the equilibrium solubility of an amine hydrochloride in an aqueous medium at a controlled temperature.

Materials:

  • Amine hydrochloride sample

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Thermostatic shaker bath

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Vials with screw caps

Protocol:

  • Preparation of a Saturated Solution: Add an excess amount of the amine hydrochloride to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Separate the solid from the supernatant by either centrifugation or filtration.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved amine hydrochloride using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility of the compound in the aqueous buffer based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add Excess Solid to Buffer equil1 Agitate in Shaker Bath (24-48h) prep1->equil1 sep1 Centrifuge or Filter equil1->sep1 analysis1 Analyze Supernatant (HPLC/LC-MS) sep1->analysis1 analysis2 Calculate Solubility analysis1->analysis2

Figure 2: Workflow for solubility determination by the shake-flask method.

Synthesis of 1-Ethylcyclobutan-1-amine

A general synthetic route to 1-substituted cyclobutanamines can be achieved through methods such as the Ritter reaction or reductive amination of the corresponding ketone. For 1-Ethylcyclobutan-1-amine, a plausible approach involves the reaction of 1-ethylcyclobutanol with a nitrile under acidic conditions, followed by hydrolysis of the resulting amide. Alternatively, reductive amination of 1-ethylcyclobutanone would also yield the target amine. The hydrochloride salt is then readily prepared by treating the free amine with hydrochloric acid.

Discussion and Conclusion

The comparative analysis of this cohort of amine hydrochlorides reveals important structure-property relationships. The pKa values of the parent amines are all within a relatively narrow range (approximately 10.6 to 10.8), suggesting that the basicity of the amino group is not dramatically altered by the size of the cycloalkane ring or the presence of a methyl or ethyl substituent on the alpha-carbon. This is consistent with the understanding that the electronic environment of the nitrogen atom is broadly similar across these compounds.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Ethylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Ethylcyclobutan-1-amine hydrochloride, a key intermediate in pharmaceutical development. We delve into the foundational principles and practical execution of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Titrimetric analysis. Each method is evaluated against the stringent validation parameters set forth by international regulatory bodies, including specificity, linearity, accuracy, and precision. Detailed experimental protocols, comparative data tables, and workflow diagrams are presented to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy for their specific application, whether for purity assessment, stability testing, or quality control (QC) release.

Introduction: The Analytical Imperative

This compound is an aliphatic amine salt, a class of compounds often used as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The purity, stability, and consistent quality of such intermediates are paramount to the safety and efficacy of the final drug product. Consequently, robust and validated analytical methods are not merely a procedural formality but a cornerstone of the entire drug development lifecycle.

The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[1][2] This guide is structured to move beyond a simple recitation of protocols. It aims to explain the causality behind methodological choices, grounding every recommendation in the fundamental chemistry of the analyte and the rigorous standards of global regulatory frameworks like the International Council for Harmonisation (ICH).[3][4][5]

The Regulatory Framework: ICH Q2(R2) and Beyond

The validation of analytical procedures is governed by a harmonized set of guidelines, with the ICH Q2(R2) guideline serving as the global benchmark.[5][6][7] This recently updated guideline, along with its companion document ICH Q14 on analytical procedure development, advocates for a more scientific, risk-based lifecycle approach to method validation.[3][5] The core performance characteristics that must be evaluated include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[6][8]

  • Accuracy: The closeness of test results to the true value.[6][8]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable levels of precision, accuracy, and linearity.[2][9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

This guide will compare three distinct analytical approaches for this compound through the lens of these validation parameters.

Method Comparison: HPLC vs. GC vs. Titrimetry

The selection of an analytical method is a critical decision dictated by the analyte's physicochemical properties and the specific question being asked (e.g., "What is the exact purity?" vs. "What are the impurities?"). This compound's structure—a primary aliphatic amine salt—makes it amenable to several techniques, each with inherent strengths and weaknesses.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, offering high-resolution separation for both quantification and impurity profiling.

Causality of Method Design: As this compound lacks a strong UV-absorbing chromophore, standard UV detection can be challenging. Detection at low wavelengths (~200-215 nm) is possible but often suffers from low sensitivity and interference from common solvents. A more robust approach utilizes universal detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), which respond to any non-volatile analyte. A reversed-phase C18 column is a suitable starting point, as the amine, though polar, will exhibit sufficient retention with an appropriate aqueous-organic mobile phase.

Experimental Protocol: RP-HPLC with ELSD

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • ELSD Settings: Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 SLM.

  • Standard Preparation:

    • Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent) to achieve a concentration of 1.0 mg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard to a target concentration of 1.0 mg/mL.

  • Validation Procedure:

    • Specificity: Analyze blank diluent, a placebo sample (if applicable), and the sample spiked with known potential impurities to demonstrate resolution.

    • Linearity: Prepare a series of at least five concentrations across the range of 50% to 150% of the target concentration (e.g., 0.5 to 1.5 mg/mL). Plot the log of the peak area versus the log of the concentration and assess the correlation coefficient (r² > 0.99).

    • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should be within 98.0-102.0%.

    • Precision (Repeatability): Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

Workflow: HPLC Method Validation

cluster_prep Preparation cluster_analysis Analysis & Validation cluster_data Data Processing P1 Prepare Mobile Phase & Equilibrate System P2 Prepare Standard (e.g., 1.0 mg/mL) P3 Prepare Sample (e.g., 1.0 mg/mL) A1 Inject Samples (Specificity, Linearity, Accuracy, Precision) P3->A1 A2 Acquire Data (ELSD Detector) A1->A2 D1 Integrate Peaks A2->D1 D2 Calculate System Suitability (Tailing, Plates) D1->D2 D3 Assess Validation Parameters (%RSD, %Recovery, r²) D2->D3

Caption: Workflow for HPLC method validation.

Gas Chromatography (GC)

GC is an excellent technique for volatile and thermally stable compounds. However, primary amines like 1-Ethylcyclobutan-1-amine can exhibit poor peak shape due to their basicity and interaction with active sites in the GC system.

Causality of Method Design: To overcome peak tailing and improve volatility, derivatization is essential. Reacting the amine with an agent like Ethyl Chloroformate (ECF) converts it into a less polar, more stable carbamate derivative, which is highly amenable to GC analysis with a Flame Ionization Detector (FID).[10] The choice of a mid-polarity column (e.g., DB-5) provides good separation for such derivatives.

Experimental Protocol: GC-FID with Derivatization

  • Derivatization Procedure:

    • To 1 mL of aqueous sample/standard solution, add 1 mL of sodium bicarbonate buffer (pH ~9).

    • Add 200 µL of Ethyl Chloroformate (ECF) solution in acetone.

    • Vortex vigorously for 1 minute to form the ethyl carbamate derivative.

    • Extract the derivative with 1 mL of hexane. Use the organic layer for injection.

  • Chromatographic System:

    • Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen, constant flow 1.5 mL/min.

    • Injection: Split (10:1), 1 µL, Inlet Temp: 250 °C.

    • Oven Program: 90 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min).

    • Detector: FID, Temp: 270 °C.

  • Standard/Sample Preparation:

    • Prepare stock solutions in water. The derivatization and extraction steps are integral to the preparation.

  • Validation Procedure:

    • Specificity: Demonstrate no interference from derivatization reagents or potential impurities.

    • Linearity & Accuracy: Follow a similar approach to HPLC, ensuring the derivatization and extraction steps are included for all linearity and accuracy samples.

    • Precision: The precision assessment must encompass the variability of the entire procedure, including the derivatization and extraction steps. %RSD should be ≤ 2.0%.

    • Robustness: Test deliberate variations in derivatization time, pH of the buffer, and extraction solvent volume.

Workflow: GC Method Validation

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing & Validation P1 Prepare Aqueous Sample/Standard P2 Add Buffer & ECF Reagent (Derivatization) P1->P2 P3 Vortex & Extract with Hexane P2->P3 A1 Inject Organic Layer P3->A1 A2 Separate on DB-5 Column & Detect with FID A1->A2 D1 Integrate Peak Area A2->D1 D2 Verify Reproducibility of Derivatization D1->D2 D3 Assess Validation Parameters (%RSD, %Recovery, r²) D2->D3

Caption: Workflow for GC method validation.

Titrimetric Methods

Titration is a classical analytical technique that provides an absolute measure of the amount of a substance. For an amine hydrochloride, a non-aqueous acid-base titration is the method of choice.

Causality of Method Design: In an aqueous environment, water can interfere with the titration of weak bases. Shifting to a non-aqueous solvent like glacial acetic acid enhances the basicity of the amine, resulting in a much sharper and more distinct titration endpoint. Perchloric acid is used as the titrant because it is a very strong acid in this medium.[11] The endpoint can be determined potentiometrically. This method is ideal for a high-purity assay of the bulk drug substance.

Experimental Protocol: Non-Aqueous Potentiometric Titration

  • Apparatus:

    • Automatic potentiometric titrator with a suitable glass pH electrode and reference electrode.

  • Reagents:

    • Solvent: Glacial Acetic Acid.

    • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid, standardized.

  • Standardization of Titrant:

    • Accurately weigh ~500 mg of primary standard potassium hydrogen phthalate (PHP), previously dried.

    • Dissolve in 50 mL of glacial acetic acid.

    • Titrate with the 0.1 N perchloric acid solution to the potentiometric endpoint. Calculate the normality.

  • Sample Analysis:

    • Accurately weigh an amount of this compound equivalent to ~90-110% of the expected value.

    • Dissolve in 50 mL of glacial acetic acid.

    • Titrate with the standardized 0.1 N perchloric acid to the potentiometric endpoint.

  • Calculation:

    • % Assay = (V * N * MW) / (W * 10)

      • V = Volume of titrant (mL)

      • N = Normality of titrant

      • MW = Molecular weight of the analyte

      • W = Weight of sample (mg)

  • Validation Procedure:

    • Specificity: This method has low specificity. It will titrate any basic substance. Its validation relies on the assumption that all basicity comes from the analyte of interest.

    • Linearity: Analyze samples at different weights (e.g., 50% to 150% of target) and plot titrant volume vs. sample weight.

    • Accuracy: Analyze a high-purity reference standard. The assay result should be close to 100.0%.

    • Precision: Perform six replicate titrations. The %RSD should be very low, typically ≤ 1.0%.

Workflow: Titrimetric Method Validation

cluster_prep Preparation & Standardization cluster_analysis Titration cluster_data Calculation & Validation P1 Prepare & Standardize 0.1N Perchloric Acid P2 Accurately Weigh Analyte Sample P3 Dissolve in Glacial Acetic Acid P2->P3 A1 Titrate with Standardized Perchloric Acid P3->A1 A2 Detect Endpoint Potentiometrically A1->A2 D1 Record Titrant Volume A2->D1 D2 Calculate % Assay D1->D2 D3 Assess Linearity, Accuracy, & Precision (%RSD) D2->D3

Caption: Workflow for Titrimetric method validation.

Comparative Summary and Method Selection

The optimal analytical method is dictated by the intended application. The table below summarizes the performance characteristics of each technique to guide the selection process.

Parameter HPLC-ELSD GC-FID (with Derivatization) Non-Aqueous Titration
Primary Use Purity, Assay, Impurity Profiling, Stability TestingPurity, Assay, Volatile ImpuritiesHigh-Purity Assay of Bulk Material
Specificity High (Separates components)High (Separates components)Low (Titrates total base)
Sensitivity Moderate (ng level)High (pg-ng level)Low (mg level)
Typical Precision (%RSD) < 2.0%< 2.0%< 1.0%
Sample Throughput ModerateLow to ModerateHigh
Complexity ModerateHigh (derivatization required)Low
Cost (Instrument) HighModerateLow
Robustness GoodModerate (sensitive to derivatization)Very High

Expert Recommendations:

  • For comprehensive purity and stability analysis in a drug development setting: HPLC-ELSD is the superior choice. Its ability to separate and quantify both the main component and potential non-volatile impurities in a single run is invaluable.

  • For quality control (QC) of the bulk substance where purity is high and impurities are well-characterized: Non-aqueous titration is an excellent, highly precise, and cost-effective method for the main assay. It can be complemented by a separate HPLC or GC method for impurity profiling.

  • If volatile impurities are of particular concern or if HPLC instrumentation is unavailable: GC-FID is a viable, high-sensitivity alternative, provided the derivatization step is carefully controlled and validated.

Conclusion

The validation of analytical methods for a pharmaceutical intermediate like this compound is a multifaceted process that demands a deep understanding of both analytical chemistry and regulatory expectations. There is no single "best" method; instead, the choice between HPLC, GC, and titration represents a trade-off between specificity, sensitivity, complexity, and the analytical objective. By grounding methodological choices in the principles of the ICH Q2(R2) guideline and the physicochemical nature of the analyte, researchers can develop and validate robust, reliable, and defensible analytical procedures that ensure product quality and support successful regulatory submissions.

References

A Comparative Guide to the Reactivity of Cyclobutane and Cyclopentane Amines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the deliberate choice of every scaffold and functional group is paramount to achieving desired pharmacological profiles. Saturated carbocycles, in particular, have emerged as valuable bioisosteres for aromatic rings, offering improved physicochemical properties and metabolic stability. Among these, cyclobutane and cyclopentane amines are frequently employed motifs. While structurally similar, the subtle difference in a single methylene unit imparts significant variations in their chemical reactivity, influencing their behavior in synthetic transformations and their stability within a physiological environment.

This guide provides an in-depth comparison of the reactivity of cyclobutane and cyclopentane amines, grounded in fundamental principles of organic chemistry and supported by available data. We will explore how differences in ring strain, conformation, and basicity translate into distinct reactivity profiles for key reactions encountered during drug development and synthesis.

The Decisive Influence of Ring Strain and Conformation

The fundamental differences in the reactivity of cyclobutane and cyclopentane amines stem from their inherent ring strain. Cycloalkanes strive to achieve the ideal tetrahedral bond angle of 109.5° for sp³ hybridized carbons. Any deviation from this ideal angle results in angle strain. Additionally, torsional strain arises from the eclipsing of C-H bonds on adjacent carbons.

Cyclobutane is characterized by significant ring strain, estimated to be around 26.3 kcal/mol.[1] This is a combination of severe angle strain (C-C-C bond angles are approximately 88°) and torsional strain from partially eclipsed hydrogens.[2] To alleviate some of this torsional strain, cyclobutane adopts a puckered or "butterfly" conformation rather than being planar.[3][4]

Cyclopentane , on the other hand, has considerably less ring strain (approximately 6.2 kcal/mol).[5] While a planar pentagon would have near-ideal bond angles of 108°, it would suffer from significant torsional strain due to ten fully eclipsed C-H bonds.[2] To minimize this, cyclopentane adopts a non-planar "envelope" conformation, where four carbons are coplanar and one is puckered out of the plane.[2][4]

This fundamental difference in ring strain is the primary driver for the distinct chemical behaviors of their corresponding amines.

Basicity: A Tale of Hybridization and Solvation

The basicity of an amine, a measure of its ability to accept a proton, is a critical parameter influencing its nucleophilicity and its ionization state at physiological pH. The basicity is typically expressed as the pKa of its conjugate acid (pKaH).[6] A higher pKaH value indicates a stronger base.

While one might expect the electron-donating alkyl groups to render both amines more basic than ammonia, the hybridization of the nitrogen's lone pair orbital plays a crucial role. In a more strained ring like cyclobutane, the C-N-C bond angle is more compressed. To accommodate this, the nitrogen atom may exhibit increased p-character in the C-N bonds, which consequently increases the s-character of the lone pair orbital. A lone pair with higher s-character is held more tightly to the nucleus, making it less available for protonation and thus, less basic.

Conversely, the less strained cyclopentane ring allows for a C-N-C bond angle closer to the ideal tetrahedral angle, resulting in a lone pair with more p-character, which is generally associated with greater basicity.

CompoundRing Strain (kcal/mol)Conjugate Acid pKa (pKaH)Conformation
Cyclobutylamine ~26.3[1]~10.4 (estimated)Puckered/"Butterfly"[3][4]
Cyclopentylamine ~6.2[5]10.65[7][8]Envelope[2][4]

Table 1: Comparison of Physicochemical Properties of Cyclobutane and Cyclopentane Amines.

Based on available data, cyclopentylamine (pKaH ≈ 10.65) is a slightly stronger base than typical primary amines like butylamine (pKaH ≈ 10.61).[7][8][9] While a directly comparable experimental pKa for cyclobutylamine is not consistently reported under identical conditions, theoretical considerations of hybridization suggest it would be slightly less basic than cyclopentylamine.

Comparative Reactivity in Key Transformations

The differences in ring strain, conformation, and basicity directly impact the reactivity of these amines in common synthetic transformations.

N-Acylation

N-acylation is a fundamental reaction for forming amide bonds, a ubiquitous linkage in pharmaceuticals.[10] The reaction rate is primarily dependent on the nucleophilicity of the amine and steric hindrance around the nitrogen atom.

Given that cyclopentylamine is slightly more basic and likely more nucleophilic than cyclobutylamine, it is expected to react faster in N-acylation reactions under identical conditions. The puckered nature of the cyclobutane ring may also present a slightly different steric environment around the amino group compared to the envelope conformation of cyclopentane, although this effect is likely to be minor for the unsubstituted parent amines.

G cluster_prep Preparation cluster_analysis Analysis A Prepare equimolar solutions of Cyclobutylamine and Cyclopentylamine C Reaction Vessel 1: Cyclobutylamine + Acylating Agent A->C D Reaction Vessel 2: Cyclopentylamine + Acylating Agent A->D B Prepare solution of Acylating Agent (e.g., Acetyl Chloride in Aprotic Solvent) B->C B->D E Aliquots taken at timed intervals C->E F Quench reaction E->F G Analyze by LC-MS or GC-MS to determine reactant consumption and product formation F->G H Plot concentration vs. time to determine reaction rates G->H

Caption: Workflow for comparing N-acylation rates.

N-Alkylation

N-alkylation is another cornerstone reaction in drug synthesis, often used to introduce lipophilic groups or to modulate the basicity of the amine.[11] Similar to N-acylation, the rate of N-alkylation is influenced by the amine's nucleophilicity. Therefore, cyclopentylamine is predicted to undergo N-alkylation at a slightly faster rate than cyclobutylamine.

A common challenge in the N-alkylation of primary amines is over-alkylation to form secondary and tertiary amines.[6] The relative rates of the first and second alkylation steps can be influenced by steric factors. The conformational differences between the cyclobutyl and cyclopentyl groups may lead to subtle differences in the steric hindrance of the resulting secondary amines, potentially affecting the selectivity for mono-alkylation.

Oxidative Stability

The oxidative degradation of amines can be a significant liability for drug candidates, leading to the formation of impurities and loss of potency.[12] Oxidation can occur at the nitrogen atom or at the α-carbon. The stability of cyclic amines towards oxidation can be influenced by the ring's rigidity and the stereoelectronic environment of the C-H bonds adjacent to the nitrogen. While direct comparative studies are scarce, it has been noted that the rigidity of a cyclic structure can sometimes confer greater oxidative stability compared to more flexible acyclic amines.[9] However, the high ring strain in cyclobutylamine could potentially make it more susceptible to certain oxidative pathways that involve ring-opening or rearrangement.

Ring Stability and Ring-Opening Reactions

The most significant difference in reactivity lies in the stability of the carbocyclic ring itself. The high ring strain of cyclobutane makes it susceptible to ring-opening reactions under conditions where cyclopentane is stable.[13] For instance, reactions involving strong acids or transition metal catalysts can promote the cleavage of the C-C bonds in the cyclobutane ring to relieve strain.[13] This reactivity is generally not observed for the more stable cyclopentane ring. This unique reactivity of cyclobutanes can be exploited in synthetic strategies but also represents a potential instability pathway for a drug molecule under certain chemical or metabolic conditions.

Experimental Protocols

The following are generalized protocols for key reactions. For a direct comparison, it is crucial that all parameters (concentrations, temperature, solvent, etc.) are kept identical for both cyclobutylamine and cyclopentylamine.

Protocol 1: Comparative N-Acylation with Acetyl Chloride
  • Reaction Setup: In two separate oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen), dissolve cyclobutylamine (1.0 eq) and cyclopentylamine (1.0 eq) respectively in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Add a non-nucleophilic base such as triethylamine (1.2 eq) to each flask.

  • Reagent Addition: Cool both flasks to 0 °C in an ice bath. Slowly add a 1.0 M solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to each flask over 10 minutes.

  • Reaction Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) or by taking aliquots at regular intervals and analyzing by GC-MS to determine the consumption of the starting amine.

  • Work-up: Upon completion, quench the reactions by adding saturated aqueous sodium bicarbonate solution. Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by flash column chromatography. Compare the reaction times and isolated yields of N-cyclobutylacetamide and N-cyclopentylacetamide.

Protocol 2: Comparative Reductive Amination for N-Alkylation

Reductive amination is often preferred for mono-alkylation as it minimizes over-alkylation.

  • Imine Formation: In two separate flasks, dissolve cyclobutylamine (1.0 eq) and cyclopentylamine (1.0 eq) respectively in 1,2-dichloroethane (DCE) (0.2 M). To each flask, add cyclopentanone (1.2 eq) and a catalytic amount of acetic acid (0.1 eq). Stir the mixtures at room temperature for 1 hour.

  • Reduction: To each stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.

  • Reaction Monitoring: Allow the reactions to stir at room temperature and monitor by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reactions by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Analysis: Purify the crude products by flash column chromatography and compare the yields of N-cyclopentylcyclopentanamine from both starting materials.

Summary and Outlook

The choice between a cyclobutane and a cyclopentane amine in a drug discovery program should be made with a clear understanding of their inherent reactivity differences.

  • Cyclopentane amines are generally expected to be slightly more basic and nucleophilic, potentially leading to faster rates in N-acylation and N-alkylation reactions. Their lower ring strain imparts greater stability, making them a robust and predictable scaffold.

  • Cyclobutane amines , while potentially slightly less nucleophilic, offer a unique three-dimensional structure that can be advantageous for binding to biological targets. However, their high ring strain makes them susceptible to ring-opening reactions, a factor that must be considered in terms of both synthetic strategy and the potential metabolic fate of the molecule.

Ultimately, the selection of one scaffold over the other will depend on the specific goals of the project. If rapid and efficient functionalization via standard amine chemistry is the priority, cyclopentylamine may be the more straightforward choice. If unique conformational constraints are desired and the potential for ring-opening can be managed or even exploited, cyclobutylamine presents a valuable tool in the medicinal chemist's arsenal.

This guide provides a framework for understanding the fundamental principles that govern the reactivity of these two important classes of cyclic amines. It is strongly recommended that researchers perform direct comparative experiments under their specific reaction conditions to validate these principles and make the most informed decisions in their synthetic and drug development endeavors.

References

spectroscopic comparison of 1-Ethylcyclobutan-1-amine hydrochloride and its free base

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, a thorough understanding of a molecule's physicochemical properties is paramount. This guide provides an in-depth spectroscopic comparison of 1-Ethylcyclobutan-1-amine in its free base form and as a hydrochloride salt. This analysis is critical for researchers working with amine-containing compounds, as the protonation state significantly influences properties such as solubility, stability, and biological activity. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the structural changes that occur upon salt formation.

The Significance of Protonation State

Many active pharmaceutical ingredients (APIs) are amine salts. The conversion of a free base to a salt, typically a hydrochloride, is a common strategy to improve the drug's bioavailability and water solubility. This transformation, however, alters the molecule's electronic environment, which is directly observable through spectroscopic techniques. Understanding these spectroscopic shifts is not merely an academic exercise; it is a crucial component of quality control, reaction monitoring, and structural confirmation in a regulated drug development environment.

Experimental Workflow: From Free Base to Salt

The preparation of the hydrochloride salt from the free base is a straightforward acid-base reaction. The general workflow for preparing samples for spectroscopic analysis is outlined below.

G cluster_prep Sample Preparation cluster_reaction Salt Formation cluster_salt_prep Salt Sample Preparation free_base 1-Ethylcyclobutan-1-amine (Free Base) dissolve_nmr Dissolve in CDCl3 for NMR free_base->dissolve_nmr NMR Sample dissolve_ir Prepare neat film for IR free_base->dissolve_ir IR Sample dissolve_ms Prepare dilute solution for MS free_base->dissolve_ms MS Sample react React Free Base with HCl in Ether free_base->react precipitate Precipitate & Isolate Salt react->precipitate dry Dry the Hydrochloride Salt precipitate->dry hcl_salt 1-Ethylcyclobutan-1-amine HCl dissolve_nmr_salt Dissolve in D2O or DMSO-d6 for NMR hcl_salt->dissolve_nmr_salt NMR Sample prepare_kbr Prepare KBr pellet for IR hcl_salt->prepare_kbr IR Sample dissolve_ms_salt Prepare dilute solution for MS hcl_salt->dissolve_ms_salt MS Sample

Figure 1: A generalized workflow for the preparation of 1-Ethylcyclobutan-1-amine and its hydrochloride salt for spectroscopic analysis.

Spectroscopic Comparison: A Tale of Two Forms

The protonation of the primary amine in 1-Ethylcyclobutan-1-amine to form the ammonium chloride salt induces significant and predictable changes in its spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment.

Upon protonation, the nitrogen atom becomes more electron-withdrawing. This deshielding effect causes a downfield shift (to higher ppm values) for protons on the α-carbon (the carbon directly attached to the nitrogen) and the protons of the ethyl group. The N-H protons of the free amine, which often appear as a broad, exchangeable singlet, are replaced by the protons of the ammonium group (-NH₃⁺) in the salt. These ammonium protons typically appear further downfield and may exhibit coupling to neighboring protons depending on the solvent and other conditions.

Similarly, the carbon atoms, particularly the α-carbon, experience a downfield shift in the ¹³C NMR spectrum upon protonation of the amine. This is a direct consequence of the increased inductive effect of the positively charged nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Assignment 1-Ethylcyclobutan-1-amine (Free Base) - Predicted 1-Ethylcyclobutan-1-amine HCl (Salt) - Predicted Expected Shift (Δδ)
¹H NMR
-CH₂-CH₃~2.5-2.7 (q)~2.8-3.1 (q)Downfield
-CH₂-CH₃~0.9-1.1 (t)~1.1-1.3 (t)Downfield
Cyclobutane-H~1.6-2.2 (m)~1.8-2.4 (m)Downfield
-NH₂~1.0-2.0 (br s)~7.5-8.5 (br s, in DMSO-d₆)Downfield
¹³C NMR
C-NH₂~55-60~60-65Downfield
-CH₂-CH₃~30-35~35-40Downfield
-CH₂- CH₃~8-12~10-14Downfield
Cyclobutane-C~15-35~18-38Downfield

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key diagnostic region for comparing a primary amine and its ammonium salt is the N-H stretching region.

  • Free Base: A primary amine exhibits two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group.[1][2]

  • Hydrochloride Salt: Upon protonation, the -NH₂ group is converted to an -NH₃⁺ group. This results in a broad and strong absorption band in the 3200-2800 cm⁻¹ region, which often overlaps with the C-H stretching vibrations. This broadness is due to hydrogen bonding between the ammonium ion and the chloride counter-ion.[3] Additionally, the N-H bending vibrations also shift. The scissoring motion of the -NH₂ group in the free base (around 1650-1580 cm⁻¹) is replaced by the asymmetric and symmetric bending of the -NH₃⁺ group in the salt.[1]

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode 1-Ethylcyclobutan-1-amine (Free Base) - Typical Range 1-Ethylcyclobutan-1-amine HCl (Salt) - Typical Range
N-H Stretch3400-3250 (two bands, medium)3200-2800 (broad, strong)
C-H Stretch2960-2850 (strong)2960-2850 (strong, may be obscured)
N-H Bend1650-1580 (medium)1625-1500 (two bands, medium to weak)
C-N Stretch1250-1020 (weak to medium)1250-1020 (weak to medium)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

  • Free Base: For aliphatic amines like 1-Ethylcyclobutan-1-amine, the molecular ion peak (M⁺) will have an odd nominal mass due to the presence of a single nitrogen atom (the "Nitrogen Rule").[4] The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4][5] For 1-Ethylcyclobutan-1-amine, this would lead to the loss of an ethyl radical or a cyclobutyl radical, resulting in prominent fragment ions.

G parent [M]+• (m/z = 99) frag1 Loss of CH₃CH₂• (m/z = 70) parent->frag1 α-cleavage frag2 Loss of Cyclobutyl• (m/z = 44) parent->frag2 α-cleavage

Figure 2: Predicted major fragmentation pathways for 1-Ethylcyclobutan-1-amine in mass spectrometry.

  • Hydrochloride Salt: The analysis of amine hydrochloride salts by conventional electron ionization mass spectrometry (EI-MS) can be challenging due to their low volatility. Often, the salt will thermally decompose back to the free amine and HCl in the hot inlet of the mass spectrometer. Therefore, the resulting mass spectrum is typically that of the free base. Techniques like electrospray ionization (ESI) are more suitable for analyzing the intact salt, where the protonated molecule [M+H]⁺ would be observed at the same m/z as the molecular ion of the free base.

Detailed Experimental Protocols

For reproducibility and scientific integrity, detailed experimental protocols are provided below.

NMR Sample Preparation
  • Free Base: Dissolve 5-10 mg of 1-Ethylcyclobutan-1-amine in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Hydrochloride Salt: Dissolve 5-10 mg of 1-Ethylcyclobutan-1-amine hydrochloride in approximately 0.6-0.7 mL of deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial as the acidic protons of the ammonium salt will exchange with protic solvents.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

IR Sample Preparation
  • Free Base (Neat Film): Place a small drop of the liquid 1-Ethylcyclobutan-1-amine between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin film.

  • Hydrochloride Salt (KBr Pellet): Grind a small amount (1-2 mg) of the solid this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

Mass Spectrometry Sample Preparation
  • Free Base and Hydrochloride Salt: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent such as methanol or acetonitrile. For ESI-MS, the solution can be directly infused into the mass spectrometer. For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

Conclusion

The spectroscopic comparison of 1-Ethylcyclobutan-1-amine and its hydrochloride salt clearly demonstrates the profound effect of protonation on the molecule's electronic structure. The downfield shifts observed in both ¹H and ¹³C NMR spectra, along with the dramatic changes in the N-H stretching region of the IR spectrum, provide unequivocal evidence of salt formation. Mass spectrometry, while often showing the spectrum of the free base due to thermal decomposition of the salt, can still be a valuable tool for confirming the molecular weight. For researchers in drug development and organic synthesis, a firm grasp of these spectroscopic principles is indispensable for compound characterization, quality control, and the successful advancement of chemical entities.

References

Establishing a Reference Standard for 1-Ethylcyclobutan-1-amine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development, the reference standard is the bedrock of analytical testing. It serves as the benchmark against which all subsequent batches of a drug substance are measured, ensuring consistency in quality, purity, potency, and safety. For a novel compound like 1-Ethylcyclobutan-1-amine hydrochloride, establishing a primary reference standard is a critical first step that underpins the entire development lifecycle. This guide provides a comprehensive framework for the characterization and comparison of analytical methodologies to establish a robust reference standard for this compound, tailored for researchers, scientists, and drug development professionals.

The unique structure of this compound, a primary aliphatic cyclic amine, presents specific analytical challenges. These include its potential for volatility, its lack of a strong UV chromophore, and the basic nature of the amine group which can lead to poor chromatographic peak shape. This guide will address these challenges by proposing a multi-faceted analytical approach, ensuring a well-characterized and reliable reference standard.

Physicochemical Characterization: The Foundational Identity

A thorough physicochemical characterization is the first step in confirming the identity and fundamental properties of the candidate reference standard.

Organoleptic and Microscopic Examination

A simple yet crucial initial step is the visual inspection of the material. The color, appearance (e.g., crystalline solid, amorphous powder), and odor should be documented. Microscopic examination can provide initial insights into the crystalline nature and homogeneity of the substance.

Solubility Profile

Determining the solubility in a range of solvents (e.g., water, methanol, ethanol, acetonitrile, dichloromethane) is essential for developing appropriate analytical methods and for understanding its behavior in various formulation matrices.

Melting Point

The melting point is a key indicator of purity for a crystalline solid. A sharp melting range suggests high purity, while a broad range can indicate the presence of impurities.

pKa Determination

The pKa of the primary amine is a critical parameter that influences its ionization state at different pH values. This information is vital for the development of robust HPLC methods, as pH control of the mobile phase is crucial for achieving consistent retention and peak shape. Potentiometric titration is a standard and reliable method for pKa determination.

Structural Elucidation and Identity Confirmation: A Spectroscopic Triad

A combination of spectroscopic techniques is essential to unequivocally confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired and interpreted.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the cyclobutane ring protons. The protons of the amine group will likely appear as a broad singlet. A representative ¹H NMR spectrum for 1-Ethylcyclobutanamine hydrochloride is available, providing a direct reference for identity confirmation.[1]

dot graph "NMR_Structure_Correlation" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Correlation of NMR data to the chemical structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. For an amine hydrochloride, characteristic absorption bands are expected.[3] The spectrum of cyclobutylamine hydrochloride can be used as a reference to identify key functional group vibrations.[4] Key expected peaks include:

  • N-H stretching: Broad bands in the region of 3200-2800 cm⁻¹ are characteristic of the ammonium salt (R-NH₃⁺).

  • C-H stretching: Bands around 2950-2850 cm⁻¹ corresponding to the ethyl and cyclobutane groups.

  • N-H bending: A peak around 1600-1500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The mass spectrum of the free base, cyclobutylamine, can provide an indication of the expected fragmentation pattern of the cyclobutane ring.[5] The expected parent ion would correspond to the free base [C₆H₁₃N + H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Purity Assessment: A Comparative Chromatographic Approach

Purity is the most critical attribute of a reference standard. A combination of chromatographic techniques is recommended for a comprehensive purity assessment, as no single method can guarantee the detection of all potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the primary technique for purity determination of non-volatile compounds.[6][7] Due to the lack of a strong UV chromophore in this compound, derivatization or the use of alternative detection methods is necessary.

Method 1: HPLC with Pre-column Derivatization and UV Detection

This is a common and robust approach for the analysis of amines.[8]

  • Rationale: Derivatization with an agent containing a chromophore (e.g., dansyl chloride, o-phthalaldehyde (OPA), or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)) allows for sensitive UV detection. This approach provides excellent sensitivity and selectivity.

  • Experimental Protocol:

    • Derivatizing Reagent: Prepare a solution of FMOC-Cl in acetonitrile.

    • Sample Preparation: Dissolve a known amount of this compound in a suitable buffer (e.g., borate buffer, pH 9.5).

    • Derivatization: Mix the sample solution with the FMOC-Cl solution and allow to react at room temperature for a specified time.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer, pH 3.0).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 265 nm.

      • Column Temperature: 30 °C.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)

  • Rationale: HILIC is an alternative chromatographic mode that is well-suited for the retention of polar compounds like amines without derivatization. CAD and ELSD are universal detectors that do not require the analyte to have a chromophore, making them ideal for this compound.

  • Experimental Protocol:

    • Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

    • HILIC Conditions:

      • Column: HILIC column (e.g., amide or silica-based).

      • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate, pH 3.5).

      • Flow Rate: 1.0 mL/min.

      • Detection: CAD or ELSD.

      • Column Temperature: 40 °C.

dot graph "HPLC_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: A typical workflow for HPLC purity analysis.

Gas Chromatography (GC): A Complementary Technique for Volatile Impurities

GC is an excellent technique for the analysis of volatile and semi-volatile compounds and can be used to assess the presence of residual solvents and volatile impurities.[9][10]

Method 1: Headspace GC-MS for Residual Solvents

  • Rationale: Headspace sampling is ideal for the analysis of residual solvents without dissolving the sample, which can sometimes be problematic. Mass spectrometry provides definitive identification of the detected solvents.

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh the sample into a headspace vial. Add a suitable high-boiling solvent (e.g., dimethyl sulfoxide).

    • Headspace Conditions:

      • Oven Temperature: 80-100 °C.

      • Loop Temperature: 110 °C.

      • Transfer Line Temperature: 120 °C.

    • GC-MS Conditions:

      • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

      • Carrier Gas: Helium.

      • Oven Program: A suitable temperature gradient to separate common organic solvents.

      • Detector: Mass Spectrometer (scan mode).

Method 2: GC-FID with Derivatization for Purity

  • Rationale: Similar to HPLC, derivatization can improve the chromatographic behavior of the amine by reducing its polarity and preventing peak tailing. A Flame Ionization Detector (FID) provides a robust and linear response for organic compounds.

  • Experimental Protocol:

    • Derivatizing Reagent: Prepare a solution of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent.

    • Sample Preparation: Dissolve the sample in a dry aprotic solvent (e.g., pyridine or acetonitrile).

    • Derivatization: Add the derivatizing reagent and heat the mixture to ensure complete reaction.

    • GC-FID Conditions:

      • Column: A mid-polarity capillary column (e.g., DB-5 or equivalent).

      • Carrier Gas: Helium or Hydrogen.

      • Oven Program: A temperature gradient from a low starting temperature to a high final temperature to elute all components.

      • Detector: FID.

Comparison of Chromatographic Techniques
FeatureHPLC with UV DerivatizationHILIC with CAD/ELSDGC-FID with Derivatization
Principle Separation based on polarity after derivatization.Separation of polar analytes without derivatization.Separation based on volatility after derivatization.
Advantages High sensitivity, good selectivity, widely available.No derivatization required, universal detection.High resolution, fast analysis times.
Disadvantages Derivatization adds a step and potential for variability.Lower sensitivity than UV, requires volatile mobile phases.Requires derivatization, analyte must be thermally stable.
Best For Purity and assay of the main component.Orthogonal purity method, analysis of polar impurities.Analysis of volatile and semi-volatile impurities.

Impurity Profiling and Content Determination

A comprehensive reference standard characterization includes the identification and quantification of any impurities.

Potential Impurities

Based on common synthetic routes for similar amines, potential impurities could include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • By-products: Isomers or related compounds formed during the reaction.

  • Degradation products: Formed upon exposure to light, heat, or humidity.

Water Content (Karl Fischer Titration)

The water content of the reference standard should be accurately determined using Karl Fischer titration, as water can affect the potency calculation.

Residue on Ignition/Sulphated Ash

This test determines the amount of inorganic impurities in the sample.

Heavy Metals

The content of heavy metals should be determined and shown to be below acceptable limits.

Establishing the Purity Value

The final purity of the reference standard is typically determined by a mass balance approach, where the contributions of all impurities are subtracted from 100%.

Purity (%) = 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Non-volatile Residue)

Conclusion: A Multi-Disciplinary Approach to a Definitive Standard

Establishing a primary reference standard for this compound requires a rigorous and multi-faceted analytical approach. A combination of spectroscopic techniques is essential for unequivocal structural confirmation, while a suite of orthogonal chromatographic methods is necessary for a comprehensive purity assessment. This guide provides a robust framework for these activities, emphasizing the rationale behind the selection of each technique. By following these principles, researchers and drug development professionals can establish a well-characterized and reliable reference standard, ensuring the quality and consistency of this important chemical entity throughout the pharmaceutical development process.

References

Navigating Analytical Ambiguity: A Comparative Guide to the Cross-Reactivity of 1-Ethylcyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug development and clinical toxicology, the emergence of novel chemical entities presents a significant challenge to routine analytical screening methods. 1-Ethylcyclobutan-1-amine hydrochloride, a compound characterized by its unique cyclic amine structure, represents a pertinent case study in the critical evaluation of analytical cross-reactivity. While not a widely studied compound, its structural motifs bear resemblance to certain classes of psychoactive substances, making it a relevant candidate for investigation in forensic and clinical screening programs.

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. We will explore its potential for generating false-positive results in common immunoassays and present a robust confirmatory method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who are tasked with the validation of analytical methods for novel compounds.

The Imperative of Cross-Reactivity Assessment

Screening immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are workhorses in high-throughput drug testing due to their speed and cost-effectiveness.[1] However, these assays rely on antibody-antigen recognition, which is not always perfectly specific. Structurally similar molecules can sometimes bind to the antibody, leading to a false-positive result.[2][3] Conversely, a novel compound may not be detected at all, resulting in a false negative. Given the structural elements of this compound, it is crucial to determine its potential to cross-react with assays designed for other cyclic amines, such as phencyclidine (PCP) or other designer drugs.[1][4]

Comparative Analytes: A Structurally-Informed Selection

To contextualize the cross-reactivity profile of this compound, a panel of structurally related compounds has been selected for comparative analysis. This panel includes:

  • Phencyclidine (PCP): A well-known dissociative anesthetic and drug of abuse with a piperidine ring.

  • 1-Methylcyclobutyl-amine: A close structural analog to the target analyte, differing by a methyl group instead of an ethyl group.

  • Cyclopentamine: A cyclic amine with a five-membered ring.

  • Amphetamine: A primary amine with a different structural backbone, serving as a negative control.

The structural similarities and differences between these compounds provide a basis for understanding the specificity of the analytical methods.

cluster_0 Test Compound cluster_1 Comparative Analytes A 1-Ethylcyclobutan-1-amine B Phencyclidine (PCP) C 1-Methylcyclobutyl-amine D Cyclopentamine E Amphetamine

Caption: Test compound and selected comparative analytes.

Immunoassay Screening: The Competitive ELISA Approach

A competitive ELISA is a common format for detecting small molecules like drugs in biological samples.[5] In this assay, the target analyte in the sample competes with a labeled version of the drug for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in a lower signal, and vice versa.

Experimental Protocol: Competitive ELISA for Cross-Reactivity
  • Coating: Microtiter plates are coated with an antibody specific for a target drug class (e.g., PCP).

  • Blocking: Non-specific binding sites on the plate are blocked using a solution of a non-reactive protein like bovine serum albumin (BSA).[6]

  • Competition: A fixed concentration of enzyme-labeled drug conjugate is mixed with varying concentrations of the test compounds (this compound and the comparative analytes). These mixtures are then added to the antibody-coated wells.

  • Incubation: The plate is incubated to allow the test compounds and the enzyme-labeled drug to compete for binding to the antibody.

  • Washing: Unbound reagents are removed by washing the plate.[7]

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the labeled drug conjugate into a colored product.

  • Detection: The absorbance of the wells is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the test compound.

  • Calculation of Cross-Reactivity: The concentration of each test compound that causes a 50% reduction in signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of the standard / IC50 of the test compound) x 100%

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coat Coat Plate with Capture Antibody Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Prepare_Samples Prepare Samples & Standards (with Enzyme Conjugate) Block->Prepare_Samples Add_Samples Add Samples to Wells Prepare_Samples->Add_Samples Incubate Incubate Add_Samples->Incubate Wash2 Wash Incubate->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate_Color Incubate for Color Add_Substrate->Incubate_Color Read Read Absorbance Incubate_Color->Read

Caption: Workflow for the competitive ELISA protocol.

Hypothetical Data: Cross-Reactivity in a PCP Immunoassay
CompoundIC50 (ng/mL)% Cross-Reactivity
Phencyclidine (PCP)25100%
1-Ethylcyclobutan-1-amine HCl 500 5%
1-Methylcyclobutyl-amine8003.1%
Cyclopentamine>10,000<0.25%
Amphetamine>10,000<0.25%

Interpretation: In this hypothetical scenario, this compound demonstrates low but non-negligible cross-reactivity in an immunoassay designed for PCP. This level of cross-reactivity could potentially lead to false-positive results if the compound is present in high concentrations in a sample.

Confirmatory Analysis: The Specificity of LC-MS/MS

Given the potential for cross-reactivity in immunoassays, a highly specific and sensitive confirmatory method is essential. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, as it can unequivocally identify and quantify specific molecules based on their chromatographic retention time and mass-to-charge ratio (m/z) of the parent ion and its fragments.[8][9][10]

Experimental Protocol: LC-MS/MS Method Development
  • Sample Preparation: A simple "dilute-and-shoot" method can be employed for urine samples, where the sample is diluted with a suitable solvent (e.g., methanol) containing an internal standard.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is suitable for separating small amines.

    • Mobile Phase: A gradient elution using a mixture of water and acetonitrile with a modifier like formic acid is used to achieve good peak shape and retention.[11]

    • Flow Rate: A typical flow rate of 0.4 mL/min is used.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is effective for protonating amines.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and one or more product ions (fragments generated by collision-induced dissociation).

    • MRM Transitions: Specific MRM transitions for each analyte are determined by infusing a standard solution of each compound into the mass spectrometer.

Hypothetical Data: LC-MS/MS Method Validation Parameters
Parameter1-Ethylcyclobutan-1-aminePhencyclidine1-Methylcyclobutyl-amineCyclopentamineAmphetamine
Retention Time (min)3.24.52.82.52.9
Precursor Ion (m/z)100.1244.286.186.1136.1
Product Ion 1 (m/z)72.1159.158.158.1119.1
Product Ion 2 (m/z)57.191.144.144.191.1
LOD (ng/mL)0.50.20.50.50.2
LOQ (ng/mL)1.50.61.51.50.6
Linearity (r²)>0.99>0.99>0.99>0.99>0.99

Interpretation: The developed LC-MS/MS method demonstrates high specificity, with each compound having a unique retention time and set of MRM transitions. The low limits of detection (LOD) and quantification (LOQ) ensure that even trace amounts of the compounds can be reliably detected and measured.

Conclusion: A Two-Tiered Approach for Unambiguous Results

The potential for cross-reactivity of novel compounds like this compound underscores the importance of a rigorous, two-tiered approach to drug testing. While immunoassays serve as a valuable initial screen, their inherent limitations in specificity necessitate confirmation of all presumptive positive results by a more definitive method like LC-MS/MS.[12][13] This comparative guide provides a robust framework for conducting such cross-reactivity studies, ensuring the accuracy and reliability of analytical results in the face of an ever-expanding pharmacopeia. The validation of analytical methods for every new chemical entity is not merely a technical exercise but a fundamental requirement for scientific integrity and patient safety.[14][15][16]

References

Forging 1-Ethylcyclobutan-1-amine Hydrochloride: A Comparative Analysis of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethylcyclobutan-1-amine hydrochloride is a key building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. Its compact, three-dimensional structure makes it a desirable scaffold for introducing conformational rigidity and improving pharmacokinetic properties. This guide provides a comprehensive comparative analysis of distinct synthetic routes to this valuable amine hydrochloride, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each approach, critically evaluate their relative merits and demerits, and present supporting data to inform rational synthetic route selection.

Introduction

The synthesis of small, functionalized carbocycles is a cornerstone of modern drug discovery. Among these, the cyclobutane motif has garnered significant interest due to its unique stereochemical properties and its ability to act as a bioisostere for larger, more flexible groups. 1-Ethylcyclobutan-1-amine, in its hydrochloride salt form for improved stability and handling, represents a crucial intermediate for the construction of novel therapeutics. The strategic placement of a primary amine on a quaternary center within a cyclobutane ring presents both a synthetic challenge and an opportunity for intricate molecular design. This guide will explore and compare three primary synthetic pathways to this target molecule, each commencing from a common precursor, 1-ethylcyclobutanone, which can be readily prepared via the ethylation of cyclobutanone.

Comparative Analysis of Synthetic Routes

We will examine three plausible and scientifically sound synthetic strategies for the preparation of this compound:

  • Reductive Amination of 1-Ethylcyclobutanone

  • Ritter Reaction of 1-Ethylcyclobutanol

  • Hofmann Rearrangement of 1-Ethylcyclobutanecarboxamide

A side-by-side comparison of these routes is summarized in the table below, followed by a detailed discussion and experimental protocols for each.

Parameter Reductive Amination Ritter Reaction Hofmann Rearrangement
Starting Material 1-Ethylcyclobutanone1-Ethylcyclobutanol1-Ethylcyclobutanecarboxamide
Key Reagents Ammonia, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)Nitrile (e.g., HCN, CH₃CN), Strong Acid (e.g., H₂SO₄)Bromine, Strong Base (e.g., NaOH)
Number of Steps 1 (from ketone)2 (from ketone)3 (from ketone)
Overall Yield Moderate to HighModerateModerate
Purity Generally GoodPotential for byproductsGenerally Good
Scalability GoodModerate (handling of HCN/strong acids)Moderate (handling of bromine)
Safety Concerns Flammable solvents, reducing agentsHighly toxic nitriles, corrosive acidsToxic and corrosive bromine, strong bases
Green Chemistry Can be adapted to catalytic methodsGenerates significant salt wasteStoichiometric use of hazardous reagents

Route 1: Reductive Amination of 1-Ethylcyclobutanone

Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds.[1][2] This one-pot reaction proceeds through the in-situ formation of an imine intermediate from the reaction of a ketone with ammonia, which is then immediately reduced to the corresponding primary amine.[3][4] The choice of reducing agent is critical to the success of this reaction, with reagents like sodium cyanoborohydride (NaBH₃CN) being particularly effective as they are selective for the iminium ion over the starting ketone.[5][6]

Causality of Experimental Choices

The selection of a one-pot procedure is driven by efficiency, minimizing handling and potential loss of the unstable imine intermediate. The use of a large excess of ammonia in a suitable solvent like methanol helps to drive the equilibrium towards imine formation. A mildly acidic catalyst, such as acetic acid, is often employed to facilitate both the formation and subsequent protonation of the imine, rendering it more susceptible to reduction.

Experimental Protocol

Step 1: Synthesis of 1-Ethylcyclobutanone (Precursor)

  • To a solution of cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of ethylmagnesium bromide (1.1 eq) in THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude 1-ethylcyclobutanol is then oxidized without further purification. A solution of the crude alcohol in dichloromethane is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane.

  • The mixture is stirred at room temperature for 4 hours, after which the solid is filtered off through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by distillation to afford 1-ethylcyclobutanone.

Step 2: Reductive Amination to 1-Ethylcyclobutan-1-amine

  • To a solution of 1-ethylcyclobutanone (1.0 eq) in methanol, an excess of a 7 M solution of ammonia in methanol (10 eq) is added, followed by the addition of glacial acetic acid to adjust the pH to approximately 6.

  • Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in water and basified with a 2 M sodium hydroxide solution to a pH of >12.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous potassium carbonate and filtered.

Step 3: Formation of the Hydrochloride Salt

  • The ethereal solution of 1-ethylcyclobutan-1-amine is cooled to 0 °C, and a solution of hydrochloric acid in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete.

  • The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Logical Flow Diagram

Reductive_Amination Cyclobutanone Cyclobutanone EtMgBr EtMgBr, THF Ethylcyclobutanol 1-Ethylcyclobutanol EtMgBr->Ethylcyclobutanol Grignard Addition Oxidation PCC, DCM Ethylcyclobutanone 1-Ethylcyclobutanone Oxidation->Ethylcyclobutanone Oxidation ReductiveAmination NH₃, NaBH₃CN, MeOH Amine 1-Ethylcyclobutan-1-amine ReductiveAmination->Amine Reductive Amination HCl_salt HCl in Et₂O FinalProduct 1-Ethylcyclobutan-1-amine Hydrochloride HCl_salt->FinalProduct Salt Formation Ritter_Reaction Ethylcyclobutanol 1-Ethylcyclobutanol Ritter CH₃CN, H₂SO₄ Acetamide N-(1-Ethylcyclobutyl)acetamide Ritter->Acetamide Ritter Reaction Hydrolysis aq. HCl, heat Amine 1-Ethylcyclobutan-1-amine Hydrolysis->Amine Hydrolysis HCl_salt HCl in Et₂O FinalProduct 1-Ethylcyclobutan-1-amine Hydrochloride HCl_salt->FinalProduct Salt Formation Hofmann_Rearrangement Ethylcyclobutanone 1-Ethylcyclobutanone BV_Ox m-CPBA Lactone Lactone BV_Ox->Lactone Baeyer-Villiger Hydrolysis1 NaOH, then HCl CarboxylicAcid 1-Ethylcyclobutane- carboxylic Acid Hydrolysis1->CarboxylicAcid Hydrolysis Amidation 1. SOCl₂ 2. aq. NH₃ Amide 1-Ethylcyclobutane- carboxamide Amidation->Amide Amidation Hofmann Br₂, NaOH, H₂O, heat Amine 1-Ethylcyclobutan-1-amine Hofmann->Amine Hofmann Rearrangement HCl_salt HCl in Et₂O FinalProduct 1-Ethylcyclobutan-1-amine Hydrochloride HCl_salt->FinalProduct Salt Formation

References

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 1-Ethylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous and precise methods for determining enantiomeric purity. This guide provides an in-depth comparison of established analytical techniques for assessing the enantiomeric purity of 1-Ethylcyclobutan-1-amine hydrochloride, a chiral primary amine of interest in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from years of field experience to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows. We will explore and contrast two primary chromatographic techniques, Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC), providing not just the "how," but the critical "why" behind each step.

The Analytical Challenge: Resolving Mirror Images

This compound possesses a single stereocenter at the quaternary carbon of the cyclobutane ring. The challenge lies in creating a chiral environment where the two enantiomers interact differently, allowing for their separation and quantification. The choice of analytical technique is often a balance between resolution, sensitivity, sample throughput, and the available instrumentation.

Comparative Analysis of Key Methodologies

The selection of an optimal analytical method is a critical decision in the workflow for chiral analysis. Factors such as the required sensitivity, resolution, speed of analysis, and the nature of the sample matrix all play a role. Below is a summary of expected performance parameters for the analysis of this compound using Chiral HPLC and Chiral GC.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Resolution (Rs) > 1.5 (baseline separation is achievable)> 1.5 (baseline separation is common)
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 pg on column
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL5 - 50 pg on column
Analysis Time 10 - 30 minutes per sample15 - 45 minutes per sample
Sample Preparation Dissolution in mobile phaseDerivatization to a volatile analyte is required

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP). For primary amines, polysaccharide-based CSPs are particularly effective.[1][2]

The "Why": Causality in Chiral HPLC Method Development

The success of a chiral HPLC separation hinges on establishing a transient diastereomeric complex between the analyte and the CSP. For a non-aromatic amine like 1-Ethylcyclobutan-1-amine, the primary interaction points will be hydrogen bonding with the amine and steric interactions with the ethyl and cyclobutyl groups. The choice of a polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates, provides a complex chiral environment with numerous stereospecific interaction sites.[1]

The mobile phase composition is equally critical. A non-polar organic solvent like hexane is typically used as the main component, with an alcohol modifier such as isopropanol to modulate retention and selectivity. The addition of a small amount of a basic additive, like diethylamine (DEA), is a crucial and often necessary step.[1] This is because residual acidic silanol groups on the silica support of the CSP can cause strong, non-specific binding of the basic amine, leading to poor peak shape and low recovery. The DEA acts as a competitive base, masking these silanol groups and ensuring that the separation is governed by the desired chiral interactions.[1]

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_start Start: 1-Ethylcyclobutan-1-amine HCl Sample s_dissolve Dissolve in Mobile Phase (approx. 1 mg/mL) s_start->s_dissolve s_filter Filter through 0.45 µm Syringe Filter s_dissolve->s_filter h_inject Inject 10 µL onto Chiral Column s_filter->h_inject h_separate Isocratic Elution h_inject->h_separate h_detect UV Detection at 210 nm h_separate->h_detect d_integrate Integrate Peak Areas of Enantiomers h_detect->d_integrate d_calculate Calculate Enantiomeric Excess (% ee) d_integrate->d_calculate

Caption: High-level workflow for chiral HPLC analysis.

Detailed Experimental Protocol: Chiral HPLC
  • Chiral Stationary Phase Selection:

    • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel.

    • Dimensions: 250 mm x 4.6 mm.

    • Rationale: Immobilized polysaccharide CSPs offer broad applicability for chiral amines and are compatible with a wider range of solvents compared to coated phases.[1]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).

    • Rationale: The hexane/isopropanol ratio is a starting point and should be optimized to achieve a balance between retention time and resolution. A lower isopropanol concentration generally increases retention and can improve resolution to a certain point.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Rationale: 210 nm is chosen as the amine functional group has some absorbance in the low UV range. If sensitivity is an issue, derivatization with a UV-active group could be considered, though this adds complexity.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Injection and Data Analysis:

    • Injection Volume: 10 µL.

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is another highly effective technique, particularly for volatile and thermally stable compounds.[3] For primary amines, derivatization is almost always a prerequisite to improve volatility and chromatographic performance.[3][4]

The "Why": Causality in Chiral GC Method Development

The core principle of chiral GC is the differential partitioning of the enantiomers between the mobile gas phase and a chiral stationary phase coated on the capillary column. Cyclodextrin derivatives are common CSPs for this purpose.[3]

The necessity for derivatization of 1-Ethylcyclobutan-1-amine stems from two primary issues: the high polarity of the amine group and its tendency to form hydrogen bonds. These characteristics lead to strong interactions with the stationary phase and any active sites in the GC system, resulting in severe peak tailing and poor resolution. By converting the amine to a less polar, more volatile derivative, such as a trifluoroacetamide, these undesirable interactions are minimized. The derivatization with trifluoroacetic anhydride (TFAA) is a common and effective strategy.[3][5] This reaction is rapid and produces a derivative that is both thermally stable and volatile, making it ideal for GC analysis.

The choice of a chiral stationary phase, such as one based on a substituted cyclodextrin, provides a rigid, chiral cavity into which the derivatized enantiomers can include. The separation is then driven by the differences in the stability of the diastereomeric host-guest complexes formed.

Experimental Workflow: Chiral GC

GC_Workflow cluster_prep Sample Preparation (Derivatization) cluster_gc GC Analysis cluster_data Data Analysis p_start Start: 1-Ethylcyclobutan-1-amine HCl Sample p_dissolve Dissolve in Dichloromethane p_start->p_dissolve p_derivatize Add Trifluoroacetic Anhydride (TFAA) & Pyridine p_dissolve->p_derivatize p_heat Heat at 60 °C for 30 min p_derivatize->p_heat g_inject Inject 1 µL (Split Injection) p_heat->g_inject g_separate Temperature Programmed Separation g_inject->g_separate g_detect Flame Ionization Detection (FID) g_separate->g_detect d_integrate_gc Integrate Peak Areas of Derivatives g_detect->d_integrate_gc d_calculate_gc Calculate Enantiomeric Excess (% ee) d_integrate_gc->d_calculate_gc

Caption: High-level workflow for chiral GC analysis including derivatization.

Detailed Experimental Protocol: Chiral GC
  • Chiral Stationary Phase Selection:

    • Column: Astec® CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin).

    • Dimensions: 30 m x 0.25 mm ID, 0.12 µm film thickness.

    • Rationale: This stationary phase is specifically designed for the separation of derivatized amines and amino acids, offering excellent selectivity.[5]

  • Sample Preparation (Derivatization):

    • Dissolve approximately 1 mg of the this compound in 1 mL of dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (TFAA) and 10 µL of pyridine (as a catalyst).

    • Cap the vial and heat the mixture at 60 °C for 30 minutes.

    • After cooling, the reaction mixture can be directly injected.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, with a 50:1 split ratio.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 270 °C.

    • Rationale: A temperature program is used to ensure good separation of the enantiomers while eluting them in a reasonable time. The FID is a robust and sensitive detector for carbon-containing compounds.

  • Data Analysis:

    • Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives.

Method Selection: A Practical Perspective

  • Chiral HPLC is often the first choice due to its robustness, direct analysis without derivatization, and ease of method development. It is also amenable to preparative scale separations if isolation of the pure enantiomers is required.

  • Chiral GC offers superior sensitivity, which can be critical when dealing with trace-level impurities.[6] However, the requirement for derivatization adds a step to the sample preparation process and can introduce potential sources of error if the reaction is not complete or if racemization occurs under the derivatization conditions.

Self-Validating Systems and Trustworthiness

For both methodologies, the protocol's trustworthiness is established through a system of self-validation. This includes:

  • Racemic Standard Analysis: Initially, a 50:50 mixture of the enantiomers (a racemate) should be analyzed to confirm that the method separates the two peaks and to determine their retention times.

  • Single Enantiomer Analysis: If available, an enantiomerically enriched sample should be analyzed to confirm the identity of each peak.

  • Linearity and Range: The method should be validated for linearity by analyzing samples with varying known enantiomeric compositions to ensure that the measured % ee is accurate across a range of values.

  • Precision and Accuracy: Repeat injections of the same sample should be performed to assess the precision of the method. Accuracy can be determined by analyzing samples spiked with a known amount of the minor enantiomer.

By adhering to these principles of method validation, the chosen analytical protocol becomes a self-validating system, ensuring the integrity and reliability of the data generated.

Conclusion

The assessment of enantiomeric purity for this compound can be reliably achieved using either Chiral HPLC or Chiral GC. The choice between these powerful techniques will depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. By understanding the fundamental principles and the rationale behind the experimental choices outlined in this guide, researchers can confidently develop and implement robust and trustworthy methods for chiral purity assessment, a critical step in the journey of a chiral molecule from discovery to application.

References

A Methodological Framework for Benchmarking Novel Cycloalkylamines: A Case Study on 1-Ethylcyclobutan-1-amine Hydrochloride as a Putative Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for the initial characterization and performance benchmarking of novel psychoactive compounds. As a case study, we will outline a series of experiments to elucidate the pharmacological profile of the structurally intriguing molecule, 1-Ethylcyclobutan-1-amine hydrochloride. Due to the absence of published data on this specific compound, this document will serve as a methodological blueprint for researchers aiming to characterize similar novel chemical entities. We will hypothesize, based on its structural similarity to known monoamine reuptake inhibitors, that this compound exhibits activity at one or more of the key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

The Scientific Rationale: From Structure to Hypothesis

Monoamine reuptake inhibitors are a cornerstone in the treatment of various neuropsychiatric disorders, including depression and anxiety.[1][2] Their therapeutic efficacy stems from their ability to block the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby prolonging their action.[2] The chemical structure of this compound, featuring a primary amine attached to a cyclobutyl ring with an ethyl substituent, shares pharmacophoric elements with established monoamine reuptake inhibitors.[3] This structural analogy forms the basis of our central hypothesis: that this compound functions as a monoamine reuptake inhibitor. The critical next step is to experimentally validate this hypothesis and to quantify its potency and selectivity.

Visualizing the Hypothesized Mechanism of Action

To provide a clear conceptual foundation, the following diagram illustrates the general mechanism of action for a monoamine reuptake inhibitor.

Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Vesicles containing Monoamines (e.g., 5-HT, NE, DA) transporter Monoamine Transporter (SERT, NET, or DAT) presynaptic_neuron->transporter Release monoamines transporter->monoamines monoamines->transporter Reuptake receptors Postsynaptic Receptors monoamines->receptors Binding & Signal Transduction inhibitor 1-Ethylcyclobutan-1-amine HCl (Hypothesized Inhibitor) inhibitor->transporter Blockade

Caption: Hypothesized mechanism of this compound as a monoamine reuptake inhibitor.

Benchmarking Performance: An In Vitro Neurotransmitter Uptake Assay

To test our hypothesis and to benchmark the performance of this compound, a radioligand-based neurotransmitter uptake assay is the gold standard. This assay directly measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the specific transporters.

Experimental Design and Rationale

This experiment will determine the half-maximal inhibitory concentration (IC50) of this compound for SERT, NET, and DAT. The IC50 value is a measure of a drug's potency in inhibiting a specific biological or biochemical function. By comparing the IC50 values across the three transporters, we can establish a selectivity profile. For this comparative guide, we will benchmark our test compound against three well-characterized reference compounds:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • Desipramine: A selective norepinephrine reuptake inhibitor (NRI).

  • GBR-12909: A selective dopamine reuptake inhibitor (DRI).

The inclusion of these standards is crucial for validating the assay's performance and for providing a clear context for interpreting the results of our novel compound.

Experimental Workflow

The following diagram outlines the key steps in the neurotransmitter uptake assay.

Neurotransmitter Uptake Assay Workflow start Start: Prepare Cell Lines (Expressing SERT, NET, or DAT) prepare_compounds Prepare Serial Dilutions of: - 1-Ethylcyclobutan-1-amine HCl - Fluoxetine - Desipramine - GBR-12909 start->prepare_compounds pre_incubation Pre-incubate Cells with Test/Reference Compounds prepare_compounds->pre_incubation add_radioligand Add Radiolabeled Neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA) pre_incubation->add_radioligand incubation Incubate to Allow Uptake add_radioligand->incubation terminate_uptake Terminate Uptake by Rapid Filtration and Washing incubation->terminate_uptake scintillation_counting Quantify Radioactivity using Liquid Scintillation Counting terminate_uptake->scintillation_counting data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values scintillation_counting->data_analysis end End: Determine Potency and Selectivity Profile data_analysis->end

Caption: A stepwise workflow for the in vitro neurotransmitter uptake assay.

Detailed Experimental Protocol

Materials:

  • Cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), [³H]Dopamine (DA)

  • This compound

  • Fluoxetine, Desipramine, GBR-12909

  • 96-well cell culture plates

  • Filter plates (e.g., UniFilter-96 GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture the transporter-expressing cell lines according to standard protocols to achieve a confluent monolayer in 96-well plates.

  • Compound Preparation: Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilutions) of this compound and the reference compounds in assay buffer. The concentration range should be wide enough to generate a full dose-response curve (e.g., from 1 nM to 100 µM).

  • Pre-incubation: Aspirate the culture medium from the cells and wash with assay buffer. Add the diluted compounds to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at the appropriate temperature (e.g., 37°C).

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction. The final concentration of the radioligand should be close to its Michaelis-Menten constant (Km) for the respective transporter.

  • Incubation: Incubate the plates for a short period (e.g., 10 minutes) at 37°C to allow for neurotransmitter uptake.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer. This is a critical step to remove any unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to a filter plate. Add scintillation cocktail and quantify the amount of radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Determine the percent inhibition for each concentration of the test and reference compounds relative to the control (vehicle-treated) wells.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each compound at each transporter.

Hypothetical Performance Benchmarking Data

The following table presents a plausible set of hypothetical results from the described assay, which would allow for a direct comparison of this compound with the established reference compounds.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)NET/SERT Selectivity RatioDAT/SERT Selectivity Ratio
1-Ethylcyclobutan-1-amine HCl 150 25 500 0.17 3.33
Fluoxetine15350200023.3133.3
Desipramine200515000.0257.5
GBR-1290930001500100.50.003

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Results

Based on this hypothetical data, this compound would be characterized as a moderately potent monoamine reuptake inhibitor with a preference for the norepinephrine transporter (NET), as indicated by its lowest IC50 value for this transporter. Its selectivity ratio of NET/SERT (0.17) would suggest it is more potent at NET than SERT. Compared to the highly selective reference compounds, this compound would be considered a somewhat "mixed" or "non-selective" inhibitor, though with a clear preference for NET over SERT and DAT. Such a profile might suggest potential therapeutic applications where modulation of norepinephrine is primarily desired, with some secondary effects on serotonin and dopamine.

Conclusion and Future Directions

This guide has outlined a robust and scientifically rigorous framework for the initial benchmarking of a novel compound, using this compound as a case study. The proposed in vitro neurotransmitter uptake assay, when conducted with appropriate controls and reference compounds, provides critical data on the potency and selectivity of a putative monoamine reuptake inhibitor.

Should the hypothetical results presented here be confirmed experimentally, further studies would be warranted to fully characterize the pharmacological profile of this compound. These would include:

  • In vivo microdialysis studies: To confirm its effects on extracellular neurotransmitter levels in the brain.

  • Behavioral pharmacology assays: To assess its potential therapeutic effects in animal models of depression, anxiety, or other relevant disorders.

  • Safety and toxicology studies: To determine its potential for adverse effects.

By following a systematic and data-driven approach as outlined in this guide, researchers can effectively and efficiently characterize novel chemical entities and identify promising candidates for further drug development.

References

Safety Operating Guide

Navigating the Disposal of 1-Ethylcyclobutan-1-amine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach

Due to the lack of specific toxicological data for 1-Ethylcyclobutan-1-amine hydrochloride, a conservative approach to its handling and disposal is essential. We will extrapolate potential hazards from closely related compounds, such as 1-Methylcyclobutan-1-amine hydrochloride.

Based on this analogue, this compound should be presumed to possess the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Likely to cause serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: Amine hydrochlorides, as a class, can be harmful if ingested.[2]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential irritation.[1][3]
Body Protection A lab coat or chemical-resistant apron.To protect the skin and clothing from accidental splashes.
Respiratory To be used in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large spills.To minimize the inhalation of dust or aerosols that may cause respiratory tract irritation.[1][3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. Do not dispose of this compound down the drain or in regular solid waste.[4][5] It must be treated as hazardous chemical waste.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundation of safe disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of this compound waste. The container should have a secure, tight-fitting lid.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards (e.g., "Skin and Eye Irritant").

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents and bases, to prevent hazardous reactions.[5]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in Table 1.

  • Containment and Absorption: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[3] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 3: Final Disposal

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[3]

  • Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE start->ppe container Use Designated & Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatibles container->segregate spill Spill Occurs? segregate->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes ehs Contact EHS for Professional Disposal spill->ehs No spill_protocol->ehs

Caption: Disposal workflow for this compound.

Decontamination of Empty Containers

Empty containers that previously held this compound must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water, if the compound is soluble).

  • Collect Rinsate: Collect all rinsate as hazardous liquid waste in a designated and properly labeled container.[4]

  • Deface Label: After triple rinsing and allowing the container to dry, completely remove or deface the original label.

  • Dispose of Container: The decontaminated container can then typically be disposed of as non-hazardous waste, in accordance with your institution's policies.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of chemical waste is a cornerstone of a safe and ethical research environment. While specific data for this compound is limited, by adhering to the precautionary principles and detailed protocols outlined in this guide, laboratory professionals can effectively manage its disposal, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for guidance specific to your location and regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethylcyclobutan-1-amine hydrochloride
Reactant of Route 2
1-Ethylcyclobutan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.